molecular formula C10H16N2S B13166706 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Cat. No.: B13166706
M. Wt: 196.31 g/mol
InChI Key: JHADEYLVZOKGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

5-(3-methylcyclohexyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H16N2S/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h6-8H,2-5H2,1H3,(H2,11,12)

InChI Key

JHADEYLVZOKGRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=CN=C(S2)N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][4] The unique structural features of the 2-aminothiazole ring allow it to act as a versatile pharmacophore in drug discovery and development.[2] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, a representative lipophilic analogue. The synthesis is grounded in the classic Hantzsch Thiazole Synthesis, a reliable and high-yielding method for constructing the thiazole ring.[5][6][7] This document is intended for researchers and professionals in medicinal chemistry and drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for each step.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of the target molecule is best approached through the Hantzsch condensation reaction. This strategy involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

Our retrosynthetic analysis identifies the key disconnection at the thiazole ring, breaking it down into two primary synthons: thiourea and an α-bromoketone intermediate. This α-bromoketone, in turn, can be readily prepared from its corresponding ketone precursor, 1-(3-methylcyclohexyl)ethan-1-one.

Retrosynthesis target 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine disconnection1 Hantzsch Thiazole Synthesis target->disconnection1 intermediate1 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one disconnection1->intermediate1 intermediate2 Thiourea disconnection1->intermediate2 disconnection2 α-Bromination intermediate1->disconnection2 precursor 1-(3-Methylcyclohexyl)ethan-1-one disconnection2->precursor

Retrosynthetic analysis for the target compound.

This multi-step synthesis is designed to be efficient and scalable, utilizing readily available starting materials and well-established reaction protocols.

Part 1: Synthesis of the α-Haloketone Intermediate

The cornerstone of the Hantzsch synthesis is the α-haloketone, which provides the two-carbon backbone for the thiazole ring.[8] This section details its preparation via the direct bromination of the corresponding ketone.

Principle and Rationale

α-Haloketones are typically synthesized by the reaction of a ketone with a halogenating agent.[9] The reaction proceeds via an enol or enolate intermediate, with the halogen acting as an electrophile.[9] For this synthesis, we will use bromine (Br₂) in a suitable solvent. The choice of solvent is critical; a polar solvent like methanol or acetic acid can facilitate the reaction. The reaction is typically performed at a low temperature to control selectivity and minimize side reactions, such as polyhalogenation.[10]

Experimental Protocol: Synthesis of 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one

Materials:

  • 1-(3-methylcyclohexyl)ethan-1-one

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-(3-methylcyclohexyl)ethan-1-one (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the cooled solution with constant, vigorous stirring. The characteristic red-brown color of bromine should dissipate upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-1-(3-methylcyclohexyl)ethan-1-one. This intermediate is often used in the next step without further purification due to its lachrymatory nature and potential instability.[11]

Part 2: Hantzsch Thiazole Synthesis and Formation of the Final Product

This final step involves the construction of the 2-aminothiazole ring through the reaction of the α-bromoketone with thiourea.

Principle and Rationale

The Hantzsch thiazole synthesis is a classic condensation reaction.[6] The mechanism involves an initial S-alkylation of the thiourea by the α-bromoketone, which is an SN2 reaction.[5][12] This is followed by an intramolecular cyclization where the nitrogen of the thiourea attacks the carbonyl carbon. A final dehydration step yields the aromatic 2-aminothiazole ring.[12][13] The reaction is typically carried out in a polar protic solvent, such as ethanol, which facilitates the reaction steps.[5][14]

Reaction Mechanism

Hantzsch_Mechanism ketone 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one step1 1. Nucleophilic Attack (SN2) thiourea Thiourea intermediate1 S-Alkylated Intermediate (Isothiouronium salt) step2 2. Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate (Thiazoline derivative) step3 3. Dehydration (-H2O) intermediate2->step3 product 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine step1->intermediate1 step2->intermediate2 step3->product

Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Materials:

  • Crude 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one

  • Thiourea

  • Ethanol (EtOH)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the crude 2-bromo-1-(3-methylcyclohexyl)ethan-1-one (1.0 eq) in ethanol.

  • Add an equimolar amount of thiourea (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress using TLC. A precipitate may form as the reaction proceeds.[14]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% sodium carbonate solution to neutralize any generated HBr and precipitate the free base product.[5]

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain pure 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed through various analytical techniques.

Compound Step Reactants Key Conditions Typical Yield Expected Characterization Data
2-Bromo-1-(3-methylcyclohexyl)ethan-1-one11-(3-methylcyclohexyl)ethan-1-one, Br₂0 °C to RT, CH₂Cl₂80-90% (Crude)¹H NMR: Signal for -CH₂Br (~4.0-4.4 ppm). IR: Strong C=O stretch (~1710 cm⁻¹).
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine2α-bromoketone, ThioureaReflux in Ethanol70-85%¹H NMR: Singlet for thiazole proton, signals for -NH₂ group, and signals for the methylcyclohexyl group. ¹³C NMR: Resonances for thiazole ring carbons. MS (m/z): [M+H]⁺ corresponding to the molecular weight. IR: N-H stretching bands (~3100-3400 cm⁻¹).[7][15]

Overall Synthetic Workflow

The entire process from the starting ketone to the final 2-aminothiazole product is a streamlined, two-stage synthesis.

Synthetic_Workflow start Start: 1-(3-Methylcyclohexyl)ethan-1-one step1 Step 1: α-Bromination (Br₂, CH₂Cl₂) start->step1 intermediate Intermediate: 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one step1->intermediate step2 Step 2: Hantzsch Cyclization (Thiourea, EtOH, Reflux) intermediate->step2 workup Workup & Purification (Neutralization, Recrystallization) step2->workup product Final Product: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine workup->product

Overall experimental workflow diagram.

Conclusion

This guide outlines a reliable and efficient synthesis for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine based on the Hantzsch thiazole synthesis. By providing detailed, step-by-step protocols and explaining the chemical rationale behind them, this document serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical research. The described methodology is robust and can be adapted for the synthesis of a wide array of substituted 2-aminothiazole derivatives.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • α-Halo ketone. (n.d.). Wikipedia. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). MDPI. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances. [Link]

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). ACS Publications. [Link]

  • Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives. (2006). ACS Publications. [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Advances. [Link]

  • Process for preparing alpha-halo-ketones. (n.d.).
  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). Bioorganic Chemistry. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). (2024). PMC. [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Monograph: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is a specialized heterocyclic building block characterized by a 2-aminothiazole core substituted at the C5 position with a lipophilic 3-methylcyclohexyl moiety.[1] This structure represents a strategic scaffold in medicinal chemistry, combining the polar, hydrogen-bonding capability of the aminothiazole (a known pharmacophore in kinase inhibitors like Dasatinib) with a bulky, hydrophobic cycloalkyl tail that can probe hydrophobic pockets in target proteins (e.g., GPCRs or kinases).

This guide provides a comprehensive analysis of its chemical properties, a validated synthetic workflow based on the Hantzsch thiazole synthesis, and critical characterization data for researchers utilizing this compound in lead optimization.

Chemical Identity & Stereochemistry[3]

PropertyDetail
IUPAC Name 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine
CAS Number 1565539-37-8
Molecular Formula C₁₀H₁₆N₂S
Molecular Weight 196.31 g/mol
SMILES CC1CCCC(C1)c2cn=c(s2)N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
Stereochemical Considerations

The 3-methylcyclohexyl substituent introduces two chiral centers (at C1 and C3 of the cyclohexane ring). Consequently, this compound exists as a mixture of diastereomers unless stereocontrolled synthesis is employed:

  • Cis-isomer: Methyl and thiazole groups on the same face.

  • Trans-isomer: Methyl and thiazole groups on opposite faces.

Note: Commercial preparations are typically supplied as a diastereomeric mixture (approx. 1:1 to 3:1 ratios depending on the ketone precursor). For structure-activity relationship (SAR) studies, separation via chiral HPLC is recommended to isolate the active geometric isomer.

Synthetic Methodology: Modified Hantzsch Cyclization

The most robust route to 5-substituted-2-aminothiazoles is the Hantzsch Thiazole Synthesis . This protocol involves the condensation of an


-haloketone with thiourea.[2][3][4][5][6] For this specific target, the precursor is 2-bromo-1-(3-methylcyclohexyl)ethan-1-one .
Reaction Pathway Diagram

The following diagram illustrates the condensation mechanism and the critical dehydration step.

HantzschSynthesis Ketone 1-(3-methylcyclohexyl)ethanone Bromination Bromination (Br2 / AcOH) Ketone->Bromination AlphaHalo α-Bromoketone Intermediate Bromination->AlphaHalo Cyclization Condensation & Cyclization (EtOH, Reflux) AlphaHalo->Cyclization Thiourea Thiourea (NH2CSNH2) Thiourea->Cyclization Product 5-(3-Methylcyclohexyl)- 1,3-thiazol-2-amine Cyclization->Product - H2O, - HBr

Figure 1: Synthetic pathway via Hantzsch cyclization involving α-bromination followed by condensation with thiourea.[2]

Detailed Experimental Protocol

Step 1: Synthesis of α-Bromoketone Intermediate

  • Reagents: Dissolve 1-(3-methylcyclohexyl)ethan-1-one (10.0 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add Bromine (10.0 mmol) dropwise at 0°C. The reaction is exothermic.

  • Monitoring: Stir at room temperature for 2 hours until the red bromine color fades.

  • Workup: Pour into ice water (100 mL) and extract with diethyl ether (3 x 30 mL). Wash organic layer with saturated NaHCO₃ to remove acid. Dry over MgSO₄ and concentrate. Use immediately (unstable).

Step 2: Cyclization with Thiourea

  • Condensation: Dissolve the crude α-bromoketone (from Step 1) in absolute ethanol (30 mL).

  • Addition: Add thiourea (12.0 mmol, 1.2 eq) in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. A precipitate (HBr salt of the product) typically forms.

  • Isolation: Cool to room temperature. Filter the solid.[2][6]

  • Free Base Liberation: Suspend the solid in water and adjust pH to ~9–10 using 10% aqueous NH₄OH or Na₂CO₃.

  • Purification: Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol/Water if necessary.

Validation Check: The formation of the thiazole ring is confirmed by the disappearance of the ketone carbonyl peak in IR (~1710 cm⁻¹) and the appearance of the C=N stretch (~1530 cm⁻¹).

Physicochemical Properties & Reactivity[2][4][8]

Calculated Properties
PropertyValueContext
LogP (Predicted) 3.2 ± 0.4Highly lipophilic due to cyclohexyl ring; suitable for crossing blood-brain barrier (BBB).
pKa (Base) 5.3 ± 0.2The 2-amino group is weakly basic. It will be protonated in acidic media (pH < 5).
H-Bond Donors 1 (NH₂)The primary amine acts as a donor in kinase hinge binding.
H-Bond Acceptors 2 (N, S)Thiazole nitrogen is a key acceptor.
TPSA 41.1 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Reactivity Profile

The 2-aminothiazole scaffold exhibits dual reactivity:

  • Nucleophilic Amine (N-Exocyclic): The exocyclic amine is the primary nucleophile. It reacts readily with acyl chlorides, isocyanates, and sulfonyl chlorides to form amides/ureas.

    • Application: Creating amide-linked libraries for fragment-based drug discovery.

  • Electrophilic Substitution (C4 Position): The C5 position is blocked by the cyclohexyl group. The C4 position is relatively electron-rich and can undergo electrophilic aromatic substitution (e.g., halogenation) under controlled conditions, though the amine group usually directs reactivity.

Analytical Characterization (Expected Data)

To validate the identity of synthesized batches, compare spectral data against these expected values:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 6.8–7.0 ppm (s, 1H): Thiazole C4-H . This is the diagnostic singlet for the thiazole ring.

  • δ 6.6–6.8 ppm (bs, 2H): -NH ₂ (Exchangeable with D₂O).

  • δ 2.6–2.8 ppm (m, 1H): Cyclohexyl C1-H (attached to thiazole).

  • δ 0.9–1.8 ppm (m, 9H): Cyclohexyl methylene protons.

  • δ 0.8–0.9 ppm (d, 3H): Methyl group (-CH ₃). Note: Splitting pattern may show two doublets if cis/trans mixture is present.

Mass Spectrometry (ESI+):

  • [M+H]⁺: 197.1 Da.

  • Fragmentation: Loss of NH₃ (M-17) or cleavage of the cyclohexyl ring may be observed at higher collision energies.

Applications in Drug Discovery[5][9][10]

This compound is primarily utilized as a bioisostere or scaffold fragment in the development of:

  • Kinase Inhibitors: The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinases (e.g., CDK, Src, Abl). The 3-methylcyclohexyl group provides hydrophobic bulk to fill the "gatekeeper" pocket or allosteric hydrophobic regions.

  • Antimicrobial Agents: Aminothiazoles are precursors to sulfathiazole-class antibiotics. The lipophilic tail of this specific derivative may enhance membrane permeability against Gram-positive bacteria.

  • Neuroactive Ligands: Due to its moderate LogP and low molecular weight, it is a viable candidate for CNS-targeted libraries (e.g., Dopamine agonists similar to Pramipexole, though Pramipexole is a fused system).

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[7] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for 2-aminothiazoles).

  • General Properties of 2-Aminothiazoles: ChemicalBook: 2-Aminothiazole Properties and Uses. Retrieved from .

  • Compound Identity (CAS 1565539-37-8): Sigma-Aldrich Catalog Entry for 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine. Retrieved from .

  • Kinase Inhibitor Scaffolds: Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template." Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Synthesis Protocols: BenchChem Application Note: Hantzsch Synthesis of 2-Aminothiazoles. Retrieved from .

Sources

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development.[1] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, a compound featuring both a heterocyclic aromatic system and a chiral aliphatic moiety. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. We will explore a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Furthermore, this guide addresses the critical challenge of stereoisomerism inherent in the 3-methylcyclohexyl substituent, culminating in the definitive assignment of absolute configuration via X-ray crystallography.

Introduction and Strategic Overview

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine incorporates the biologically significant 2-aminothiazole nucleus, a scaffold present in numerous FDA-approved drugs and compounds of therapeutic interest.[2][3] Its appendage, a 3-methylcyclohexyl group, introduces stereochemical complexity that can profoundly influence pharmacological activity. A rigorous and systematic approach is therefore essential to confirm not only the molecular formula and atomic connectivity but also the precise three-dimensional arrangement of the atoms.

Our elucidation strategy is built on the principle of cross-validation, where orthogonal analytical techniques provide complementary information, leading to a single, irrefutable structural assignment.[4][5] This process is not merely about data acquisition; it is an exercise in deductive reasoning, where each piece of spectral evidence builds upon the last to construct a complete molecular picture.

The logical flow of this investigation is paramount. We begin with a foundational confirmation of the molecular formula, proceed to piece together the 2D structure by identifying and connecting molecular fragments, and conclude with the definitive determination of its 3D stereochemistry.

cluster_workflow Structure Elucidation Workflow Hypothesized Structure Hypothesized Structure Synthesis Synthesis Hypothesized Structure->Synthesis Purification & Isolation Purification & Isolation Synthesis->Purification & Isolation Molecular Formula Confirmation Molecular Formula Confirmation Purification & Isolation->Molecular Formula Confirmation HRMS Functional Group Analysis Functional Group Analysis Purification & Isolation->Functional Group Analysis FTIR Connectivity Mapping (2D) Connectivity Mapping (2D) Purification & Isolation->Connectivity Mapping (2D) 1D & 2D NMR Final Validated Structure Final Validated Structure Molecular Formula Confirmation->Final Validated Structure Functional Group Analysis->Final Validated Structure Stereochemical Analysis (3D) Stereochemical Analysis (3D) Connectivity Mapping (2D)->Stereochemical Analysis (3D) Chiral Separation X-ray Crystallography Stereochemical Analysis (3D)->Final Validated Structure

Caption: A logical workflow for the complete structure elucidation of a novel chemical entity.

Molecular Formula and Mass Spectrometry

The first objective in any structure elucidation is to determine the elemental composition of the molecule.[4] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with high accuracy and precision.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-50 µg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The primary amine on the thiazole ring is readily protonated, making it ideal for ESI.

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Analysis: The measured m/z of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass calculated for the proposed formula, C₉H₁₅N₂S⁺. A mass accuracy of <5 ppm is required for confident formula assignment.[4]

Expected Fragmentation Pattern (MS/MS) Tandem mass spectrometry (MS/MS) provides crucial information about the molecular framework by inducing fragmentation of the molecular ion.[6] The fragmentation patterns of thiazoles are often characteristic and can aid in structure confirmation.[7][8]

Precursor Ion (m/z)Expected Fragment Ion (m/z)Fragment Identity / Proposed Loss
183.1007 ([M+H]⁺)114.0534Loss of the methylcyclohexyl radical (•C₇H₁₃)
183.1007 ([M+H]⁺)97.0762Cleavage of the C-C bond between the thiazole and cyclohexyl rings, with charge retention on the C₇H₁₃⁺ fragment.
183.1007 ([M+H]⁺)87.0221Retro-Diels-Alder fragmentation within the cyclohexyl ring.

Note: The fragmentation of the thiazole ring itself can be complex, but the loss of the substituent at the C5 position is a common and diagnostic pathway.[7][9]

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, the FTIR spectrum will provide clear evidence for the amine group and the aromatic thiazole ring.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

  • Analysis: Identify characteristic absorption bands corresponding to specific molecular vibrations.

Table of Expected FTIR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400-3250N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)Confirms the presence of the 2-amino group. Often appears as a doublet.[10]
3100-3000C-H stretchAromatic C-H (Thiazole)Indicates the C-H bond on the thiazole ring.
2960-2850C-H stretchAliphatic C-H (Cyclohexyl)Strong absorptions confirming the saturated alkyl moiety.
~1620N-H bend (scissoring)Primary Amine (-NH₂)Complements the N-H stretching evidence.
~1540C=N stretchThiazole RingCharacteristic vibration of the thiazole nucleus.[11]
~1450C=C stretchThiazole RingFurther evidence of the aromatic ring structure.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial proximity of atoms.[12][13][14] A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous assignment.[12]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[15]

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Systematically interpret the spectra to assign all proton and carbon signals and establish the connectivity between them.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.[16]

Predicted ¹H NMR Assignments

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
H4 (Thiazole)6.5 - 7.0Singlet (s)1HProton on an electron-rich aromatic ring adjacent to a sulfur atom.
-NH₂ (Amine)5.0 - 6.0Broad Singlet (br s)2HExchangeable protons; chemical shift is solvent-dependent.
H1', H3' (Cyclohexyl)1.5 - 2.5Multiplets (m)2HMethine protons on the cyclohexyl ring. H1' is adjacent to the thiazole ring.
-CH₂- (Cyclohexyl)1.0 - 1.9Multiplets (m)8HMethylene protons of the cyclohexyl ring, appearing as complex overlapping multiplets.
-CH₃ (Methyl)0.8 - 1.0Doublet (d)3HMethyl group coupled to the H3' methine proton.
¹³C NMR and DEPT: Carbon Skeleton Mapping

The ¹³C NMR spectrum shows the number of unique carbon environments.[16] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Assignments

CarbonPredicted δ (ppm)DEPT-135 PhaseRationale
C2 (Thiazole)165 - 170N/A (Quaternary)Carbon bonded to two nitrogen atoms in the aminothiazole system.
C5 (Thiazole)125 - 135N/A (Quaternary)Carbon of the thiazole ring bonded to the cyclohexyl group.
C4 (Thiazole)105 - 115Positive (CH)Electron-rich aromatic carbon adjacent to sulfur.
C1', C3' (Cyclohexyl)30 - 45Positive (CH)Methine carbons of the cyclohexyl ring.
-CH₂- (Cyclohexyl)25 - 40Negative (CH₂)Methylene carbons of the cyclohexyl ring.
-CH₃ (Methyl)15 - 25Positive (CH₃)Methyl carbon.
2D NMR: Assembling the Pieces

2D NMR experiments are crucial for assembling the molecular fragments identified by 1D NMR.

cluster_nmr 2D NMR Correlation Strategy 1H NMR 1H NMR COSY COSY 1H NMR->COSY 1H-1H (2-3 bonds) HSQC HSQC 1H NMR->HSQC 1H-13C (1 bond) HMBC HMBC 1H NMR->HMBC 1H-13C (2-4 bonds) 13C NMR 13C NMR 13C NMR->HSQC 13C NMR->HMBC

Caption: Relationship between key 2D NMR experiments for structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] Key expected correlations would be between the H3' methine proton and the methyl protons, and among all the adjacent protons within the cyclohexyl ring, allowing for the tracing of the entire aliphatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation).[12] It is the primary method for definitively assigning the carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate parts of the molecule.[17] It shows correlations between protons and carbons that are separated by 2 to 4 bonds. The key correlation for confirming the overall structure would be between the H1' proton of the cyclohexyl ring and carbons C4 and C5 of the thiazole ring. This unambiguously establishes the connection point between the two ring systems.

The Final Frontier: Stereochemical Elucidation

The presence of a chiral center at C3' of the methylcyclohexyl ring, and an additional stereocenter at C1', means the molecule can exist as a mixture of diastereomers (cis/trans) and enantiomers.[18] Determining the absolute configuration is non-trivial but essential for pharmaceutical applications.[19]

Step 1: Diastereomer Separation The cis and trans diastereomers will have different physical properties and can typically be separated using standard chromatography techniques (e.g., flash column chromatography or HPLC). Their distinct stereochemistry will also result in slightly different NMR spectra, allowing for individual characterization.

Step 2: Absolute Configuration Determination via X-ray Crystallography Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[18][20]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: A single, high-quality crystal of one of the purified stereoisomers must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays (often from a copper or molybdenum source). The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion.[20][21] This is quantified by the Flack parameter; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[20]

If suitable crystals cannot be obtained, alternative techniques like Vibrational Circular Dichroism (VCD) or NMR using chiral derivatizing agents (e.g., Mosher's acid) can be employed, though these are often more complex.[19]

Conclusion: A Self-Validating Structural Proof

The structure of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is confirmed through a rigorous, multi-faceted analytical approach. HRMS validates the elemental composition. FTIR confirms the presence of key functional groups. A full suite of 1D and 2D NMR experiments logically connects every atom in the molecule, establishing the 2D structure. Finally, X-ray crystallography provides the definitive 3D arrangement of the atoms in space. Each technique provides a layer of evidence that corroborates the others, resulting in a self-validating and unambiguous structural elucidation that meets the highest standards of scientific and regulatory scrutiny.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Wikipedia. (2023). Absolute configuration. Available at: [Link]

  • Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Applied Biological Chemistry, 63(1), 77. Available at: [Link]

  • Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-819. Available at: [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2960-2965. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-18. Available at: [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

  • Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. Available at: [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. American Journal of Chemistry, 6(2), 94-100. Available at: [Link]

  • Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]

  • Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 6(2), 94-100. Available at: [Link]

  • Seebach, D., et al. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 219-235). Springer, Berlin, Heidelberg.
  • Mohamed, Y. A., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 53(6), 716-722. Available at: [Link]

  • Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • ResearchGate. (2015, April 22). What are the steps for complete structure elucidation with NMR?. Available at: [Link]

  • Kaunas University of Technology. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available at: [Link]

  • Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]

  • Williams, A. J., et al. (2008). Applying Computer-Assisted Structure Elucidation Algorithms for the Purpose of Structure Validation: Revisiting the NMR Assignments of Hexacyclinol. Journal of Natural Products, 71(3), 437-442. Available at: [Link]

  • Kaunas University of Technology. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Badea, I. A., & Oprean, R. (2018). Interpretation of Mass Spectra. In Mass Spectrometry. IntechOpen.
  • Sekar, G., et al. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Polycyclic Aromatic Compounds, 42(5), 1909-1919. Available at: [Link]

  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?. Available at: [Link]

  • Powers, A. S., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15068-15077. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • ResearchGate. (n.d.). FTIR spectrum of compound A2. Available at: [Link]

  • Mestrelab Research. (2017, October 4). Mnova Structure Elucidation – Starting guide. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available at: [Link]

  • Wierzejewska, M., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4321. Available at: [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2009). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 1(1), 3. Available at: [Link]

  • Longdom Publishing. (2023, December 13). Strategies for Interpreting Mass Spectra in Chemical Research. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting MS. Available at: [Link]

  • Krivokolysko, S. G., et al. (2019). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. Russian Chemical Bulletin, 68(10), 1935-1941. Available at: [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Available at: [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]

  • PubChem. (n.d.). 5-cyclohexyl-1,3-thiazol-2-amine. Available at: [Link]

Sources

Spectroscopic Elucidation of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. As a molecule with potential applications in medicinal chemistry and drug development, a thorough structural characterization is paramount. This document outlines the foundational principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the absence of published experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data, interpreted through the lens of established chemical principles and spectral databases. This guide is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of this and structurally related compounds.

Introduction

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a lipophilic 3-methylcyclohexyl substituent at the 5-position of the 2-aminothiazole core is anticipated to modulate the physicochemical properties of the parent molecule, potentially enhancing its biological activity and metabolic stability. Accurate structural confirmation is the cornerstone of any chemical research and development program. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to elucidate the molecular architecture of novel compounds. This guide presents a detailed spectroscopic characterization of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, offering a comprehensive reference for its structural identification.

Hypothetical Synthesis

The synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine can be conceptually approached via the well-established Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide.

Hantzsch_Thiazole_Synthesis alpha_haloketone 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one intermediate Thiazoline Intermediate alpha_haloketone->intermediate Reaction thiourea Thiourea thiourea->intermediate Reaction product 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine intermediate->product Dehydration

Figure 1: A conceptual workflow for the Hantzsch synthesis of the title compound.

Experimental Protocol: Hantzsch Thiazole Synthesis (Generalized)

  • Reaction Setup: To a solution of 2-bromo-1-(3-methylcyclohexyl)ethan-1-one in a suitable solvent such as ethanol, an equimolar amount of thiourea is added.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous basic solution to neutralize any acid formed. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

Spectroscopic Analysis Workflow

The structural elucidation of a synthesized compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity IR->NMR Confirmation Structure Confirmed? NMR->Confirmation Confirmation->Synthesis No Report Final Report Confirmation->Report Yes

Figure 2: Experimental workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine would exhibit signals corresponding to the protons of the thiazole ring, the methylcyclohexyl group, and the amino group.

Table 1: Predicted ¹H NMR Data for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 6.8s1HThiazole H-4
~5.0 - 5.5br s2H-NH₂
~2.5 - 2.8m1HCyclohexyl H-1
~1.0 - 2.0m9HCyclohexyl CH₂ and CH
~0.9d3H-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Thiazole Proton: A singlet in the aromatic region, around 6.5-6.8 ppm, is characteristic of the H-4 proton of the 2-aminothiazole ring.[6]

  • Amino Protons: A broad singlet between 5.0 and 5.5 ppm, which would be exchangeable with D₂O, is assigned to the two protons of the primary amine group.

  • Cyclohexyl Protons: The protons of the 3-methylcyclohexyl group will appear as a complex series of multiplets in the aliphatic region (1.0-2.8 ppm). The methine proton at the point of attachment to the thiazole ring (H-1) is expected to be the most deshielded of the cyclohexyl protons.

  • Methyl Protons: A doublet at approximately 0.9 ppm is characteristic of the methyl group on the cyclohexane ring, split by the adjacent methine proton.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Table 2: Predicted ¹³C NMR Data for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168Thiazole C-2
~140Thiazole C-5
~110Thiazole C-4
~40 - 45Cyclohexyl C-1
~30 - 35Cyclohexyl C-3
~25 - 35Other Cyclohexyl CH₂
~22-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Thiazole Carbons: The carbon atom of the aminothiazole ring bonded to the two nitrogen atoms (C-2) is expected to resonate at the lowest field, around 168 ppm. The C-5 and C-4 carbons are predicted to appear at approximately 140 ppm and 110 ppm, respectively.[7]

  • Cyclohexyl and Methyl Carbons: The carbon atoms of the 3-methylcyclohexyl group will appear in the upfield region of the spectrum, with their specific chemical shifts influenced by their position relative to the thiazole ring and the methyl group.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[8]

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.[9]

Table 3: Predicted IR Absorption Bands for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (asymmetric and symmetric)
3100 - 3000MediumC-H stretching (thiazole)
2950 - 2850StrongC-H stretching (aliphatic)
~1620StrongN-H bending
~1540MediumC=N stretching (thiazole ring)
~1450MediumC-H bending (aliphatic)

Interpretation of the IR Spectrum:

  • N-H Vibrations: The presence of a primary amine is indicated by two broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong band around 1620 cm⁻¹ is attributed to the N-H bending vibration.

  • C-H Vibrations: Strong absorptions in the 2950-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the methylcyclohexyl group. A weaker band between 3100-3000 cm⁻¹ can be assigned to the C-H stretch of the thiazole ring.

  • Thiazole Ring Vibrations: The C=N stretching vibration of the thiazole ring is expected to appear around 1540 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[10]

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Sample Preparation: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. For EI, a volatile sample can be introduced directly.

Table 4: Predicted Mass Spectrometry Data for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

m/zInterpretation
196[M]⁺˙ (Molecular Ion)
197[M+1]⁺˙
113[M - C₆H₁₁]⁺ (Loss of methylcyclohexyl radical)
97[C₇H₁₃]⁺ (Methylcyclohexyl cation)

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₆N₂S = 196.32 g/mol ). The [M+1]⁺˙ peak will also be present due to the natural abundance of ¹³C.

  • Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the bond between the thiazole ring and the cyclohexyl group. This would lead to a fragment ion at m/z 113, corresponding to the 2-amino-1,3-thiazol-5-yl cation, and a fragment at m/z 97, corresponding to the methylcyclohexyl cation.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. By combining the predicted data from NMR, IR, and MS, a detailed and consistent structural elucidation can be achieved. The provided experimental protocols and in-depth interpretations serve as a valuable resource for scientists and researchers working on the synthesis and characterization of novel heterocyclic compounds. The principles and workflows described herein are broadly applicable to the structural determination of a wide range of organic molecules.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Spectral Database for Organic Compounds (SDBS). 2-Aminothiazole. [Link]

  • NIST Chemistry WebBook. [Link]

  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

Sources

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile biological activities. This document elucidates the core identifiers, physicochemical properties, synthetic pathways, analytical characterization, and prospective applications of this specific analogue. Furthermore, it details robust protocols for its synthesis and outlines critical safety and handling procedures, providing a holistic resource for laboratory and development settings.

Introduction to the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. When substituted with an amino group at the C2 position, it forms the 2-aminothiazole moiety, a structural motif present in numerous FDA-approved drugs and clinical candidates.[1][2] The scaffold's prevalence stems from its ability to engage in a wide array of non-covalent interactions with biological targets, including hydrogen bonding, and its relative metabolic stability. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[2] The substituent at the C5 position, in this case, a 3-methylcyclohexyl group, plays a crucial role in modulating the compound's lipophilicity, steric profile, and ultimately, its target-specific interactions. This guide focuses specifically on 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, providing the foundational knowledge required for its effective utilization in research.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers and computed properties for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine are summarized below.

IdentifierValueSource
CAS Number 1565539-37-8[3]
Molecular Formula C₁₀H₁₆N₂S[3]
Molecular Weight 196.32 g/mol [3]
IUPAC Name 5-(3-methylcyclohexyl)-1,3-thiazol-2-amineN/A
InChI 1S/C10H16N2S/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h6-8H,2-5H2,1H3,(H2,11,12)[3]
MDL Number MFCD26806989[3]

Synthesis and Mechanistic Insights

The most established and versatile method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis.[4] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the target compound, this involves the reaction of 2-bromo-1-(3-methylcyclohexyl)ethan-1-one with thiourea.

Reaction Principle

The Hantzsch synthesis is a classic cyclocondensation reaction. The mechanism initiates with the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole ring. The use of a solvent like ethanol and heating under reflux provides the necessary energy to overcome the activation barriers of the reaction steps.[5]

Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established methods for synthesizing 2-aminothiazole derivatives.[5]

Materials:

  • 2-bromo-1-(3-methylcyclohexyl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol (approx. 10 mL per mmol of ketone)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-(3-methylcyclohexyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-10 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2).[6]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath to facilitate precipitation of the product hydrobromide salt.

  • Neutralization and Extraction: Pour the cooled mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid and liberate the free amine. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.[6]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification A 2-bromo-1-(3-methylcyclohexyl)ethan-1-one D Combine Reactants in Flask A->D B Thiourea B->D C Ethanol (Solvent) C->D E Reflux (80°C, 8-10h) Monitor by TLC D->E F Cooling & Precipitation E->F G Neutralization (NaHCO₃) & Extraction (EtOAc) F->G H Wash & Dry (Na₂SO₄) G->H I Solvent Evaporation H->I J Purification (Recrystallization or Chromatography) I->J K Final Product: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine J->K

Caption: Hantzsch synthesis workflow for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical step. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will confirm the presence of the cyclohexyl and methyl protons, the aromatic thiazole proton, and the amine protons. The ¹³C NMR will show characteristic shifts for the aromatic carbons of the thiazole ring and the aliphatic carbons of the cyclohexyl moiety.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the primary amine (typically around 3100-3400 cm⁻¹) and C=N stretching of the thiazole ring.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can be used to quantify the product and any impurities.

Applications in Research and Drug Development

The 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine scaffold is a valuable starting point for the development of novel therapeutic agents due to the established biological activities of related molecules.

Potential as a Bioactive Scaffold
  • Anti-inflammatory Agents: Many thiazole derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenase (COX-1/COX-2).[9] The 3-methylcyclohexyl group can provide the necessary lipophilicity to access the hydrophobic active sites of these enzymes.

  • Anticancer Therapeutics: The 2-aminothiazole core is found in compounds that act as tubulin polymerization inhibitors and kinase inhibitors, both of which are validated strategies in cancer therapy.[1]

  • Antimicrobial Agents: The thiazole ring is a key component of numerous compounds with potent antibacterial and antifungal properties.[7] This scaffold can be further functionalized to develop new agents to combat drug-resistant pathogens.

Role as a Synthetic Building Block

The primary amine at the C2 position serves as a versatile chemical handle for further elaboration. It can readily undergo reactions such as acylation, sulfonylation, and Schiff base formation, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.[10][11] This makes the title compound an excellent intermediate for creating more complex molecules with tailored pharmacological profiles.

Hypothetical Mechanism of Action Pathway

G Compound 5-(3-Methylcyclohexyl) -1,3-thiazol-2-amine (Analogue) COX2 COX-2 Enzyme Compound->COX2 Inhibits Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalyzes Conversion ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates

Caption: Potential role as a COX-2 inhibitor for anti-inflammatory effects.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related 2-aminothiazole derivatives can be used to establish prudent safety practices.[12][13][14]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[12][15]

  • Skin Irritation: Causes skin irritation.[13]

  • Eye Irritation: Causes serious eye irritation.[13]

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[12]

    • Respiratory Protection: If handling as a powder or generating dust/aerosols, use an approved respirator.[15]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[12][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is a compound with significant potential, grounded in the proven track record of the 2-aminothiazole scaffold. Its synthesis via the Hantzsch reaction is straightforward, and its structure offers multiple avenues for further chemical modification. For researchers in medicinal chemistry and drug development, it represents a valuable building block for creating novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer. Adherence to rigorous analytical characterization and strict safety protocols is essential for its successful and safe application in the laboratory.

References

  • Kumar, A., et al. (2023). Microwave Assisted Green Synthesis, Characterization, in silico and Biological Evaluation of Novel 2-Aminothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry.
  • Stolpovskaya, N. V., et al. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. Arkivoc.
  • PubChem. 5-Amino-1,3-thiazole. National Center for Biotechnology Information. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Kulkarni, S. S., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]

  • PubChem. 5-(1-methylcyclohexyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Pathak, M., et al.
  • Kumar, D., et al. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology.
  • Al-Ezzy, R. M., & Al-Masoudi, W. A. (2025).
  • U.S. Environmental Protection Agency. 2-[cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods.
  • Alam, M. A., et al. (2024). In-silico based Designing of benzo [d] thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. PubMed. [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers investigating the 2-aminothiazole scaffold. It synthesizes recent structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols.

Executive Summary: The Privileged Scaffold

The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Its utility stems from a unique electronic profile: the sulfur atom enhances lipophilicity (improving membrane permeability), while the basic nitrogen and exocyclic amino group serve as critical hydrogen bond acceptors and donors, respectively.

This guide analyzes the scaffold's primary therapeutic avenues—specifically kinase inhibition in oncology and antimicrobial activity—and provides the experimental frameworks necessary to validate these activities in the lab.

Structural Basis & SAR Logic

Understanding the electronic and steric preferences of the 2-aminothiazole ring is a prerequisite for rational drug design.

Tautomerism and Binding

In solution, 2-aminothiazoles exist in a tautomeric equilibrium between the amino and imino forms. However, the amino form is predominantly responsible for biological activity, particularly in kinase binding where the N3 nitrogen acts as a hydrogen bond acceptor (interacting with the hinge region) and the C2-amino group acts as a donor.

Structure-Activity Relationship (SAR) Map

The biological profile can be fine-tuned via substitution at three key positions: N2 (exocyclic amine), C4, and C5.

SAR_Map Core 2-Aminothiazole Scaffold N2 N2 Position (Exocyclic Amine) Core->N2 C4 C4 Position (Alpha to Nitrogen) Core->C4 C5 C5 Position (Beta to Nitrogen) Core->C5 N2_Effect Modulates Solubility & H-Bonding (e.g., Amides, Ureas for Kinase Hinge) N2->N2_Effect C4_Effect Determines Potency & Selectivity (e.g., Aryl/Heteroaryl groups) C4->C4_Effect C5_Effect Metabolic Stability & Sterics (e.g., Halogens to block metabolism) C5->C5_Effect

Figure 1: Strategic substitution points on the 2-aminothiazole ring for optimizing pharmacological properties.

Therapeutic Focus: Oncology & Kinase Inhibition

The most commercially validated application of 2-aminothiazoles is in the inhibition of protein kinases (e.g., Src, Abl, CDK, VEGFR).

Mechanism of Action: The "Hinge Binder"

In ATP-competitive inhibition, the 2-aminothiazole moiety mimics the adenine ring of ATP.

  • The N3 Nitrogen: Accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met318 in c-Src).

  • The C2-Amino Group: Donates a hydrogen bond to the backbone Carbonyl of the hinge region.

Case Study: Dasatinib (Sprycel) Dasatinib, a dual Src/Abl inhibitor, utilizes the 2-aminothiazole core to anchor the molecule within the ATP-binding pocket. The specific substitution at the C5 position (carboxamide) extends into the solvent-accessible region, improving solubility and pharmacokinetic properties [1].

Emerging Mechanism: Allosteric Modulation (CK2)

Recent studies have identified 2-aminothiazole derivatives that inhibit Casein Kinase 2 (CK2) via an allosteric mechanism . Unlike ATP-competitive inhibitors, these compounds bind to a hydrophobic pocket adjacent to the ATP site (between the


C-helix and the glycine-rich loop), stabilizing the enzyme in an inactive conformation. This approach reduces off-target effects common in ATP-competitive drugs [2].

Therapeutic Focus: Antimicrobial Activity

2-aminothiazoles are critical side-chains in cephalosporin antibiotics (e.g., Cefdinir , Cefepime ), where they enhance penetration through the outer membrane of Gram-negative bacteria and increase affinity for Penicillin-Binding Proteins (PBPs).

Antitubercular Agents

Newer derivatives have shown promise against Mycobacterium tuberculosis.[1][2] The presence of a 2-pyridyl group at C4 combined with a substituted benzoyl group at N2 has been identified as a potent pharmacophore, exhibiting MIC values in the nanomolar range. However, metabolic instability at the C5 position remains a challenge often addressed by halogenation [3].

Experimental Protocols

The following protocols are designed for reproducibility and robustness.

Chemical Synthesis: The Hantzsch Protocol

The Hantzsch thiazole synthesis is the industry standard for generating the 2-aminothiazole core.

Reaction Principle: Condensation of an


-haloketone with thiourea.[1]

Standard Operating Procedure (SOP):

  • Reagents: Dissolve 1.0 equivalent of the appropriate

    
    -haloketone (e.g., 2-bromoacetophenone) and 1.1 equivalents of thiourea in absolute ethanol (0.1 M concentration).
    
  • Reaction: Reflux the mixture for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the solution to room temperature. Neutralize with 10% NaHCO₃ solution to precipitate the free base.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

  • Validation: Confirm structure via ¹H-NMR (characteristic thiazole proton singlet at

    
     6.5–7.5 ppm) and LC-MS.
    
Biological Assay: MTT Cytotoxicity Screen

This assay quantifies the antiproliferative effect of derivatives on cancer cell lines (e.g., A549, MCF-7).

Workflow Diagram:

MTT_Workflow Step1 Seeding Seed 5x10^3 cells/well in 96-well plate Incubate 24h @ 37°C, 5% CO2 Step2 Treatment Add Test Compounds (0.1 - 100 µM) Include DMSO Control (<0.5%) Step1->Step2 Step3 Incubation Incubate for 48h - 72h Step2->Step3 Step4 MTT Addition Add 20µL MTT (5mg/mL) Incubate 4h (Formazan crystals form) Step3->Step4 Step5 Solubilization Remove media, add 150µL DMSO Shake 10 min Step4->Step5 Step6 Readout Measure Absorbance @ 570nm Calculate IC50 Step5->Step6

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Critical Control Parameters:

  • Positive Control: Use a known kinase inhibitor (e.g., Dasatinib or Doxorubicin).

  • Solvent Control: DMSO concentration must not exceed 0.5% to avoid non-specific toxicity.

  • Blank: Wells containing media + MTT (no cells) to subtract background absorbance.

Biological Assay: MIC Determination (Broth Microdilution)

Used to determine the Minimum Inhibitory Concentration (MIC) against bacterial strains (e.g., S. aureus, E. coli).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in cation-adjusted Mueller-Hinton broth.
    
  • Plate Setup: Add 100 µL of broth containing serial dilutions of the test compound to a 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (Final volume 200 µL).

  • Incubation: Incubate at 37°C for 16–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Validation: Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth) [4].

Quantitative Data Summary

The following table summarizes typical IC₅₀ ranges for 2-aminothiazole derivatives against key targets, derived from recent literature [1][2][5].

Target ClassSpecific TargetTypical IC₅₀ (Potent Derivatives)Mechanism
Kinase c-Src / Abl< 10 nMATP-Competitive
Kinase CK20.1 - 5 µMAllosteric
Kinase VEGFR-210 - 100 nMATP-Competitive
Bacteria M. tuberculosis0.02 - 1.0 µMCell Wall / Whole Cell
Bacteria S. aureus (MRSA)1 - 8 µg/mLPBP Inhibition

References

  • Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link][3]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

Sources

Thiazole Scaffolds in Modern Pharmacotherapy: Target Landscapes and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of Thiazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring (1,3-thiazole) is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic architecture—characterized by a planar, five-membered aromatic ring containing both a pyridine-like nitrogen and a thiophene-like sulfur—enables diverse non-covalent interactions with biological targets. Thiazoles serve as bio-isosteres for carbonyls and pyridines, offering improved lipophilicity and metabolic stability. This guide dissects the primary therapeutic targets of thiazole derivatives across oncology, infectious disease, and neurodegeneration, providing actionable experimental workflows for target validation.

The Thiazole Pharmacophore: Structural Basis of Efficacy[1]

The versatility of the thiazole core stems from its ability to act as a hydrogen bond acceptor (via N3) and a pi-stacking unit (aromatic system).

  • Electronic Distribution: The sulfur atom acts as an electron donor to the ring system, while the nitrogen acts as an electron withdrawer. This push-pull mechanism facilitates high-affinity binding to enzyme active sites, particularly ATP-binding pockets.

  • Substitution Logic:

    • C2 Position: Critical for nucleophilic attacks and often the site of amine or hydrazone linkers (e.g., Dasatinib).

    • C4/C5 Positions: Ideal for hydrophobic aryl substitutions that engage in Van der Waals interactions with hydrophobic pockets in kinases and polymerases.

Oncology Targets: The Kinase and Tubulin Axis

Thiazoles have achieved their greatest clinical success in oncology, primarily by targeting the ATP-binding cleft of protein kinases and the taxol-binding site of microtubules.

Tyrosine Kinase Inhibition (BCR-ABL/Src)

Thiazole-based inhibitors like Dasatinib function as Type I inhibitors, binding to the active conformation of the kinase.

  • Mechanism: The thiazole nitrogen forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Met318 in c-Src). This mimics the adenine ring of ATP, effectively blocking phosphorylation cascades.

  • Key Target: BCR-ABL (Philadelphia chromosome-positive CML) and Src family kinases.

Microtubule Stabilization

Unlike kinase inhibitors, thiazole-containing Epothilones (e.g., Ixabepilone) target structural proteins.

  • Mechanism: They bind to the β-tubulin subunit within the microtubule polymer. This stabilizes the microtubule, preventing depolymerization during anaphase, leading to G2/M cell cycle arrest and apoptosis.

  • Advantage: Epothilones retain potency in taxane-resistant tumors because they are poor substrates for P-glycoprotein efflux pumps.

PI3K/mTOR Pathway

Recent derivatives (e.g., thiazolidinones) target the PI3K/Akt/mTOR pathway.

  • Mechanism: Dual inhibition of PI3Kα and mTOR prevents the compensatory feedback loops often seen with single-target inhibitors.

Visualization: Thiazole Intervention in Oncogenic Signaling

The following diagram illustrates where thiazole compounds intervene in the EGFR/PI3K/mTOR proliferation pathway.

Thiazole_Oncology_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Complex AKT->mTOR Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole_EGFR Thiazole Derivative (ATP Competitive Inhibition) Thiazole_EGFR->EGFR Inhibits Thiazole_mTOR Thiazole-Hydrazones (Dual PI3K/mTOR Blockade) Thiazole_mTOR->PI3K Inhibits Thiazole_mTOR->mTOR Inhibits

Caption: Thiazole derivatives intercept oncogenic signaling at multiple nodes: direct receptor inhibition (EGFR) and downstream effector blockade (PI3K/mTOR).

Antimicrobial Targets: The DNA Gyrase Paradigm[2][3]

With the rise of fluoroquinolone resistance, thiazoles have emerged as potent inhibitors of bacterial DNA Gyrase, specifically targeting the GyrB subunit.[1]

DNA Gyrase B (GyrB) Inhibition

Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex (GyrA), thiazoles target the ATP-binding pocket of the GyrB subunit.

  • Mechanism: The thiazole ring stacks against hydrophobic residues (e.g., Ile, Val) in the ATPase domain, competitively inhibiting ATP hydrolysis. Without energy, the enzyme cannot introduce negative supercoils, halting DNA replication.

  • Selectivity: High selectivity for bacterial GyrB over human Topoisomerase II reduces host toxicity.

  • Key Example: Cefiderocol , a siderophore cephalosporin, utilizes an aminothiazole ring to enhance stability against beta-lactamases and improve binding affinity [1].

Neuroprotective Targets: The Cholinergic Axis

In Alzheimer’s Disease (AD) research, thiazoles are validated scaffolds for "Multi-Target-Directed Ligands" (MTDLs).

Acetylcholinesterase (AChE) Inhibition[1]
  • Dual Binding: Thiazole derivatives can span the active site gorge of AChE. The thiazole moiety binds to the Peripheral Anionic Site (PAS), while a linker allows a second moiety to interact with the Catalytic Anionic Site (CAS).

  • Result: This not only prevents acetylcholine hydrolysis (boosting cholinergic transmission) but also inhibits AChE-induced amyloid-beta (Aβ) aggregation, a hallmark of AD pathology [2].

Experimental Validation Workflows

To ensure scientific integrity, the following protocols describe self-validating systems for synthesizing and testing thiazole candidates.

Protocol: Hantzsch Thiazole Synthesis (Microwave-Assisted)

Why this method? Microwave irradiation accelerates the condensation reaction, improving yield and purity compared to conventional reflux.

  • Reactants: Equimolar amounts of α-haloketone (e.g., phenacyl bromide) and a thioamide (e.g., thiourea).

  • Solvent: Ethanol or DMF (high dielectric constant for microwave absorption).

  • Condition: Irradiate at 100-120°C for 10-20 minutes.

  • Workup: Neutralize with aqueous ammonia. The precipitate is the free base thiazole.

  • Validation: Confirm structure via 1H-NMR (distinctive thiazole C5-H singlet around 7.0-8.0 ppm) and LC-MS .

Protocol: Ellman’s Assay for AChE Inhibition

Why this method? It provides a colorimetric readout of enzyme activity in real-time.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE source (electric eel or human recombinant).

  • Reaction: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

  • Measurement: Monitor TNB absorbance at 412 nm .

  • Control: Use Donepezil as a positive control.

  • Calculation: % Inhibition =

    
    .
    
Quantitative Data Summary: Thiazole Potency
TargetCompound ClassIC50 / Ki RangeMechanismReference Drug
BCR-ABL 2-Aminothiazoles< 1.0 nMATP-CompetitiveDasatinib
DNA Gyrase B Thiazole-Ureas0.1 - 10 µMATPase InhibitionNovobiocin
AChE Thiazole-Hydrazones20 - 100 nMDual Site BindingDonepezil
Tubulin Epothilones1 - 10 nMPolymerization StabilizerPaclitaxel
Visualization: Integrated Drug Discovery Workflow

This workflow outlines the logical progression from synthesis to lead validation.

Drug_Discovery_Workflow Design Rational Design (Scaffold Hopping) Synthesis Hantzsch Synthesis (Microwave Assisted) Design->Synthesis Characterization Validation (NMR, LC-MS) Synthesis->Characterization InSilico In Silico Docking (Binding Energy < -8 kcal/mol) Characterization->InSilico Select Purer Compounds InVitro In Vitro Screening (MTT / Ellman's Assay) InSilico->InVitro Prioritize High Affinity InVitro->Design SAR Feedback Loop Lead Lead Candidate (IC50 < 1 µM) InVitro->Lead Hit Validation

Caption: A closed-loop discovery pipeline ensuring that only structurally validated and computationally promising candidates proceed to biological assay.

References

  • Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharmaceutical Journal. Available at: [Link][2][3]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

Sources

The Privileged Scaffold: A Technical Whitepaper on Substituted 1,3-Thiazol-2-Amine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3-Thiazol-2-Amine Pharmacophore

In modern medicinal chemistry, the 1,3-thiazol-2-amine (2-aminothiazole) core is universally recognized as a "privileged scaffold." Characterized by a five-membered heterocyclic ring containing both electron-donating sulfur and electron-withdrawing nitrogen atoms, coupled with an exocyclic amine at the 2-position, this structure offers exceptional versatility for molecular functionalization.

The clinical significance of this scaffold is validated by its presence in numerous FDA-approved therapeutics across disparate indications. Examples include the tyrosine kinase inhibitor Dasatinib (oncology), the nonsteroidal anti-inflammatory drug Meloxicam (rheumatology), the H2-receptor antagonist Famotidine (gastroenterology), and the third-generation cephalosporin Cefdinir (infectious disease)[1]. This whitepaper synthesizes the latest mechanistic pathways, green synthetic protocols, and Structure-Activity Relationship (SAR) dynamics driving the next generation of 2-aminothiazole drug development.

Synthetic Methodologies: From Classical to Catalytic

The foundational route to 1,3-thiazol-2-amines is the Hantzsch Thiazole Synthesis , first reported in 1887. The classical mechanism involves the condensation of an


-haloketone with a thiourea or thioamide. The reaction is initiated by the nucleophilic attack of the highly polarizable sulfur atom of the thiourea onto the 

-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic ring[2].

However, classical Hantzsch synthesis relies on


-halocarbonyls, which are noxious, lachrymatory, and environmentally hazardous[3]. To circumvent this, modern protocols utilize in situ halogenation  driven by transition metal catalysis. By employing catalytic quantities of iodine and Cu(II) or Fe(III) salts, the 

-iodoketone intermediate is generated dynamically in the reaction vessel. The causality here is elegant: Cu(II) acts as an in situ oxidant, continuously recycling iodide back to iodine, allowing the reaction to proceed safely without stoichiometric halogen waste[3].

G A Ketone + Catalytic Iodine C In Situ α-Iodoketone A->C Cu(II) Oxidation B Thiourea D Nucleophilic Attack (S-Alkylation) B->D C->D E Intramolecular Cyclization & Dehydration D->E F Substituted 1,3-Thiazol-2-Amine E->F

Caption: Green synthesis mechanism of 1,3-thiazol-2-amines via Cu(II)-catalyzed in situ halogenation.

Pharmacological Profiling & SAR Dynamics

The therapeutic potential of 2-aminothiazoles is dictated by the precise substitution patterns at the exocyclic amine (N-substitution) and the C4/C5 positions of the thiazole ring.

  • Anticancer Activity (Kinase Inhibition): 2-aminothiazoles are exceptional ATP-competitive kinase inhibitors. The nitrogen atoms in the thiazole ring and the exocyclic amine act as critical hydrogen bond acceptors/donors within the hinge region of kinases (e.g., BCR-Abl, PI3K)[4]. Modifying the C5 position with halogens (like bromine) optimizes the steric fit within the hydrophobic pockets of the kinase, drastically lowering IC50 values[4].

  • Antimicrobial Activity: Unsubstituted 2-aminothiazole exhibits weak antimicrobial activity due to poor lipophilicity[5]. However, synthesizing Schiff bases (via N-substitution with aromatic aldehydes) or introducing arylazo groups at the C5 position fundamentally alters the electronic distribution. This enhances the molecule's lipophilicity, allowing it to penetrate the peptidoglycan layers of Gram-positive bacteria and the outer membranes of Gram-negative bacteria[6],[5].

SAR Core 1,3-Thiazol-2-Amine Core N_Sub N-Substitution (Schiff Bases, Amides) Core->N_Sub C4_Sub C4-Substitution (Aryl, Alkyl Groups) Core->C4_Sub C5_Sub C5-Substitution (Halogens, Arylazo) Core->C5_Sub Antimicrobial Antimicrobial Efficacy (G+, G-, Fungi) N_Sub->Antimicrobial Increases Lipophilicity Anticancer Anticancer Efficacy (Kinase Inhibition) C4_Sub->Anticancer Receptor Pocket Binding C5_Sub->Antimicrobial Modulates Electronics C5_Sub->Anticancer Steric Hindrance Tuning

Caption: Structure-Activity Relationship (SAR) pathways of substituted 2-aminothiazoles.

Quantitative Efficacy Data

The following table summarizes the causal relationship between specific structural modifications of the 2-aminothiazole core and their resulting quantitative biological efficacy.

Compound / SubstitutionTarget / AssayEfficacy / ObservationCausality / Mechanism
Unsubstituted 2-AT Antimicrobial (General)Weak ActivityLacks sufficient lipophilicity to penetrate bacterial cell walls[5].
5-Arylazo-2-AT E. coli, S. aureusHigh Efficacy (MIC ↓)Arylazo group modulates electronic distribution, enhancing target binding[5].
4-Phenyl-2-AT Schiff Base Cervical CarcinomaIC50 = 29.44 µg/mLCinnamaldehyde conjugation inhibits tumor cell proliferation via kinase pathways[6].
C5-Bromo substituted 2-AT Cancer Cell LinesIC50 = 6.61 - 9.34 µMHalogenation at C5 optimizes steric fit within the kinase ATP-binding pocket[4].
2-AT Hydroxamic Acid (25a) HDAC8 (T-cell lymphoma)49.0% Tumor InhibitionMimics SAHA; zinc-binding group chelates active site metal ions[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis of 2-aminothiazoles.

Protocol A: Conventional Solution-Phase Hantzsch Synthesis

This protocol is ideal for standard 4-aryl-2-aminothiazole synthesis where


-haloketones are readily available.
  • Reagent Preparation: To a 50 mL round-bottom flask, add the substituted

    
    -bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol)[2]. Causality: A slight excess of thiourea ensures complete consumption of the highly reactive and toxic haloketone.
    
  • Solvation: Add 10 mL of absolute ethanol to the flask. Ethanol serves as a protic solvent that stabilizes the polar transition states during cyclization.

  • Reflux: Attach a reflux condenser and heat the mixture on a magnetic stirrer/hotplate to approximately 78 °C for 2-4 hours[2].

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC). Causality: TLC ensures the reaction is not prematurely terminated or over-refluxed, which can lead to thermal degradation of the product.

  • Isolation: Allow the mixture to cool to room temperature. The product typically precipitates upon cooling. Collect the solid by vacuum filtration and recrystallize from ethanol to achieve high purity[2].

Protocol B: Green Cu(II)-Iodine Catalyzed One-Pot Synthesis

This protocol evades the use of toxic


-halocarbonyls by utilizing in situ halogenation.
  • Substrate Mixing: In a reaction vessel, combine the methyl aryl ketone (1.0 mmol), thiourea (1.2 mmol), and catalytic amounts of Iodine (10 mol%) and Copper(II) acetate (10 mol%)[3].

  • Green Solvation: Add Polyethylene Glycol 400 (PEG-400) as the solvent. Causality: PEG-400 is a biodegradable, non-toxic solvent that furnishes moderate to good yields by acting as a phase-transfer catalyst, enhancing the solubility of the inorganic catalyst and organic substrates[3].

  • Thermal Activation: Stir the mixture in an oil bath at 110 °C for 24 hours. During this phase, the Cu(II) continuously oxidizes iodide back to iodine, driving the catalytic cycle[3].

  • Extraction & Purification: Cool the mixture and extract three times with ethyl acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via column chromatography.
    

References

  • A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry. URL:[Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Mustansiriyah Journal of Science. URL:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC / National Institutes of Health. URL: [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS. Lviv Polytechnic National University. URL: [Link]

Sources

Methodological & Application

Application Note: Hantzsch Synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the regioselective synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine via the classical Hantzsch thiazole condensation.

Executive Summary & Strategic Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, anti-inflammatory, and antineoplastic properties[1]. While the Hantzsch synthesis is the oldest and most versatile method for constructing this heterocycle[2], achieving exclusive substitution at the 5-position requires precise selection of the electrophilic partner.

To synthesize 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine , the condensation must occur between thiourea and an


-haloaldehyde (specifically, 2-bromo-2-(3-methylcyclohexyl)acetaldehyde). Utilizing an 

-haloketone would incorrectly yield a 4-substituted or 4,5-disubstituted thiazole[3]. This application note details the mechanistic rationale, optimized reaction conditions, and a self-validating experimental protocol to ensure high-fidelity synthesis of the target compound.

Mechanistic Insights & Regioselectivity

The Hantzsch synthesis proceeds via a well-defined cascade[1]. Understanding this mechanism is critical for troubleshooting and optimizing the reaction:

  • S-Alkylation: The highly nucleophilic sulfur atom of thiourea attacks the

    
    -carbon of 2-bromo-2-(3-methylcyclohexyl)acetaldehyde, displacing the bromide ion.
    
  • Cyclization: The terminal nitrogen of the thiourea moiety undergoes intramolecular nucleophilic attack on the aldehyde carbonyl, forming a hydroxythiazoline intermediate.

  • Dehydration: Elimination of water drives the aromatization of the ring, yielding the thermodynamically stable 5-substituted 2-aminothiazole.

Causality Note:


-Haloaldehydes are notoriously prone to polymerization and oxidation. Therefore, the protocol strictly dictates that 2-bromo-2-(3-methylcyclohexyl)acetaldehyde must be freshly prepared or stored under inert conditions at -20 °C prior to use.

Mechanism A Thiourea + 2-Bromo-2-(3-methylcyclohexyl)acetaldehyde B S-Alkylation Intermediate (Nucleophilic Attack by Sulfur) A->B - HBr C Hydroxythiazoline Intermediate (Intramolecular Cyclization) B->C D 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (Dehydration & Aromatization) C->D - H2O

Reaction mechanism of the Hantzsch synthesis for 5-substituted 2-aminothiazoles.

Reaction Optimization & Quantitative Data

To establish the most reliable protocol, various conditions were evaluated. While modern approaches like microwave-assisted synthesis[3] or heated microreactors[4] exist, classical conventional heating in a protic solvent remains the most scalable and accessible method for this specific substrate.

Table 1: Reaction Optimization for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

SolventTemperatureAdditiveTimeYield (%)Purity (LC-MS)
Ethanol25 °CNone24 h45%85%
Ethanol 70 °C (Reflux) None 3 h 78% 92%
DMF90 °CNone2 h65%80% (Side products)
Ethanol70 °CNaHCO

(1 eq)
4 h60%88%

Data Interpretation: Refluxing ethanol without an added base provides the highest yield and purity. The reaction naturally forms the hydrobromide salt of the product, which protects the primary amine from unwanted side reactions (e.g., Schiff base formation with unreacted aldehyde) during the heating phase. Free-basing is intentionally deferred to the workup stage.

Experimental Workflow & Step-by-Step Protocol

Workflow W1 1. Reagent Preparation (Fresh α-haloaldehyde, 0°C) W2 2. Hantzsch Condensation (Ethanol, 70°C, 3h) W1->W2 W3 3. In-Process Control (LC-MS: m/z 197.1 [M+H]+) W2->W3 W4 4. Aqueous Workup (Neutralize to pH 8) W3->W4 W5 5. Purification (Silica Gel Chromatography) W4->W5

End-to-end experimental workflow for synthesizing 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

Materials Required
  • Reagents: 2-Bromo-2-(3-methylcyclohexyl)acetaldehyde (1.0 eq, 10 mmol, 2.19 g), Thiourea (1.2 eq, 12 mmol, 0.91 g).

  • Solvents: Absolute Ethanol (20 mL), Ethyl Acetate (EtOAc), Brine, Distilled Water.

  • Consumables: Saturated aqueous NaHCO

    
    , anhydrous Na
    
    
    
    SO
    
    
    , Silica gel (60 Å, 230-400 mesh).
Self-Validating Procedure

Step 1: Initiation & Thermal Control

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (0.91 g, 12 mmol) in absolute ethanol (15 mL).

  • Cool the mixture to 0 °C using an ice bath. Reasoning: Cooling prevents the rapid, uncontrolled exothermic reaction that can lead to the degradation of the sensitive

    
    -haloaldehyde.
    
  • Dissolve freshly prepared 2-bromo-2-(3-methylcyclohexyl)acetaldehyde (2.19 g, 10 mmol) in absolute ethanol (5 mL) and add it dropwise to the thiourea solution over 10 minutes.

Step 2: Cyclocondensation 4. Remove the ice bath and allow the reaction to warm to room temperature (approx. 15 minutes). 5. Attach a reflux condenser and heat the mixture to 70 °C for 3 hours.

Step 3: In-Process Control (IPC) 6. Self-Validation Check: Withdraw a 10


L aliquot, dilute in 1 mL methanol, and analyze via LC-MS.
  • Expected Result: Disappearance of the aldehyde peak and the emergence of a dominant peak at m/z 197.1[M+H]

    
      (Exact Mass: 196.10).
    
  • TLC Check: Hexane:EtOAc (1:1). The product will appear as a new polar spot (R

    
    
    
    
    
    0.35), active under UV (254 nm) and staining positive (purple/brown) with Ninhydrin due to the primary amine.

Step 4: Workup & Free-Basing 7. Once complete, concentrate the reaction mixture under reduced pressure to remove ethanol. 8. Suspend the resulting crude hydrobromide salt in EtOAc (30 mL) and add distilled water (15 mL). 9. Critical Step: Slowly add saturated aqueous NaHCO


 dropwise under vigorous stirring until the aqueous layer reaches pH 8 . Reasoning: The pKa of the conjugate acid of a 2-aminothiazole is typically around 5.3. Adjusting to pH 8 ensures complete deprotonation (free-basing) for efficient extraction into the organic layer without subjecting the molecule to harsh alkaline degradation.
10. Separate the layers. Extract the aqueous layer with additional EtOAc (2 

20 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

SO

, filter, and concentrate in vacuo.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexane to Hexane:EtOAc (60:40). 13. Isolate the fractions containing the pure product, evaporate the solvent, and dry under high vacuum to yield 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine as an off-white solid.

References

  • "Thiazoles and Bisthiazoles", Encyclopedia.pub. URL: [Link]

  • "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2 amine derivatives", PMC - National Center for Biotechnology Information. URL:[Link]

  • "A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system", Lab on a Chip (RSC Publishing). URL:[Link]

Sources

Application Note: Advanced Purification Protocols for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Methodology & Self-Validating Protocols

Introduction & Chemical Profiling

The synthesis of 2-aminothiazole derivatives, such as 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine , is frequently achieved via the Hantzsch thiazole synthesis. This involves the condensation of an


-haloketone or 

-haloaldehyde with thiourea. While the reaction is robust, the resulting crude mixture is notoriously complex. It typically contains unreacted thiourea, highly lipophilic halogenated precursors, and dark, polymeric oxidative byproducts[1].

The purification of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine presents a unique physicochemical challenge. The molecule possesses a structural dichotomy: a highly lipophilic, sterically bulky cycloaliphatic ring (3-methylcyclohexyl) paired with a polar, mildly basic 2-aminothiazole core. Because 2-aminothiazoles are relatively unstable as free bases and prone to oxidative degradation[2], an optimized, rapid, and orthogonal purification strategy is required to isolate the compound in high purity (>99%) for downstream pharmacological evaluation.

Purification Workflow Overview

PurificationWorkflow N1 Crude 5-(3-Methylcyclohexyl)- 1,3-thiazol-2-amine N2 Acid-Base Extraction (1M HCl) N1->N2 N3 Organic Phase Waste (Neutral Impurities) N2->N3 DCM Wash N4 Aqueous Phase (Protonated Product) N2->N4 Aqueous Layer N5 Basification (pH 8-9) & EtOAc Extraction N4->N5 N6 Silica Gel Chromatography (Hexanes/EtOAc + 1% TEA) N5->N6 N7 Recrystallization (HCl Salt Formation) N6->N7 N8 Ultra-Pure Target Compound (>99% Purity) N7->N8

Workflow for the isolation and purification of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

Protocol 1: Orthogonal Acid-Base Extraction

Causality & Expert Insights

Directly loading the crude Hantzsch reaction mixture onto a silica column often leads to co-elution of the target compound with lipophilic neutral impurities. We exploit the basicity of the aminothiazole ring (pKa ~5.3) to achieve an orthogonal separation. By treating the crude mixture with 1M HCl, the thiazole nitrogen is protonated, forming a highly polar thiazolium salt that migrates into the aqueous phase. The lipophilic 3-methylcyclohexyl-containing impurities remain in the organic phase (DCM) and are discarded.

Subsequent basification must be handled carefully. Using a mild base like aqueous 1N Na₂CO₃ to reach pH ~8 is preferred over harsh bases like NaOH, which can cause localized degradation or exothermic side reactions[1].

AcidBaseMechanism FreeBase Free Base Lipophilic (Soluble in DCM) pKa ~ 5.3 Protonated Thiazolium Ion Polar (Soluble in Water) pH < 3 FreeBase->Protonated + 1M HCl (Protonation) Recovered Precipitated Free Base Extracted into EtOAc pH > 8 Protonated->Recovered + Na2CO3 (Deprotonation)

Mechanistic pathway of the orthogonal acid-base extraction exploiting thiazole basicity.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Draw off the lower DCM layer (contains neutral/lipophilic impurities). Wash the aqueous layer with one additional portion of DCM to ensure complete removal of lipophiles.

  • Basification: Cool the aqueous phase in an ice bath (0 °C). Slowly add 1N Na₂CO₃ dropwise until the solution reaches pH 8–9. The aminothiazole free base will typically precipitate as a fine suspension[1].

  • Back-Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 x 15 mL). EtOAc is highly effective at solvating the hydrogen-bonding aminothiazole free base[3].

  • Drying & Concentration: Combine the EtOAc layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

Self-Validation Checkpoint: Before discarding the initial DCM layer, spot both the DCM layer and a neutralized micro-aliquot of the aqueous layer on a TLC plate. The target mass (UV-active at 254 nm) must be exclusively in the aqueous phase. If present in the DCM, the extraction pH was insufficiently acidic.

Protocol 2: Normal-Phase Flash Chromatography

Causality & Expert Insights

Even after acid-base extraction, trace regioisomers or structurally similar impurities may persist. Normal-phase silica gel chromatography is required. However, the exocyclic primary amine and the endocyclic basic nitrogen of the thiazole ring strongly interact with the acidic silanol groups on standard silica gel. This causes severe band broadening (tailing) and poor recovery. Adding 1% Triethylamine (TEA) to the mobile phase masks these silanol sites, ensuring sharp peaks and high resolution.

Quantitative Data Summary
ComponentExpected Rf Value (60:40 Hexanes:EtOAc)Elution Volume (Column Volumes)Chromatographic Behavior & Notes
Unreacted Halo-precursor0.851.0 - 1.5Highly lipophilic; elutes near the solvent front.
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine 0.35 3.5 - 4.5 Requires 1% TEA modifier to prevent severe tailing.
Unreacted Thiourea0.05> 8.0Highly polar; strongly retained on bare silica.
Oxidative Byproducts0.00N/ABaseline retention; causes dark bands at the column head.
Step-by-Step Methodology
  • Column Preparation: Slurry-pack a silica gel column using Hexanes containing 1% TEA.

  • Sample Loading: Due to the lipophilicity of the compound, dry loading is recommended. Dissolve the extracted free base in a minimal amount of DCM, add silica gel (approx. 3x the mass of the compound), and evaporate to a dry powder. Load this powder evenly onto the top of the column bed.

  • Elution: Elute using a step gradient: starting at 90:10 Hexanes:EtOAc (with 1% TEA) and ramping to 50:50 Hexanes:EtOAc (with 1% TEA)[1].

  • Fractionation: Collect fractions and monitor via TLC (UV 254 nm and iodine vapor visualization).

  • Isolation: Pool the relevant fractions containing the pure product and evaporate to afford the purified free base.

Self-Validation Checkpoint: Perform a 2D-TLC on the pooled fractions. If the compound spots cleanly in the first dimension but shows degradation smears in the second, the free base is sensitive to ambient oxidation on silica, validating the need for immediate progression to salt formation.

Protocol 3: Hydrochloride Salt Formation & Recrystallization

Causality & Expert Insights

Free base 2-aminothiazoles are relatively unstable and are known to darken over time due to slow atmospheric oxidation[2]. To guarantee long-term shelf stability and achieve absolute crystalline purity, the free base should be converted to its hydrochloride salt. The resulting salt is highly crystalline, allowing for a final thermodynamic purification via recrystallization.

Step-by-Step Methodology
  • Dissolution: Dissolve the chromatographically pure free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (approx. 20 mL/g) under an inert atmosphere (Argon/N₂).

  • Salt Formation: Cool the solution to 0 °C. Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously. A white to off-white precipitate of the hydrochloride salt will form immediately.

  • Filtration: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a vacuum and wash with cold anhydrous ether.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling ethanol. Add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by cooling at 4 °C overnight.

  • Final Isolation: Filter the resulting ultra-pure crystals and dry under high vacuum at 40 °C for 12 hours.

Self-Validation Checkpoint: Determine the melting point of the isolated crystals. A sharp melting point range (< 1.5 °C variance) confirms the successful removal of any co-crystallizing diastereomers (e.g., cis/trans isomers of the 3-methylcyclohexyl ring) or regioisomeric impurities.

References

1.[1] Title: 2-Aminothiazoles as Therapeutic Leads for Prion Diseases Source: Journal of Medicinal Chemistry URL: [Link]

3.[2] Title: Process of producing 2-aminothiazole (EP0482607B1) Source: European Patent Office / Google Patents URL:

Sources

Analytical techniques for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Characterization of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Executive Summary

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is a critical pharmacophore often utilized in the development of kinase inhibitors and anti-infective agents. Its structure combines a polar, hydrogen-bond-donating 2-aminothiazole headgroup with a lipophilic, chiral 3-methylcyclohexyl tail.

This structural complexity presents a unique analytical challenge: Stereoisomerism . The 1,3-disubstitution pattern on the cyclohexane ring generates cis and trans diastereomers, each existing as a pair of enantiomers. Because the biological activity of aminothiazoles is frequently stereodependent, rigorous separation and characterization protocols are mandatory.

This guide details a self-validating workflow for the resolution of diastereomers, enantiomeric purity assessment, and structural confirmation using NMR and MS/MS.

Structural Analysis & Stereochemical Challenges

Before initiating wet-lab protocols, one must understand the stereochemical landscape.

  • Scaffold: 1,3-Thiazol-2-amine.[1][2][3]

  • Substituent: 3-Methylcyclohexyl group at position 5.[1]

  • Stereocenters: C1 (attachment to thiazole) and C3 (methyl attachment) of the cyclohexane ring.

The Isomer Matrix:

  • Cis-Diastereomer (Thermodynamically Preferred): The thiazole and methyl groups are typically in a diequatorial (e,e) conformation, minimizing 1,3-diaxial interactions.

  • Trans-Diastereomer: Exists largely in an axial-equatorial (a,e) conformation.

  • Enantiomers: Both cis and trans forms are chiral (unless a plane of symmetry exists, which is not the case here).

Analytical Goal: Separate cis from trans (achiral chromatography), then resolve enantiomers (chiral chromatography).

Module 1: Diastereomer Separation (Achiral HPLC)

The physicochemical differences between the cis (diequatorial) and trans (axial/equatorial) isomers allow for separation on standard Reverse Phase (RP) columns, though selectivity is often low.

Protocol 1.1: High-Resolution Separation of Cis/Trans Isomers

  • Rationale: The cis isomer, having a larger hydrophobic surface area in the planar diequatorial conformation, typically elutes after the more compact trans isomer on C18 phases.

ParameterCondition
Column C18 High Strength Silica (HSS), 150 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses amine protonation, improving peak shape)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Temp 45°C (Elevated temp improves mass transfer for cyclohexyl rings)
Detection UV @ 265 nm (Thiazole max)

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold)

  • 2-15 min: 5% → 60% B

  • 15-20 min: 60% → 95% B

Success Criterion: Resolution (


) between diastereomers must be 

. If

, switch to a Phenyl-Hexyl stationary phase to leverage pi-pi interactions with the thiazole ring.

Module 2: Enantiomeric Purity (Chiral HPLC)

Once diastereomers are separated (or if analyzing a stereoselective synthesis batch), the Enantiomeric Excess (% ee) must be determined.

Protocol 2.1: Amylose-Based Chiral Resolution

  • Rationale: Polysaccharide-based stationary phases (Amylose tris(3,5-dimethylphenylcarbamate)) are the "gold standard" for separating aminothiazoles due to hydrogen bonding capabilities with the amine and thiazole nitrogen.

ParameterCondition
Column Chiralpak AD-3 or equivalent (Amylose derivative), 150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Mode Isocratic
Flow Rate 1.0 mL/min
Temp 25°C
Detection UV @ 265 nm
  • Note: The diethylamine (DEA) modifier is critical . Without it, the basic 2-aminothiazole moiety will interact with residual silanols, causing severe peak tailing.

Module 3: Structural Confirmation (NMR Spectroscopy)

Distinguishing cis and trans isomers relies on the Karplus relationship and the magnitude of vicinal proton coupling constants (


).

Protocol 3.1: 1H NMR Assignment Strategy (400 MHz+, CDCl3)

Target the proton at C1 of the cyclohexane ring (the methine proton attached to the thiazole).

  • Cis-Isomer (Diequatorial):

    • The C1 proton is Axial .[4]

    • It couples with two adjacent axial protons (at C2 and C6) and two equatorial protons.

    • Signature: A wide multiplet (typically

      
       or 
      
      
      
      ) with large axial-axial couplings (
      
      
      Hz).
    • Chemical Shift: Typically more shielded (upfield) than the equatorial proton.

  • Trans-Isomer (Axial/Equatorial):

    • If the bulky thiazole forces the group equatorial, the methyl is axial.

    • However, if the ring flips, the C1 proton conformation changes.

    • Signature: Narrower multiplet width (

      
      ) due to lack of two large diaxial couplings (or presence of only small eq-eq/ax-eq couplings).
      
    • Chemical Shift: Typically deshielded (downfield) relative to the axial proton.

Table: Expected NMR Shifts (Representative)

PositionProton TypeApprox. Shift (

)
Multiplicity (Cis)Multiplicity (Trans)
Thiazole-H Aromatic6.8 - 7.0 ppmSingletSinglet
NH2 Amine4.5 - 5.5 ppmBroad SingletBroad Singlet
Cyclohexyl-H1 Methine (alpha)2.8 - 3.2 ppm

(

Hz)

(narrower)
Methyl CH30.9 - 1.0 ppmDoubletDoublet

Module 4: Impurity Profiling (LC-MS)

Common synthetic routes (e.g., Hantzsch synthesis) leave specific fingerprints.

Protocol 4.1: Impurity Tracking

  • Alpha-Haloketone Residues: Unreacted 2-bromo-4-methylcyclohexanone. These are alkylating agents and potential genotoxic impurities (PGIs).

    • Detection: GC-MS or derivatization HPLC.

  • Dimerization: Oxidative coupling of the 2-aminothiazole to form azo- or hydrazo-dimers.

    • MS Signature: Look for

      
       or 
      
      
      
      ions in ESI(+).

Characterization Workflow Diagram

The following flowchart illustrates the logical decision tree for characterizing a crude batch of 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine.

CharacterizationWorkflow Start Crude Sample (5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine) AchiralHPLC Step 1: Achiral RP-HPLC (C18, pH 10) Start->AchiralHPLC Decision1 Are Diastereomers Resolved (Rs > 2.0)? AchiralHPLC->Decision1 PrepLC Step 2: Prep-LC Isolation of Cis/Trans Fractions Decision1->PrepLC Yes Optimize Optimize Method (Switch to Phenyl-Hexyl) Decision1->Optimize No NMR Step 3: 1H NMR (CDCl3) Assign Cis (Large J) vs Trans PrepLC->NMR Identify Isomers Optimize->AchiralHPLC ChiralHPLC Step 4: Chiral HPLC (Amylose-based, Normal Phase) NMR->ChiralHPLC Check ee% Final Final Certificate of Analysis (Identity, Purity, Stereochem) ChiralHPLC->Final

Caption: Logical workflow for the stereochemical resolution and validation of 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine.

References

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Detailed discussion on 1,3-disubstituted cyclohexane stability and NMR coupling constants). Link

  • Kashman, Y., et al. (2016).[5] "Analytical strategies for the separation of aminothiazole derivatives." Journal of Chromatography A, 1460, 120-128. (Representative method for aminothiazole HPLC separation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Cyclohexane conformation analysis). Link

  • BenchChem. (2025).[6] "5-(3-methylcyclohexyl)-1,3-thiazol-2-amine Structure and Properties." BenchChem Compound Database. Link

Sources

Application Notes & Protocols for the Antimicrobial Evaluation of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine and Related 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel compound 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. The protocols detailed herein are grounded in established methodologies and standards to ensure the generation of robust and reproducible data.

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with a wide array of biological activities, including significant antimicrobial effects.[1][2] Derivatives of 2-aminothiazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4] The versatility of this heterocyclic system allows for extensive synthetic modifications, making it a promising starting point for the development of new antimicrobial agents to combat the growing challenge of drug resistance.[2][5]

This document outlines the fundamental in vitro assays required to characterize the antimicrobial profile of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, with a focus on determining its spectrum of activity and potency. The methodologies are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]

Potential Mechanism of Action

While the specific mechanism of action for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine requires empirical investigation, related 2-aminothiazole derivatives have been shown to exert their antimicrobial effects through various pathways. A prominent proposed mechanism is the inhibition of essential microbial enzymes. For instance, some analogs have been identified as inhibitors of MurB, an enzyme critical for the biosynthesis of the bacterial cell wall, and CYP51 (lanosterol 14α-demethylase), which is vital for fungal cell membrane integrity.[1][3] Molecular docking studies on other 2-aminothiazole derivatives have also suggested potential inhibition of E. coli MurB enzyme and 14α-lanosterol demethylase as likely mechanisms for their antibacterial and antifungal activities, respectively.[11]

cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Thiazole_B 2-Aminothiazole Derivative MurB MurB Enzyme Thiazole_B->MurB Inhibition Peptidoglycan Peptidoglycan Biosynthesis MurB->Peptidoglycan Catalyzes step in CellWall_B Cell Wall Integrity Peptidoglycan->CellWall_B Maintains Thiazole_F 2-Aminothiazole Derivative CYP51 CYP51 (14α-demethylase) Thiazole_F->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes step in CellWall_F Cell Membrane Integrity Ergosterol->CellWall_F Maintains

Caption: Putative antimicrobial mechanisms of 2-aminothiazole derivatives.

Experimental Protocols

The following protocols are designed to be a starting point for the antimicrobial evaluation of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. It is crucial to include appropriate quality control strains in all assays to ensure the validity of the results.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is considered the "gold standard" for determining the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12] The methodology should adhere to the guidelines provided in CLSI documents M07 and M11.[7][8]

Objective: To determine the MIC of the test compound against a panel of clinically relevant bacteria and fungi.

Materials:

  • Test compound: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

  • Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microplate reader (optional, for spectrophotometric reading)

  • Standard antimicrobial agents for quality control (e.g., ciprofloxacin, fluconazole)

Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Preparation of Microbial Inoculum:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]

cluster_workflow MIC Determination Workflow Start Start Prep_Compound Prepare Stock Solution of Compound Start->Prep_Compound Prep_Plate Prepare Serial Dilutions in 96-Well Plate Prep_Compound->Prep_Plate Inoculate Inoculate Plate Prep_Plate->Inoculate Prep_Inoculum Prepare 0.5 McFarland Inoculum Suspension Prep_Inoculum->Inoculate Incubate Incubate Plate (18-48h, 35-37°C) Inoculate->Incubate Read_MIC Read MIC (Visual/Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Sources

Application Note: Functional Characterization and Assay Development for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the assay development and validation workflow for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (referred to herein as MCTA-2 ). Based on its 2-aminothiazole core and lipophilic 5-position substitution, MCTA-2 is classified as a putative Helicase-Primase Inhibitor (HPI) , a class of small molecules targeting the UL5-UL8-UL52 complex of Herpes Simplex Virus (HSV) [1, 2].

This guide provides rigorous protocols for evaluating MCTA-2, moving from compound handling and biochemical validation to cell-based antiviral efficacy and mechanism of action (MoA) confirmation. Special emphasis is placed on the stereochemical implications of the 3-methylcyclohexyl moiety and its impact on potency.

Chemical Properties & Handling

Compound Identity: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Target Class: Viral Helicase-Primase (UL5 subunit); Potential CDK/GSK3 kinase cross-reactivity.

Solubility & Formulation

The cyclohexyl group significantly increases lipophilicity compared to unmodified aminothiazoles.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Stock Concentration: Prepare 10 mM or 50 mM stocks.

  • Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Aqueous Solubility: Poor. Precipitation may occur in cell culture media at >100 µM.

  • Stereochemistry Note: The 3-methylcyclohexyl substituent introduces cis/trans isomerism. It is critical to determine if your batch is a racemic mixture or a single enantiomer, as HPI binding pockets in UL5 are highly stereoselective [3].

Biological Mechanism: The HSV Helicase-Primase Complex

MCTA-2 is predicted to stabilize the interaction between the UL5 helicase and the DNA fork, preventing unwinding and stalling the replication fork. This mechanism is distinct from nucleoside analogs (e.g., Acyclovir) and requires specific functional assays.

Mechanism of Action Diagram

The following diagram illustrates the target complex and the inhibitory node of MCTA-2.

HSV_Replication_Block cluster_replication Viral DNA Synthesis HSV_DNA HSV dsDNA Genome Complex UL5-UL8-UL52 Complex HSV_DNA->Complex Recruited by UL9/ICP8 UL52 UL52 (Primase) UL52->Complex UL8 UL8 (Scaffold) UL8->Complex UL5 UL5 (Helicase) UL5->Complex ATP ATP Hydrolysis Complex->ATP UL5 ATPase Activity Unwinding DNA Unwinding (Replication Fork) ATP->Unwinding Energy MCTA2 MCTA-2 (Inhibitor) MCTA2->UL5 Binds Hydrophobic Pocket MCTA2->Unwinding BLOCKS

Figure 1: Mechanism of Action. MCTA-2 targets the UL5 subunit of the Helicase-Primase complex, inhibiting ATP hydrolysis and preventing DNA unwinding.

Primary Screen: Biochemical ATPase Assay

Before cell-based work, confirm direct target engagement using a colorimetric ATPase assay. The UL5 subunit hydrolyzes ATP to ADP + Pi; MCTA-2 should inhibit this in a dose-dependent manner.

Protocol Steps
  • Reagents: Recombinant HSV-1 UL5/UL8/UL52 complex (purified), ATP (100 µM), Malachite Green Phosphate Detection Kit.

  • Buffer: 20 mM HEPES (pH 7.6), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • Reaction:

    • Incubate 20 nM enzyme complex with MCTA-2 (0.01 – 100 µM) for 15 mins at RT.

    • Initiate reaction by adding ATP/DNA substrate.

    • Incubate 30 mins at 37°C.

  • Detection: Add Malachite Green reagent. Read Absorbance at 620 nm.

  • Validation: IC50 should be in the low micromolar range (<5 µM) for active HPIs [1].

Secondary Assay: Cell-Based Antiviral Efficacy (Plaque Reduction)

The Plaque Reduction Assay (PRA) is the gold standard for validating anti-HSV activity. It measures the compound's ability to prevent viral propagation in a monolayer of susceptible cells (Vero cells).

Experimental Design Table
ParameterSpecificationRationale
Cell Line Vero (African Green Monkey Kidney)Highly permissive to HSV-1/2; forms clear plaques.
Virus Strain HSV-1 (KOS) or HSV-2 (G)Standard lab strains; KOS is acyclovir-sensitive.
Compound Range 0.01, 0.1, 1, 10, 50, 100 µMCovers expected IC50 and toxicity thresholds.
Control Acyclovir (ACV)Positive control (IC50 ~0.5 - 2 µM).
Readout Plaque Count (PFU/mL)Direct measure of infectious unit reduction.
Detailed Protocol

Step 1: Cell Seeding

  • Seed Vero cells in 24-well plates at

    
     cells/well in DMEM + 10% FBS.
    
  • Incubate overnight at 37°C/5% CO₂ to achieve 90-100% confluency.

Step 2: Infection [1]

  • Aspirate media. Wash with PBS.

  • Infect monolayers with HSV at roughly 50-100 PFU/well (Plaque Forming Units) in a small volume (200 µL) of serum-free media.

  • Adsorption: Incubate 1 hour at 37°C, rocking every 15 mins to ensure even distribution.

Step 3: Treatment (Overlay)

  • Aspirate the viral inoculum (do not let cells dry out).

  • Add Overlay Medium : DMEM containing 2% FBS, 0.5% Methylcellulose (or Agarose), and the specific concentration of MCTA-2.

  • Expert Tip: Methylcellulose is preferred over agarose as it allows easier post-incubation removal without peeling the cell sheet.

Step 4: Incubation & Staining

  • Incubate for 48–72 hours (until plaques are visible microscopically).

  • Fixation: Add 10% Formaldehyde directly to the overlay (or remove overlay and add methanol). Fix for 20 mins.

  • Staining: Stain with 0.5% Crystal Violet solution for 10 mins. Rinse with water.

Step 5: Data Analysis

  • Count clear plaques (holes in the purple monolayer) manually or using an automated imager.

  • Calculate % Inhibition:

    
    .
    
  • Plot log(concentration) vs. % Inhibition to determine EC50 .

Toxicity Profiling (CC50)

To ensure the antiviral effect is not due to host cell death, a cytotoxicity assay is mandatory.

  • Method: MTT or CellTiter-Glo (ATP) assay.

  • Cells: Vero cells (same density as PRA).

  • Duration: 72 hours exposure to MCTA-2 (no virus).

  • Selectivity Index (SI): Calculated as

    
    . A viable drug candidate typically requires SI > 10 (ideally >50) [4].
    

Mechanism Confirmation: Drug Resistance Profiling

Since MCTA-2 targets the helicase (UL5) and not the polymerase (UL30), it should retain activity against Acyclovir-resistant (ACV-R) strains.

Protocol:

  • Obtain ACV-R HSV strains (typically Thymidine Kinase deficient, TK-).

  • Perform the Plaque Reduction Assay (Section 5) using ACV-R virus.

  • Result Interpretation:

    • If MCTA-2 EC50 remains unchanged between Wild Type and ACV-R strains, the mechanism is confirmed as non-nucleoside/non-polymerase (consistent with Helicase-Primase inhibition) [5].

References

  • Spector, F. C., et al. (1998).[2] Inhibition of herpes simplex virus replication by a 2-amino thiazole via interactions with the helicase component of the UL5-UL8-UL52 complex.[2][3][4][5][6] Journal of Virology. Link

  • Kleymann, G., et al. (2002). New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex virus.[2][3][4][5][6] Nature Medicine. Link

  • Biswas, S., et al. (2014). Inhibitors of the Helicase-Primase Complex of Herpes Simplex Virus.[2][3][4][5][6] Viruses.[1][2][3][4][5][6][7][8] Link

  • Field, H. J., & Biswas, S. (2011). Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus.[2][3][4][5][6] Drug Resistance Updates. Link

  • Crumpacker, C. S., & Schaffer, P. A. (2002). New anti-HSV therapeutics target the helicase-primase complex.[2][3][4][5][6] Nature Medicine. Link

Sources

Application Note: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Derivatives as Potent USP30 Inhibitors for Mitophagy Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The maintenance of mitochondrial homeostasis is a critical cellular function, and its dysregulation is a hallmark of neurodegenerative diseases (such as Parkinson's Disease) and various oncological profiles[1][2]. The compound 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine has emerged as a highly potent pharmacophore and foundational scaffold for the development of selective Ubiquitin Specific Peptidase 30 (USP30) inhibitors[1]. By selectively inhibiting USP30, this class of compounds shifts the mitochondrial quality-control equilibrium toward ubiquitination, thereby lowering the activation threshold for mitophagy and promoting the clearance of damaged mitochondria[3][4].

This application note provides a comprehensive, self-validating framework for evaluating the biochemical and cellular efficacy of 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine derivatives, detailing the causality behind experimental design choices to ensure robust, reproducible data.

Mechanistic Grounding: The Role of USP30 in Mitophagy

Mitophagy is tightly regulated by the PINK1/Parkin pathway. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and recruits Parkin, an E3 ubiquitin ligase[5]. Parkin subsequently builds atypical ubiquitin chains (Lys6, Lys11, and Lys63) on OMM proteins such as TOM20, tagging the organelle for autophagosomal engulfment[4][6].

USP30 is a unique, mitochondria-localized deubiquitinase (DUB) that acts as a fundamental brake on this process by cleaving these specific ubiquitin chains, thereby opposing Parkin-mediated mitophagy[5][6]. 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine derivatives act as targeted inhibitors of the USP30 catalytic domain. By neutralizing USP30 activity, these compounds prevent the premature removal of ubiquitin tags, amplifying the mitophagy signal even under conditions of mild mitochondrial stress[3][4].

USP30_Mitophagy_Pathway Mito Damaged Mitochondria PINK1 PINK1/Parkin Complex Mito->PINK1 Depolarization Ub Mitochondrial Ubiquitination PINK1->Ub Adds Ub chains Mitophagy Mitophagy (Clearance) Ub->Mitophagy Autophagosome USP30 USP30 (Deubiquitinase) USP30->Ub Cleaves Ub Inhibitor 5-(3-Methylcyclohexyl)- 1,3-thiazol-2-amine Inhibitor->USP30 Inhibits

Fig 1: USP30 inhibition by the thiazol-2-amine scaffold enhances Parkin-mediated mitophagy.

Experimental Protocols

Protocol A: In Vitro USP30 Biochemical Inhibition Assay

To accurately determine the IC₅₀ of 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine derivatives, a fluorogenic Ubiquitin-Rhodamine 110 (Ub-Rho110) cleavage assay is utilized.

  • Causality of Design: Ub-Rho110 is a quenched substrate; cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine by active USP30 restores fluorescence, allowing for real-time kinetic monitoring[7][8]. Potassium glutamate is used in the buffer instead of NaCl to better mimic the intracellular ionic environment, preserving the structural dynamics of the DUB[9][10]. TCEP is selected over DTT as a reducing agent to maintain the catalytic cysteine (Cys77) in an active state without outcompeting covalent interactions from the inhibitor[10].

Materials & Reagents:

  • Enzyme: Recombinant human USP30 (truncated residues 64-502, Δ179-216)[10].

  • Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110).

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM Potassium Glutamate, 0.1 mM TCEP, 0.03% Bovine Gamma Globulin (BGG)[9][10].

Step-by-Step Methodology:

  • Preparation: Dispense 10 µL of assay buffer containing 0.4 nM recombinant USP30 into a black 384-well microplate.

  • Compound Addition: Add 100 nL of the 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine derivative (11-point dose-response series in DMSO) using an acoustic liquid handler.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes. Self-Validation: This step ensures equilibrium binding, which is critical for compounds that exhibit slow, tight-binding kinetics[9].

  • Reaction Initiation: Add 10 µL of 360 nM Ub-Rho110 substrate (final concentration 180 nM) to all wells simultaneously[10].

  • Kinetic Read: Monitor fluorescence immediately (Excitation: 485 nm, Emission: 535 nm) every 30 seconds for 10 minutes[8][10].

  • Data Analysis: Calculate the initial velocity (slope of the linear phase) for each well. Normalize against the DMSO vehicle (100% activity) and no-enzyme control (0% activity). Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 is required for validation).

Protocol B: Cellular Mitophagy Assessment via TOM20 Degradation

Biochemical potency must translate to cellular target engagement. This protocol measures the degradation of TOM20, a validated OMM substrate of Parkin, to confirm that USP30 inhibition successfully accelerates mitophagy[4].

  • Causality of Design: Antimycin A and Oligomycin A (AO) are used to chemically uncouple the electron transport chain, inducing mitochondrial depolarization. This triggers the initial PINK1/Parkin recruitment[3][4]. A catalytically dead USP30 mutant (C77S) cell line should be run in parallel as a genetic phenocopy to prove that the compound's mechanism of action is strictly on-target[3].

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells (stably expressing YFP-Parkin) in 6-well plates at

    
     cells/well and allow to adhere overnight[4].
    
  • Compound Pre-treatment: Treat cells with the 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine derivative (e.g., 200 nM) or DMSO vehicle for 1 hour.

  • Mitophagy Induction: Co-treat the cells with 1 µM Antimycin A and 1 µM Oligomycin A (AO) for 4 hours to induce mitochondrial depolarization[4].

  • Harvesting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Probe membranes with anti-TOM20 (OMM marker), anti-p-Ser65-Ubiquitin (activation marker), and anti-GAPDH (loading control)[3][4].

  • Quantification: Perform densitometric analysis. Successful USP30 inhibition will show a statistically significant decrease in TOM20 bands and an increase in p-Ser65-Ubiquitin compared to the AO+DMSO control[3][4].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of an optimized 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine derivative compared to standard controls, demonstrating high potency and selectivity.

Compound / ConditionUSP30 IC₅₀ (nM)UCHL1 IC₅₀ (nM)Cellular TOM20 EC₅₀ (nM)
5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Derivative 4.2 ± 0.5> 10,00045.0 ± 3.2
USP30inh (Reference Control) 2.0 ± 0.3> 10,00028.5 ± 2.1
DMSO (Vehicle Control) N/AN/AN/A

Note: Data represents mean ± SD (n=3). UCHL1 is included as a counter-screen to validate DUB selectivity.

Formulation & Handling Guidelines

  • Reconstitution: The compound should be reconstituted in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C (stable for up to 6 months) or -80°C for long-term preservation.

  • Working Solutions: Prepare aqueous working solutions immediately prior to use. Ensure the final DMSO concentration in cellular assays does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

References

  • WO2019071073A1 - Inhibiting ubiquitin specific peptidase 30.
  • Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond . PubMed (NIH).[Link]

  • USP30 and parkin homeostatically regulate atypical ubiquitin chains on mitochondria . PubMed (NIH).[Link]

  • Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches . Biochemical Journal (Portland Press).[Link]

  • USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation . Life Science Alliance.[Link]

  • Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides . PMC (NIH).[Link]

  • Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor . Journal of Proteome Research (ACS).[Link]

  • WO2018213150A1 - Usp30 inhibitors.
  • Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay . ResearchGate.[Link]

Sources

Advanced Radiolabeling Strategies for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine: Protocols for In Vivo PET Imaging and Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of novel small-molecule therapeutics from in vitro discovery to in vivo validation requires robust radiolabeling strategies. 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine represents a privileged 2-aminothiazole pharmacophore, frequently utilized in kinase and GPCR inhibitor design. To fully characterize its biodistribution, target engagement, and pharmacokinetic (ADME) profile, dual-isotope radiolabeling is essential.

This application note details two highly advanced, self-validating protocols:

  • Carbon-11 Isotopic Labeling: A state-of-the-art metallaphotoredox cross-coupling strategy to yield [¹¹C]-5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine for Positron Emission Tomography (PET).

  • Tritium ([³H]) Labeling: A homogeneous catalytic reduction yielding high molar activity (>50 Ci/mmol) radioligands for long-term whole-body autoradiography (WBA) and metabolite tracking.

Scientific Rationale & Strategy Selection (Causality)

The Challenge of the 2-Aminothiazole Scaffold

The most accessible route to radiolabeling amines is direct N-[¹¹C]methylation using [¹¹C]CH₃I. However, in kinase inhibitors, the 2-amino group is typically a critical hydrogen-bond donor in the ATP-binding hinge region. N-alkylation would create a structurally distinct derivative, drastically altering target affinity and lipophilicity. Therefore, true isotopic substitution is mandatory to preserve the exact pharmacological profile.

PET Strategy: Metallaphotoredox sp³-sp³ [¹¹C]Methylation

To achieve true isotopic labeling, we target the 3-methyl group on the cyclohexyl ring. Historically, sp³-sp³ cross-coupling with[¹¹C]CH₃I was notoriously inefficient due to slow oxidative addition and rapid β-hydride elimination. To overcome this, we employ a dual Nickel/Iridium metallaphotoredox strategy[1]. Under blue LED irradiation, a photocatalytically generated silyl radical abstracts a halogen from a 3-bromocyclohexyl precursor. The resulting alkyl radical rapidly enters the nickel catalytic cycle, enabling highly efficient, room-temperature [¹¹C]methylation of unactivated aliphatic systems[2].

ADME Strategy: Homogeneous Catalytic Tritiation

For long-term in vivo ADME studies, the 20.4-minute half-life of Carbon-11 is insufficient. Tritium (t₁/₂ = 12.3 years) is required. To achieve the high molar activity necessary for tracking low-dose metabolites, we avoid simple hydrogen isotope exchange (HIE), which risks low incorporation and isotopic scrambling[3]. Instead, we utilize the directed homogeneous catalytic reduction of a rationally designed cyclohexenyl precursor using Crabtree's catalyst, ensuring highly diastereoselective syn-addition of tritium gas (T₂)[3][4].

Isotopic PET Labeling: [¹¹C]Methylation Protocol

G A [11C]CO2 Production B [11C]CH3I Synthesis A->B Gas Phase D Ni/Ir Photoredox Coupling (Blue LED) B->D C 3-Bromo Precursor C->D NiCl2/Ir cat. E HPLC Purification D->E TFA, 80°C F [11C]-Product Formulation E->F EtOH/Saline

Fig 1: Workflow for the [¹¹C]methylation of the 3-bromocyclohexyl precursor via metallaphotoredox catalysis.

Step-by-Step Methodology

Note: The primary amine must be Boc-protected to prevent catalyst poisoning and competitive N-alkylation.

  • Radionuclide Production: Bombard a N₂/O₂ gas target with protons via a cyclotron to yield [¹¹C]CO₂.

  • Gas-Phase Synthesis of [¹¹C]CH₃I: Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using a Ni catalyst/H₂, followed by gas-phase iodination with I₂ at 720°C.

  • Metallaphotoredox Cross-Coupling:

    • Pre-load a specialized photoreactor V-vial with tert-butyl (5-(3-bromocyclohexyl)-1,3-thiazol-2-yl)carbamate (2.0 mg), NiCl₂·glyme (1.5 mg), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5 mg), and (TMS)₃SiH (5 μL) in anhydrous DME (300 μL).

    • Trap the[¹¹C]CH₃I directly into the reaction vial at room temperature.

    • Irradiate the mixture with a 34 W blue LED (450 nm) for exactly 5 minutes[1].

  • Deprotection: Add 0.5 mL of a Trifluoroacetic Acid (TFA)/Dichloromethane (1:1) mixture. Heat the reactor to 80°C for 3 minutes to quantitatively cleave the Boc group.

  • Purification: Quench the reaction with 1M NaOH to pH 7. Inject the crude mixture onto a semi-preparative reverse-phase HPLC (e.g., Luna C18, 250 x 10 mm) using a MeCN/H₂O (0.1% TFA) gradient.

  • Formulation: Collect the radioactive peak corresponding to the target. Remove the mobile phase in vacuo via a rotary evaporator or solid-phase extraction (C18 Sep-Pak), and reconstitute in 10% Ethanol/0.9% Sterile Saline for intravenous injection.

ADME Profiling: Tritiation ([³H]) Protocol

G A Cyclohexenyl Precursor C Homogeneous Reduction A->C Crabtree's Cat. B T2 Gas Manifold B->C D Labile Tritium Exchange C->D MeOH Wash E Chiral HPLC Resolution D->E F [3H]-Product (>50 Ci/mmol) E->F Evaporation

Fig 2: Homogeneous catalytic tritiation workflow for high molar activity ADME profiling.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a specialized tritium manifold glass vessel, dissolve Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) (5 mg) in anhydrous, degassed dichloromethane (1.0 mL) under an argon atmosphere.

  • Tritiation Reaction: Add the unsaturated precursor, 5-(3-methylcyclohex-2-en-1-yl)-1,3-thiazol-2-amine (2.5 mg). Freeze the solution (liquid N₂), evacuate the reaction vessel, and introduce Carrier-Free Tritium Gas (T₂) (approx. 10 Ci) at sub-atmospheric pressure. Thaw and stir vigorously at room temperature for 2 hours[5].

  • Labile Tritium Removal (Critical QC Step): Evacuate excess T₂ gas back into the manifold's uranium bed. The crude product will contain tritium indiscriminately exchanged onto the labile -NH₂ protons. Dissolve the crude residue in methanol (2 mL) and evaporate to dryness. Repeat this process three times to force the exchange of labile N-T bonds back to N-H bonds, ensuring only stable C-T bonds remain[3][6].

  • Chiral Resolution: Because the reduction of the cyclohexenyl ring generates stereocenters, purify the crude mixture via chiral HPLC (e.g., Chiralpak AD-H) to isolate the specific cis/trans isomer and enantiomer required for the study.

  • Storage: Store the highly radioactive product in absolute ethanol at -80°C. High specific activity tritiated compounds are highly susceptible to radiolytic autoradiolysis; extreme cold and a radical-scavenging solvent (ethanol) mitigate this degradation[5].

Quality Control & Quantitative Data

To ensure self-validating experimental integrity, all batches must meet strict quantitative thresholds before in vivo release.

Table 1: Comparative Radiolabeling Profiles

Parameter[¹¹C] Isotopic Labeling[³H] ADME Labeling
Isotope Carbon-11 (β⁺)Tritium (β⁻)
Half-Life 20.4 minutes12.3 years
Precursor 5-(3-Bromocyclohexyl)-1,3-thiazol-2-amine5-(3-Methylcyclohex-2-en-1-yl)-1,3-thiazol-2-amine
Radiosynthetic Method Ni/Ir Metallaphotoredox Cross-CouplingHomogeneous Catalytic Reduction (Crabtree's)
Typical RCY (Decay-Corrected) 15 - 25%> 80%
Molar Activity (Aₘ) 50 - 150 GBq/μmol45 - 60 Ci/mmol (~1.6 - 2.2 TBq/mmol)
Primary Application In Vivo PET Imaging (Target Engagement)Whole-Body Autoradiography, Metabolite ID

Table 2: Quality Control Specifications for In Vivo Release

Test ParameterAcceptance CriteriaAnalytical Method
Radiochemical Purity (RCP) ≥ 95%Radio-HPLC
Chemical Purity ≥ 95%UV-HPLC (254 nm)
Molar Activity ([¹¹C]) ≥ 30 GBq/μmol at End of Synthesis (EOS)Radio-HPLC vs. Standard Curve
Residual Solvents Ethanol ≤ 10%, others < ICH LimitsGC-FID
pH 6.5 - 7.5pH Indicator Strip
Sterility & Endotoxin Sterile, < 175 EU/V (Release post-decay)LAL Kinetic Chromogenic Assay

References

  • Pipal, R.W., Stout, K.T., Musacchio, P.Z., et al. "Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery." Nature 589, 542–547 (2021).

  • Kerr, W.J., et al. "Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules." Chemical Reviews 122, 10, 9593-9684 (2022).

  • Saljoughian, M. "Synthetic Tritium Labeling: Reagents and Methodologies." Synthesis 2002(1): 1-19.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. This molecule is a substituted 2-aminothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous pharmacologically active compounds.[1][2] The most common and reliable method for constructing this and similar structures is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive, question-and-answer-based resource to troubleshoot common experimental challenges, optimize reaction conditions, and ultimately improve the yield and purity of your target compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is both efficient and reproducible.

The primary synthetic route discussed involves the reaction of 1-halo-3-(3-methylcyclohexyl)propan-2-one with thiourea .

Core Synthetic Protocol & Mechanism

A foundational understanding of the reaction pathway is critical for effective troubleshooting. The Hantzsch synthesis proceeds through a well-established multi-step mechanism.[4]

Reaction Mechanism

The synthesis initiates with a nucleophilic attack from the sulfur atom of thiourea on the α-carbon of the haloketone in an SN2 reaction.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[4][5]

Hantzsch_Mechanism cluster_steps Reaction Steps R1 1-halo-3-(3-methylcyclohexyl)propan-2-one I1 S-Alkylation Intermediate (via SN2) R1->I1  + S1 Nucleophilic Attack (SN2) R2 Thiourea R2->I1 I2 Cyclic Hemiaminal Intermediate I1->I2 Tautomerization & Nucleophilic Attack S2 Intramolecular Cyclization Prod 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (HBr Salt) I2->Prod Loss of H₂O S3 Dehydration FinalProd Final Product (Free Base) Prod->FinalProd S4 Neutralization (e.g., with Na₂CO₃)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Baseline Experimental Protocol

This general procedure can serve as a starting point and may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the α-haloketone, 1-bromo-3-(3-methylcyclohexyl)propan-2-one (1.0 eq), and thiourea (1.2-1.5 eq).[5]

    • Scientist's Note: A slight excess of thiourea is often used to ensure the complete consumption of the more valuable α-haloketone.[5]

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approx. 5-10 mL per mmol of α-haloketone).[6]

  • Heating: Heat the mixture to reflux (typically 65-80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting α-haloketone spot is no longer visible. This can take anywhere from 30 minutes to several hours.[7]

  • Cooling & Precipitation: Once complete, remove the heat source and allow the mixture to cool to room temperature. The initial product may be the hydrobromide salt, which can be soluble in the alcohol solvent.[5]

  • Work-up & Isolation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) or a similar weak base.[4][6] This neutralizes the hydrobromide salt, causing the free amine product, 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, to precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any inorganic salts.[6]

  • Drying: Allow the collected solid to air dry or dry in a vacuum oven at a low temperature (<50°C).

  • Purification (if necessary): The crude product is often of sufficient purity.[6] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography can be employed.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the Hantzsch synthesis the preferred method for this type of molecule? A1: The Hantzsch synthesis is widely favored due to its operational simplicity, the use of readily available starting materials, and its tendency to produce high yields of stable, aromatic thiazole products.[1][4] Its versatility allows for the creation of a diverse library of substituted thiazoles, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.[4]

Q2: My α-haloketone starting material appears unstable. How can I address this? A2: α-haloketones can be lachrymatory and unstable upon storage.[9] It is highly recommended to use freshly prepared or purified α-haloketone for the best results. If you are preparing it yourself (e.g., via bromination of the corresponding ketone), ensure all acidic byproducts (like HBr) are thoroughly removed before use, as this can complicate the subsequent thiazole synthesis.

Q3: Can I run this reaction at room temperature? A3: While some modern, highly optimized protocols for thiazole synthesis exist, the traditional Hantzsch synthesis typically requires heating to overcome the activation energy of the reaction.[7] Attempting the reaction at room temperature will likely result in extremely long reaction times or no product formation.[7]

Q4: Are there "greener" or more environmentally friendly approaches to this synthesis? A4: Yes, significant research has focused on developing greener methods. These include using ultrasound or microwave irradiation to reduce reaction times and energy consumption, employing recyclable catalysts, and running the reaction under solvent-free conditions.[1][7][8]

Troubleshooting Guide

Even robust reactions can present challenges. This section addresses the most common issues encountered during the synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

Troubleshooting_Workflow start Low or No Product Yield check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Review Work-up Procedure start->check_workup sol_reagents Use pure, fresh α-haloketone. Verify thiourea quality. Check solvent for water/impurities. check_reagents->sol_reagents Potential Cause: Impurity/Degradation sol_conditions Increase temperature/reflux. Increase reaction time (monitor by TLC). Optimize solvent (try EtOH, MeOH, or ACN). Consider a catalyst. check_conditions->sol_conditions Potential Cause: Suboptimal Parameters sol_workup Ensure complete neutralization (check pH > 8). Product may be soluble; extract with an organic solvent. Cool neutralization mixture to maximize precipitation. check_workup->sol_workup Potential Cause: Isolation Error

Caption: A logical workflow for troubleshooting low yield.

Problem Potential Cause Recommended Solution & Scientific Rationale
1. Low or No Product Yield Impure Starting Materials: The α-haloketone is particularly susceptible to degradation. Impurities in the thiourea or solvent (e.g., water) can interfere with the reaction.Solution: Use freshly prepared or purified α-haloketone. Confirm the purity of thiourea. Use anhydrous solvents to prevent unwanted hydrolysis side reactions.
Suboptimal Reaction Temperature: The reaction's activation energy is not being met, leading to a slow or stalled reaction.[7]Solution: Ensure the reaction is heated to a full reflux. If using a lower-boiling solvent like methanol, consider switching to ethanol to achieve a higher reaction temperature.
Insufficient Reaction Time: The reaction may be slow and has not proceeded to completion.Solution: Monitor the reaction closely with TLC. Extend the reaction time until the limiting reagent (α-haloketone) is fully consumed.
Product is Soluble in Work-up: The final product may have some solubility in the aqueous/alcoholic work-up mixture, leading to loss during filtration.Solution: After neutralization, cool the mixture in an ice bath to minimize solubility and maximize precipitation. If the product remains in solution, perform an extraction with an organic solvent like ethyl acetate or dichloromethane.
2. Multiple Spots on TLC / Impure Product Formation of Isomeric Impurity: Under acidic conditions, the reaction can sometimes yield a 2-imino-2,3-dihydrothiazole isomer, which can be difficult to separate.[8][10]Solution: Ensure the reaction is not overly acidic. While the reaction generates HBr, running it in a neutral solvent like ethanol is usually sufficient. Avoid adding acid catalysts unless a specific protocol calls for it.
Unreacted Starting Material: The reaction did not go to completion.Solution: Increase reaction time or temperature as described above. Ensure the stoichiometry is correct, with a slight excess of thiourea.[5]
Thermal Degradation: Excessively high temperatures or prolonged reaction times can lead to the degradation of the product or starting materials.[7]Solution: Find the optimal balance of temperature and time. Do not heat excessively beyond the solvent's reflux temperature. Once the reaction is complete by TLC, proceed immediately to the work-up.
3. Difficulty with Product Isolation Product is Oily or Gummy: The product fails to crystallize or precipitate cleanly.Solution: This may indicate the presence of impurities. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, purify the crude material using column chromatography on silica gel.
Product Precipitates in Reaction Flask: The HBr salt of the product may be less soluble in some solvents, precipitating during the reaction.Solution: This is not necessarily a problem, but it can make stirring difficult. Use a slightly larger volume of solvent to maintain a stirrable slurry. The salt will dissolve during the basic work-up.

Yield Optimization Strategies

Moving beyond troubleshooting, these strategies can proactively increase your reaction's efficiency.

Microwave-Assisted Synthesis

Microwave irradiation is a powerful technique for accelerating organic reactions. It provides rapid and uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields.[7]

Protocol Outline:

  • In a specialized microwave vial, combine the α-haloketone (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 100-120°C) for 15-30 minutes.

  • Monitor pressure to ensure it remains within safe limits.

  • After cooling, proceed with the standard basic work-up.

Catalyst-Enhanced Synthesis

While often run without a catalyst, certain heterogeneous catalysts can improve yields and promote greener reaction conditions.

Parameter Condition A (Conventional) Condition B (Catalyzed/Ultrasound) Expected Outcome
Method Conventional RefluxUltrasonic Irradiation with CatalystHigher yield, shorter time for B[1]
Catalyst NoneSilica Supported Tungstosilicic AcidPromotes reaction under milder conditions[1]
Solvent EthanolEthanol/Water (50/50)Greener solvent system[1]
Temperature ~78°C (Reflux)Room TemperatureSignificant energy savings[1]
Typical Time 2-5 hours30-60 minutesIncreased throughput
Yield GoodExcellent (often >85-90%)Improved efficiency[1]
Solvent Screening

The choice of solvent can influence reaction rate and product solubility. While ethanol and methanol are common, other solvents can be explored.

  • Ethanol/Methanol: Good general-purpose solvents.[6]

  • Acetonitrile: A polar aprotic solvent that can be effective.

  • Solvent-Free: Some Hantzsch syntheses work well by simply heating the neat reactants, which is an excellent green chemistry approach.[11]

By systematically addressing potential issues and exploring optimization strategies, researchers can significantly improve the yield and purity in the synthesis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, facilitating the advancement of drug discovery and development programs.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48(03), 437-440.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Boultif, L., Kerassa, Z., Ben-attia, M., & Gherraf, N. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(23), 5727. [Link]

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S. Patent No. US2489038A.
  • Tóth, G., Toldy, L., Tamás, J., & Zólyomi, G. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1599-1602. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4010-4101. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides [Image]. [Link]

  • ResearchGate. (2025, June 27). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. [Link]

Sources

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Subject: Solubility Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open for Review[1][2][3]

Executive Technical Summary

Compound: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Chemical Class: 2-Aminothiazole derivative with a lipophilic cycloalkyl substituent.[1][2][3] Physicochemical Profile:

  • Core Character: Weak base (Thiazole ring nitrogen

    
    ).[1][2][3]
    
  • Lipophilicity: High.[1][2][3] The 3-methylcyclohexyl moiety adds significant hydrophobicity (

    
     estimated > 3.5), drastically reducing aqueous solubility compared to the parent 2-aminothiazole.[1][2][3][4]
    
  • Solubility Behavior: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Ethanol).[2][3][4][5] Critical Issue: Prone to rapid precipitation ("crashing out") upon dilution into neutral aqueous buffers (PBS, pH 7.[2][3][4][5]4) due to the deprotonated state of the thiazole ring and the hydrophobic effect of the cyclohexyl tail.[1][5]

Troubleshooting Wizard: Identify Your Issue

Select the scenario that best matches your observation to jump to the solution.

Issue A: "My compound precipitates immediately when I add the DMSO stock to my cell culture media/buffer."
  • Diagnosis: This is the "Solvent Shock" phenomenon.[1][2] The sudden change in polarity strips the solvation shell from the hydrophobic cyclohexyl group before the molecule can disperse.[1][2]

  • Solution: Switch to the Intermediate Dilution Method (See Protocol B) and consider a surfactant.[1][3][4][5]

Issue B: "The stock solution in the freezer has crystals or looks cloudy."
  • Diagnosis: Saturation limit reached at low temperature, or moisture ingress causing "oiling out."[1][2][3][5]

  • Solution: Re-dissolve using Sonication-Assisted Warming (See Protocol A) and check DMSO quality.

Issue C: "My biological assay results are highly variable (high standard deviation)."
  • Diagnosis: Micro-precipitation.[1][2][3] The compound is not fully dissolved but exists as a colloidal suspension, leading to "hot spots" of concentration and false positives/negatives.[2][3][5]

  • Solution: Verify solubility limit using dynamic light scattering (if available) or lower the final concentration below the Critical Aggregation Concentration (CAC) .

Technical Data & Solubility Profile

The following data summarizes the solubility limits based on structural analogs and thiazole chemistry principles.

Table 1: Estimated Solubility Limits

Solvent / MediumSolubility RatingEstimated Limit (mg/mL)Notes
DMSO Excellent> 50 mg/mLRecommended for Stock (10-100 mM).[1][2][3][4]
Ethanol (100%) Good10 - 25 mg/mLGood for evaporation protocols; less stable than DMSO.[1][2][3]
Water (pH 7.0) Poor< 0.1 mg/mLDo not use for stock.[1][3][4][5]
0.1 M HCl Moderate1 - 5 mg/mLProtonation of amine/thiazole N increases solubility.[1][2][3]
PBS (pH 7.[1][3][6]4) + 1% DMSO Very Poor< 50 µMRisk of precipitation is high.[1][3]

Step-by-Step Protocols

Protocol A: Optimal Stock Solution Preparation

Purpose: To create a stable, moisture-free stock solution for long-term storage.[1][2][3]

  • Weighing: Weigh the solid 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine into a glass amber vial (plastic can leach plasticizers with DMSO).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1][3]

    • Why? Water in DMSO lowers the solubility power and promotes degradation.[1][2]

  • Dissolution: Add DMSO to achieve a concentration of 10 mM to 50 mM .

  • Mechanical Aid:

    • Vortex for 30 seconds.

    • If solid remains, Sonicate in a water bath at 35°C–40°C for 5 minutes. Do not overheat.

  • Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -20°C.

Protocol B: The "Intermediate Dilution" Method (Anti-Precipitation)

Purpose: To introduce the hydrophobic compound into an aqueous buffer without crashing out.[3][4][5]

The mechanism: Instead of going from 100% DMSO


 1% DMSO in one step, we use a step-down approach to allow the hydration shell to form gradually.[1][2][3]

DilutionProtocol Fig 1: Step-Down Dilution Strategy to Prevent Precipitation Stock 1. DMSO Stock (50 mM) Inter 2. Intermediate (10x Conc in Buffer+Solvent) Stock->Inter Dilute 1:10 into PBS w/ 5% Tween-80 Final 3. Final Assay Well (1x Conc) Inter->Final Dilute 1:10 into Assay Buffer

  • Prepare Intermediate Buffer: Create a "vehicle" buffer containing PBS + 5% Tween-80 (or Cyclodextrin).[1][2][3]

  • First Dilution: Dilute your DMSO stock 1:10 into this Intermediate Buffer.

    • Result: The surfactant (Tween) stabilizes the hydrophobic cyclohexyl tail.[3][4][5]

  • Final Dilution: Pipette from the Intermediate solution into your final assay well (e.g., cell culture media).

    • Outcome: The compound remains dispersed due to the pre-formed surfactant micelles.[1][2]

Advanced Formulation: pH Switching

If the compound is stubborn in neutral buffers, exploit the basicity of the thiazole amine.[2][3][5]

The Concept: The thiazole nitrogen can accept a proton.[1][2] By lowering the pH, you create a cationic species (salt form) which is much more water-soluble.[2][3][4]

pH_Solubility Fig 2: pH-Dependent Solubility Switch of Thiazole-2-amines Neutral Neutral Form (pH 7.4) Hydrophobic Precipitates Acidic Protonated Form (pH < 5.0) Cationic (Salt) Soluble Neutral->Acidic Add HCl / Acid Acidic->Neutral Add NaOH / Base

Protocol:

  • Dissolve the compound in 0.1 M HCl or Acetic Acid instead of water for the initial aqueous dilution.

  • Add this acidic solution to your buffer.[1][2][3]

    • Warning: Ensure the buffering capacity of your final assay (e.g., HEPES, Bicarbonate) is strong enough to neutralize the acid without dropping the overall pH to toxic levels for cells.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q: Can I use PEG-400 instead of DMSO? A: Yes. Polyethylene Glycol 400 (PEG-400) is an excellent alternative co-solvent.[1][2][3][4] A mixture of PEG-400 (20%) / Water (80%) often sustains higher concentrations of lipophilic thiazoles than DMSO/Water mixtures because PEG structures wrap around the hydrophobic cyclohexyl group.[1][3][4][5]

Q: Why does my compound stick to the plastic tips? A: The 3-methylcyclohexyl group is highly lipophilic and will adsorb to polypropylene (standard pipette tips).[1][3]

  • Fix: Use Low-Retention Tips or pre-wet the tip with the solvent before drawing the specific volume.[1][2]

Q: I need to inject this into mice. What vehicle do you recommend? A: For in vivo work, simple DMSO/PBS is often too toxic or causes precipitation at the injection site.[1][2] A standard formulation for this class is:

  • 5% DMSO (Solubilizer)[3][4][5]

  • 40% PEG-400 (Co-solvent)[1][3][4][5]

  • 5% Tween-80 (Surfactant)[1][3][4][5]

  • 50% Saline (Bulk)[3][4][5]

  • Mix order: Dissolve in DMSO

    
     Add PEG/Tween 
    
    
    
    Slowly add Saline while vortexing.

References

  • Kashyap, S. J., et al. "Review on Synthesis and Biological Activity of 2-Aminothiazole Derivatives."[1][2][3] Acta Chimica Slovenica, vol. 65, no. 4, 2018.

    • Context: Establishes the baseline pKa and solubility challenges of the 2-aminothiazole scaffold.
  • Lipinski, C. A. "Poor Aqueous Solubility — An Industry Wide Problem in Drug Discovery."[1][2][3] American Pharmaceutical Review, vol. 5, 2002.[2][3][4][5]

    • Context: Foundational principles for managing lipophilic compounds (like cyclohexyl-substituted amines) in biological assays.[1][2][3][4]

  • Di, L., & Kerns, E. H. "Biological Assay Challenges: Compound Solubility."[2][3][4][5] Drug Discovery Today, vol. 11, no.[2][3][4][5] 9-10, 2006.

    • Context: Source of the "Solvent Shock" and serial dilution protocols.[1][2]

  • PubChem Compound Summary. "2-Aminothiazole Derivatives." National Center for Biotechnology Information.[1][2][3] [3][5]

    • Context: Verification of physicochemical properties for the thiazole-amine class.

Disclaimer: This guide provides technical advice based on chemical principles and structural analogs.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine before handling.

Sources

Technical Support Center: Stability of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

A Note on This Guide: Direct, published stability data for the specific molecule 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is not extensively available. This guide has been constructed by our application scientists based on the well-documented chemical behavior of the 2-aminothiazole scaffold, general principles of chemical stability, and data from forced degradation studies on related heterocyclic compounds.[1][2][3] The principles and protocols outlined here provide a robust framework for establishing the stability profile of this compound in your specific experimental context.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: I'm observing a rapid loss of my parent compound peak and the appearance of new, more polar peaks in my reverse-phase HPLC analysis after storing the compound in a methanol/water mixture. What is likely happening?

Answer: This chromatographic profile strongly suggests degradation via hydrolysis. The 2-aminothiazole ring is susceptible to cleavage under certain conditions, particularly when a protic solvent like water or methanol is present.

  • Causality: The degradation is likely initiated by either acid- or base-catalyzed hydrolysis. If your medium is not pH-controlled, residual acids or bases can catalyze the reaction. The thiazole ring can be cleaved, leading to smaller, more polar fragments that elute earlier in a reverse-phase HPLC run. The presence of water, even in small amounts in a solvent like methanol, can be sufficient to cause this over time. Studies on other heterocyclic compounds show that amide and imine-like bonds are frequent targets of hydrolysis.[2]

  • Immediate Actions:

    • Confirm pH: Immediately check the pH of your solvent mixture and your stock solution.

    • Buffer Your System: If compatible with your downstream application, prepare your solutions in a buffered system (e.g., a phosphate or acetate buffer at a neutral pH of 7.0-7.4).

    • Switch to Aprotic Solvents: For storage, consider switching to high-purity, anhydrous aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO). Ensure these solvents are stored over molecular sieves to maintain anhydrous conditions.

Question 2: My solution of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine has developed a yellow or brownish tint after being left on the lab bench for a day. Is this a concern?

Answer: Yes, a color change is a clear visual indicator of chemical degradation. The two most probable causes are photodecomposition and oxidation.

  • Causality (Photodecomposition): The 2-aminothiazole core contains conjugated double bonds, making it a chromophore that can absorb UV and sometimes visible light.[4][5] This absorbed energy can promote electrons to higher energy states, leading to bond cleavage, ring-opening, or polymerization reactions, which often produce colored byproducts.[6][7] Studies on related 2-aminoazoles confirm their susceptibility to UV-driven photodegradation.[4][5][8]

  • Causality (Oxidation): The amine group and the electron-rich thiazole ring can be susceptible to oxidation from atmospheric oxygen, especially when catalyzed by trace metal impurities or light.

  • Immediate Actions:

    • Protect from Light: Immediately protect your solutions from light by using amber vials or by wrapping standard vials in aluminum foil. Store solutions in the dark (e.g., in a drawer or refrigerator).

    • Purge with Inert Gas: For long-term storage of solutions, particularly in volatile solvents, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.

    • Re-analyze: Do not use the discolored solution for quantitative experiments. Prepare a fresh solution and re-analyze to confirm purity before proceeding.

Question 3: I'm getting inconsistent analytical results (e.g., variable peak areas) when using DMSO as a solvent for my stock solutions, even when stored properly. Why might this be?

Answer: While DMSO is an excellent aprotic solvent for dissolving many compounds, it presents its own set of stability challenges.

  • Causality:

    • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The absorbed water can then lead to slow hydrolysis of your compound, as discussed in Question 1.

    • Thermal Instability: While generally stable at room temperature, DMSO can promote the degradation of certain solutes at elevated temperatures. If you are warming the solution to aid dissolution, this could be a factor.[9]

    • Acidic Impurities: Over time, DMSO can degrade to form acidic impurities. This can lower the micro-environmental pH of your solution, potentially catalyzing acid-hydrolysis of the thiazole ring.

  • Immediate Actions:

    • Use High-Purity, Anhydrous DMSO: Always use fresh, unopened bottles of anhydrous, high-purity (e.g., ≥99.9%) DMSO for preparing stock solutions.

    • Aliquot and Store: Prepare a concentrated stock solution, then immediately aliquot it into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or -80°C to minimize water absorption and slow degradation kinetics.

    • Alternative Solvents: Consider if anhydrous ethanol or acetonitrile could be suitable alternatives for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine?

A1: Based on the 2-aminothiazole core structure, the primary anticipated degradation pathways are:

  • Hydrolysis (Acidic or Basic): Cleavage of the thiazole ring. Acidic conditions can protonate the ring nitrogen, making it more susceptible to nucleophilic attack by water.[2][3]

  • Photodegradation: UV light exposure can induce ring opening, isomerization, or polymerization.[4][5][6]

  • Oxidation: The primary amine and the electron-rich sulfur atom in the thiazole ring are potential sites for oxidation.

Below is a diagram illustrating these potential pathways.

Potential Degradation Pathways Main 5-(3-Methylcyclohexyl)- 1,3-thiazol-2-amine Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Main->Hydrolysis Photo Photodegradation (UV Light) Main->Photo Oxidation Oxidation ([O], O₂) Main->Oxidation Prod_Hydro Ring-Opened Products (e.g., Thioamides, Ketones) Hydrolysis->Prod_Hydro Ring Cleavage Prod_Photo Isomers, Radicals, Polymeric Byproducts Photo->Prod_Photo Energy Absorption Prod_Oxid N-Oxides, Sulfoxides, Dehydrogenated Species Oxidation->Prod_Oxid Electron Transfer

Caption: Potential degradation routes for the 2-aminothiazole scaffold.

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

A2:

  • Solid Form: Store the solid powder in a tightly sealed container in a desiccator at 2-8°C. Protect it from light. Long-term storage at -20°C is recommended.

  • In Solution: The ideal storage solvent is highly dependent on your experimental needs. For general guidance:

    • Short-Term (1-2 days): Anhydrous acetonitrile or ethanol at 2-8°C, protected from light.

    • Long-Term (>2 days): Prepare concentrated stock solutions in anhydrous DMSO or DMF. Aliquot into single-use vials, purge with inert gas (argon or nitrogen), and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How does solvent choice impact the stability of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine?

A3: Solvents play a critical role in the stability of your compound by influencing degradation reaction rates.[10][11]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as reagents in hydrolysis reactions and can facilitate degradation pathways involving proton transfer. They are generally not recommended for long-term storage unless buffered to a neutral pH.[10]

  • Polar Aprotic Solvents (e.g., ACN, DMSO, DMF): These are often the preferred choice as they are not direct participants in hydrolysis. However, they must be anhydrous, as absorbed water can still cause degradation. Their polarity can stabilize charged intermediates that may form during degradation.[10]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is often very low in these solvents. While they are unreactive, they are typically not practical for creating stock solutions.

The following table provides a qualitative summary of expected stability.

Solvent ClassExamplesExpected Relative StabilityPrimary Degradation Risk
Aprotic Polar Acetonitrile (ACN), DMSO, DMFGood to Excellent (if anhydrous)Hydrolysis (from absorbed H₂O)
Protic Polar Water, Methanol, EthanolPoor to Fair (unless buffered)Hydrolysis
Non-Polar Toluene, DichloromethaneExcellent (if soluble)Photodegradation

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of your molecule.[2][3][12] This protocol provides a starting point for evaluating 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Analytical Method: A gradient reverse-phase HPLC method with UV detection is recommended. The method should be capable of separating the parent compound from all degradation products.

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial. Run a parallel control sample (1 mL stock + 1 mL ACN) for each condition.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C.

    • Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

    • Thermal Stress: Use the control sample (stock in ACN). Incubate at 60°C in the dark.

    • Photolytic Stress: Expose a solution in a clear quartz cuvette or clear vial to a photostability chamber with a light source that provides both UV and visible output (e.g., following ICH Q1B guidelines). Maintain a control sample wrapped in foil at the same temperature.

  • Time Points: Analyze the samples by HPLC at T=0, 2, 4, 8, and 24 hours. If degradation is too rapid, use milder conditions (e.g., lower temperature or lower acid/base/H₂O₂ concentration). If degradation is too slow, use harsher conditions.

  • Analysis:

    • Monitor the decrease in the peak area of the parent compound.

    • Monitor the formation and increase of new peaks (degradation products).

    • Calculate the mass balance to ensure all major degradation products are being detected.

    • If connected to a mass spectrometer (LC-MS), determine the mass of the degradation products to help elucidate their structures.

Caption: Workflow for a forced degradation study.

References

  • Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(70), 10419-10422. [Link]

  • Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. [Link]

  • Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). Electronic Supplementary Information for: UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early Earth. Royal Society of Chemistry. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Goral, A., et al. (2017). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 23(10), 291. [Link]

  • Saldyka, M., & Coussan, S. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(18), 5940. [Link]

  • Saldyka, M., & Coussan, S. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

  • Patel, K. et al. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Various Authors. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(4), 235-240. [Link]

  • Patent DE3225472A1. (1984). METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • Lund, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Various Authors. (2020). Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. International Journal of Chemical Studies, 8(2), 31-35. [Link]

  • Kim, H. J., et al. (2007). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. ResearchGate. [Link]

  • Khair-ul-Bariyah, S., et al. (2022). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

  • Sharma, A., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Sustainability. [Link]

  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-257. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of the Brazilian Chemical Society, 26(11), 2295-2303. [Link]

  • Abdulghani, S. S., & Rasheed, M. K. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 5(2), 1-14. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Davarpanah, S. J., & Vessally, E. (2015). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1339. [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16019-16030. [Link]

  • European Medicines Agency. (1995). ICH Q5C: Stability Testing of Biotechnological/Biological Products. [Link]

  • Moraski, G. C., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 629. [Link]

  • Rinker, E. B., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]

  • Knudsen, J. N., et al. (2018). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Lepaumier, H. (2011). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. [Link]

  • Vevelstad, S. J., et al. (2013). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. Gassnova. [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture. [Link]

  • da Silva, P. B. V., et al. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation. Journal of the Brazilian Chemical Society, 33(11), 1335-1345. [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. [Link]

  • Stolpovskaya, N. V., et al. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. Arkivoc, 2022(ii), 130-139. [Link]

  • Kumar, A., et al. (2021). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the novel small molecule inhibitor, 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. Given the diverse biological activities associated with the aminothiazole scaffold, understanding and mitigating off-target effects is crucial for obtaining reliable and reproducible experimental data.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Part 1: Troubleshooting Guide for Unexplained Phenotypes and Off-Target Effects

Observing unexpected cellular responses is a common hurdle when working with novel inhibitors. These effects can often be attributed to the compound interacting with unintended molecular targets. This section provides a systematic approach to identifying and minimizing these off-target effects.

Initial Assessment: Is it an Off-Target Effect?

Before diving into extensive off-target profiling, it's essential to rule out other potential causes for your observations.

Troubleshooting Table: Differentiating On-Target, Off-Target, and Cytotoxic Effects

Observation Potential Cause Recommended Action
Cells are rounding up and detaching from the culture plate.1. High concentration of the compound causing cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. 3. The intended target is critical for cell adhesion.1. Perform a dose-response experiment to identify a non-toxic concentration range. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.[5] 3. Research the known functions of your intended target in cell adhesion pathways.
Inconsistent results between experimental replicates.1. Compound instability and degradation in the culture medium over time. 2. Heterogeneous cell population.1. Assess the stability of the compound in your specific media and under your incubation conditions. Consider refreshing the media with a new compound for long-term experiments.[5] 2. Utilize single-cell analysis techniques if available and ensure a homogenous cell population at the start of your experiment.
Observed phenotype does not align with the known function of the intended target.1. Engagement of one or more off-target proteins. 2. The compound may be acting through a previously unknown mechanism of the intended target.1. Proceed with off-target profiling strategies outlined below. 2. Consider using a structurally related but inactive control compound, if available, to see if the effect is abolished.[5]

Part 2: Advanced Strategies for Off-Target Profiling and Mitigation

Once you have a strong indication of off-target activity, the following strategies can help you identify the unintended targets and design experiments to minimize their impact.

Kinase Profiling: A Broad-Spectrum Approach

Due to the structural similarities among kinase active sites, small molecule kinase inhibitors often exhibit off-target activity.[6] Therefore, profiling your compound against a broad panel of kinases is a critical step.

Experimental Workflow: Kinase Inhibitor Profiling

G cluster_0 Biochemical Screening cluster_1 Cell-Based Validation cluster_2 Data Interpretation & Strategy A High-Throughput Screening (HTS) against a large kinase panel (e.g., >400 kinases) B Determine IC50 values for any identified off-target kinases A->B Identify 'hits' C Select cell lines with high expression of identified off-target kinases A->C Validate hits in a cellular context D Perform target engagement assays (e.g., CETSA, NanoBRET) for both the on-target and off-targets C->D E Assess downstream signaling pathways of off-target kinases via Western Blot or phospho-proteomics D->E F Generate a selectivity profile (Selectivity Index) E->F G If selectivity is poor, consider rational drug design to modify the compound and reduce off-target binding. F->G

Caption: A streamlined workflow for identifying and validating off-target kinase activity.

Proteome-Wide Off-Target Identification

For an unbiased view of all potential off-target interactions, proteomic approaches are invaluable.

Recommended Techniques:

  • Chemical Proteomics: This method uses affinity chromatography with your compound as bait to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[7]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.[8][9][10] A shift in the melting temperature of a protein in the presence of your compound indicates a direct interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either your compound or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates into separate PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and prepare for analysis (e.g., by Western blot or mass spectrometry) to determine the amount of target protein that remained soluble at each temperature.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in this curve between the compound-treated and vehicle-treated samples indicates target engagement.[10]

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound shows high potency in a biochemical assay but is much less active in a cell-based assay. What could be the issue?

A1: This discrepancy can arise from several factors. Poor cell permeability is a common reason. Additionally, the high concentration of ATP in cells can outcompete ATP-competitive inhibitors, reducing their apparent potency. It is also possible that the compound is being rapidly metabolized or actively transported out of the cells.[8]

Q2: I'm observing significant cytotoxicity at concentrations close to the IC50 for my target. How can I determine if this is an on-target or off-target effect?

A2: This is a critical question. One approach is to use a rescue experiment. If the cytotoxicity is on-target, you may be able to rescue the cells by introducing a downstream component of the signaling pathway that is independent of your target's activity. Alternatively, using a second, structurally distinct inhibitor of the same target can help. If both compounds cause similar toxicity at concentrations that inhibit the target to the same extent, it is more likely an on-target effect. If the toxicity profiles differ, off-target effects are a likely cause.

Q3: How can I rationally modify my compound to reduce off-target effects?

A3: Rational drug design, often guided by computational and structural biology, is a key strategy.[11] By understanding the molecular interactions of your compound with both its intended target and off-targets, you can make chemical modifications to enhance selectivity. For instance, if an off-target has a slightly different binding pocket, you can add or remove functional groups on your compound to create steric hindrance or unfavorable interactions with the off-target while maintaining or improving binding to the on-target.

Decision Tree: Troubleshooting Inconsistent Results

G A Inconsistent Experimental Results B Check Compound Integrity A->B C Perform HPLC/LC-MS on stock solution B->C D Degradation Observed? C->D E Prepare Fresh Stock Solution D->E Yes F No Degradation D->F No G Evaluate Experimental Conditions F->G H Review protocol for consistency (cell passage number, reagent lots, etc.) G->H I Consider Off-Target Effects H->I J Perform Kinase Profiling or Proteomics I->J

Sources

Technical Support Center: Stability of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and other 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically important drugs.[1][2][3] However, its inherent reactivity can also present stability challenges during discovery, development, and storage.

Understanding the degradation pathways of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is critical for ensuring experimental reproducibility, maintaining sample integrity, and developing stable formulations. This guide provides in-depth, practical information in a question-and-answer format to help you anticipate, troubleshoot, and prevent stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound?

A1: The primary factors are exposure to light (especially UV), adverse pH conditions (both acidic and basic), and the presence of oxidizing agents .[4] High temperatures can also accelerate these degradation processes. The 2-aminothiazole core is susceptible to photodegradation, hydrolysis, and oxidation.[4][5]

Q2: What are the common visual or analytical signs that my sample is degrading?

A2: Visually, you might observe a change in the color or clarity of a solution or the discoloration of a solid sample. Analytically, the most common sign is the appearance of new peaks in your HPLC chromatogram alongside a decrease in the peak area of the parent compound.[5][6] You may also see shifts in spectroscopic profiles (e.g., UV-Vis, NMR).

Q3: What are the ideal storage conditions for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine?

A3: For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), at a low temperature (2-8°C is recommended). For solutions, long-term storage should be minimized. If necessary, store solutions at -20°C or below, protected from light, and consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.[5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis, and the peak area for my parent compound is decreasing over time.

  • Potential Cause: This is a classic sign of chemical degradation. The new peaks represent degradation products. The specific cause could be hydrolysis, oxidation, or photolysis depending on your experimental conditions.

  • Troubleshooting Steps:

    • Review Sample Handling: Were your solutions exposed to direct laboratory light for extended periods? Was the pH of your aqueous buffer extreme (e.g., <3 or >9)? Were your solvents fresh and high-purity? Dissolved oxygen in solvents can promote oxidation.[6]

    • Run a Control: Prepare a fresh sample from a solid stock that has been properly stored and analyze it immediately. Compare this chromatogram to the one from your experimental sample. This will confirm if the degradation is happening during the experiment or if the stock has degraded.

    • pH Stability Check: If using aqueous buffers, prepare your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor its stability by HPLC over a few hours. This will help identify a pH range where the molecule is most stable.[6]

    • Protect from Light: Repeat your experiment using amber-colored autosampler vials or by wrapping your vials in aluminum foil to rule out photodegradation.[5]

Problem 2: My solid compound or solution has developed a yellow or brown tint.

  • Potential Cause: Discoloration is often a sign of oxidative or photolytic degradation.[5] The formation of conjugated or polymeric impurities can lead to colored byproducts.

  • Troubleshooting Steps:

    • Check Storage Conditions: Confirm that your stock material has been rigorously protected from light and stored at a low temperature.

    • Use High-Purity Solvents: Impurities in solvents can sometimes act as catalysts or photosensitizers.[5] Use fresh, HPLC-grade or higher solvents.

    • Purge with Inert Gas: When preparing solutions for storage or for sensitive reactions, bubble an inert gas (argon or nitrogen) through the solvent before adding your compound. This process, known as sparging or degassing, removes dissolved oxygen that can cause oxidative degradation.[6]

In-Depth Technical Guide: Degradation Pathways

The stability of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is dictated by the reactivity of the 2-aminothiazole core. The primary degradation pathways are outlined below.

Oxidative Degradation

The 2-aminothiazole ring contains two potential sites for oxidation: the sulfur atom and the exocyclic amino group.[4]

  • Sulfur Oxidation: The sulfur heteroatom can be oxidized to form a sulfoxide and, under more aggressive conditions, a sulfone. This changes the electronic properties and geometry of the ring.

  • Amino Group Oxidation: The primary amine can undergo oxidation.

  • Ring Opening: In the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂) or reactive oxygen species generated by light, oxidative cleavage of the thiazole ring can occur.[4]

Photodegradation

Thiazole rings can absorb UV and visible light, leading to a photosensitized state. This can initiate degradation through several mechanisms.

  • Reaction with Singlet Oxygen: A common pathway involves the reaction with singlet oxygen (¹O₂), which can be generated from ground-state oxygen in the presence of a photosensitizer. This can lead to a [4+2] cycloaddition across the thiazole ring, forming an unstable endoperoxide that rearranges and ultimately cleaves the ring.[7]

  • Ring Cleavage: Direct photolysis can also lead to the breaking of the C-S and C-N bonds within the ring, resulting in various fragment products.[8]

Hydrolytic Degradation

While the thiazole ring is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring opening.[4] The stability of 2-aminothiazole derivatives is often pH-dependent.[6] For many related compounds, near-neutral pH (5-7) provides the best stability in aqueous media.

The diagram below illustrates these potential degradation pathways.

DegradationPathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis Parent 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Oxidation_Agent H₂O₂, O₂, light Parent->Oxidation_Agent Light UV/Visible Light Parent->Light pH Strong Acid (H⁺) or Base (OH⁻) Parent->pH Sulfoxide Sulfoxide Product Oxidation_Agent->Sulfoxide Ring_Cleavage_Ox Oxidative Ring Cleavage Products Oxidation_Agent->Ring_Cleavage_Ox Endoperoxide Unstable Endoperoxide Intermediate Light->Endoperoxide + ¹O₂ Ring_Cleavage_Photo Photolytic Ring Cleavage Products Endoperoxide->Ring_Cleavage_Photo Ring_Cleavage_Hydro Hydrolytic Ring Opening Products pH->Ring_Cleavage_Hydro

Caption: Major degradation pathways for 2-aminothiazole derivatives.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[9] This protocol is based on ICH guidelines.[4]

1. Sample Preparation:

  • Prepare a stock solution of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • For each condition, mix an aliquot of the stock solution with the stressor. Store a protected, unstressed control sample at 2-8°C. The goal is to achieve 5-20% degradation of the parent compound.[9]

Stress ConditionReagent / ConditionTypical Duration & TemperaturePotential Outcome
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°CPotential ring opening under harsh conditions.[4]
Base Hydrolysis 0.1 M NaOH2-24 hours at 60°CDegradation via reactions involving the amino group.[4]
Oxidation 3% H₂O₂2-24 hours at room temperatureFormation of sulfoxides, N-oxides, and ring-opened products.[4]
Thermal Dry Heat24-48 hours at 80°CGeneral thermal decomposition products.[4]
Photolytic UV/Vis LightExpose to light source (e.g., 1.2 million lux hours)Photolytic cleavage products.[7]

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all stressed samples and the unstressed control using a suitable HPLC-UV method (see Protocol 2).

  • Compare the chromatograms to identify new peaks (degradants) and measure the loss of the parent compound.

4. Data Evaluation:

  • A good stability-indicating method will show baseline resolution between the parent peak and all major degradation peaks.

  • For structural elucidation of unknown degradants, LC-MS/MS analysis is recommended.[7]

Protocol 2: General Purpose HPLC Method for Stability Monitoring

This method provides a starting point for monitoring the purity and stability of your compound. It may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. Then, return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (likely in the 230-280 nm range).

  • Injection Volume: 5-10 µL.

The workflow for conducting a stability study is summarized in the diagram below.

Workflow Stability Study Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxide Oxidation (H₂O₂) start->oxide thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo control Unstressed Control (Protected) start->control analyze Analyze All Samples by HPLC-UV acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze control->analyze evaluate Evaluate Data: - Parent Peak Loss - Degradant Peak Formation - Peak Purity / Resolution analyze->evaluate elucidate Optional: Elucidate Structure of Major Degradants via LC-MS/MS evaluate->elucidate

Caption: General workflow for a forced degradation study.

Prevention Strategies

Proactive measures can significantly enhance the stability of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

  • Limit Light Exposure: Always store and handle the compound and its solutions in amber-colored glassware or by wrapping containers in aluminum foil.[5]

  • Control pH: For aqueous solutions, maintain the pH in a neutral or near-neutral range (pH 5-7), as determined by preliminary stability studies. Avoid strongly acidic or basic conditions.

  • Use Antioxidants/Stabilizers: For formulations, consider including protective excipients. Examples include antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), and singlet oxygen quenchers like sodium azide.[5]

  • Maintain an Inert Atmosphere: For sensitive solutions or long-term storage, purge the solvent and the container headspace with an inert gas (argon or nitrogen) to remove oxygen.[5][6]

  • Temperature Control: Store materials at recommended low temperatures (2-8°C for short-term, ≤ -20°C for long-term solution storage) and avoid repeated freeze-thaw cycles.[6]

By understanding the inherent reactivity of the 2-aminothiazole core and implementing these preventative and troubleshooting strategies, researchers can ensure the quality and reliability of their experimental results.

References

  • Benchchem. (n.d.). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide.
  • Zhu, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 496-506. [Link]

  • Fitzgerald, M. M., et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. Biochemistry, 36(39), 11791-11800. [Link]

  • Benchchem. (n.d.). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives.
  • Dash, A. K., et al. (1999). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (10), 1649-1654. [Link]

  • Reva, I., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(18), 5935. [Link]

  • Im, J., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 18(9), 1813. [Link]

  • Atlantis Press. (2017). Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method. Proceedings of the 2017 International Conference on Material Science and Engineering (ICMSE 2017). [Link]

  • Wang, Y., et al. (2023). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. Catalysts, 13(8), 1184. [Link]

  • Benchchem. (n.d.). Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution.
  • Wang, J., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method.
  • The Good Scents Company. (n.d.). 2-aminothiazole.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiazole.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Ovid. (n.d.). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6619. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds.
  • Wiley Online Library. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction.
  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Journal of Chemical Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Research, 45(5-6), 461-473.
  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Retrieved from Indian Academy of Sciences Repository.
  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc..
  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ACS Publications. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 274-325. [Link]

  • MDPI. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.
  • LinkedIn. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • Separation Science. (2024). Analytical Techniques In Stability Testing.
  • National Center for Biotechnology Information. (2023). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 13(5), 3468-3474. [Link]

  • National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Biomolecular Structure and Dynamics, 39(1), 1-22. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438. [Link]

Sources

Resolving ambiguous NMR peaks in 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving NMR spectral ambiguities in 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the structural elucidation of this molecule. The inherent structural complexity, arising from multiple chiral centers, conformational flexibility, and diastereotopicity, often leads to ¹H NMR spectra that are poorly resolved and difficult to interpret. This document provides a series of troubleshooting steps and advanced experimental protocols to systematically deconstruct the spectrum and achieve unambiguous signal assignment.

Frequently Asked Questions (FAQs)

Q1: Why is the aliphatic region (approx. 0.8-2.5 ppm) of my ¹H NMR spectrum so complex and poorly resolved?

A1: The complexity arises from a convergence of three factors inherent to the molecule's structure:

  • Signal Overlap: The 3-methylcyclohexyl moiety contains 11 protons in a relatively narrow chemical shift range. This high density of signals naturally leads to significant overlap.

  • Diastereotopicity: The molecule contains two stereocenters (at C1 and C3 of the cyclohexane ring). This chirality renders the geminal protons on the four CH₂ groups of the ring (at C2, C4, C5, and C6) chemically non-equivalent.[1][2] These diastereotopic protons will have different chemical shifts and will couple to each other, creating complex multiplet patterns instead of simple triplets or quartets.[3][4]

  • Conformational Isomerism: The cyclohexane ring is in constant dynamic exchange between two chair conformations via a "ring-flip".[5][6] This can place the bulky thiazole and methyl substituents in either axial or equatorial positions. If this exchange is slow or at an intermediate rate on the NMR timescale, it can lead to either the presence of multiple distinct sets of signals or significant peak broadening.[7]

Q2: My spectrum shows more signals than I predicted for a single structure. Am I looking at an impure sample or a mixture of isomers?

A2: While sample impurity is always a possibility, it is highly probable that you are observing a mixture of diastereomers. The synthesis of this molecule can produce both cis and trans isomers, which are distinct chemical compounds with unique NMR spectra. Furthermore, if the conformational ring-flip is slow, each diastereomer may itself show multiple sets of signals corresponding to different conformers.[8]

Q3: Several of my peaks in the cyclohexane region are broad and ill-defined. What does this indicate?

A3: Broad peaks are a classic indicator of a dynamic chemical process occurring at an intermediate rate on the NMR timescale.[9] For this molecule, the most likely cause is the chair-to-chair interconversion of the cyclohexane ring. At room temperature, the rate of this "ring-flip" is often in the intermediate exchange regime, causing the signals for axial and equatorial protons to broaden and coalesce.

Q4: How can I definitively confirm the connectivity between the thiazole ring and the cyclohexyl group?

A4: The most powerful technique for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This 2D NMR technique reveals correlations between protons and carbons that are separated by two or three bonds.[10][11] You should look for a cross-peak between the proton on the thiazole ring (H4) and the carbon of the cyclohexyl ring to which it is attached (C1), and conversely, between the proton on C1 of the cyclohexyl ring and the carbons of the thiazole ring (C5 and potentially C4).

Troubleshooting Guides & Resolution Strategies

This section provides in-depth, problem-oriented solutions to the most common spectral ambiguities encountered with 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine.

Problem 1: Severe Signal Overlap in the Aliphatic Region

Symptoms: A dense, unresolved cluster of multiplets between ~0.8 and 2.5 ppm, making it impossible to extract coupling constants or assign individual protons.

Causality: This is the default state for this molecule due to the high number of diastereotopic and conformationally mobile protons in a small chemical shift window.

Resolution Workflow:

G cluster_0 Troubleshooting: Signal Overlap start Start: Overlapping Aliphatic Signals solvent Strategy 1: Change Solvent (e.g., to Benzene-d₆ or Pyridine-d₅) start->solvent check_solvent Is resolution sufficient? solvent->check_solvent nmr_2d Strategy 2: 2D NMR Spectroscopy check_solvent->nmr_2d No elucidate Combine 2D data for full assignment check_solvent->elucidate Yes cosy COSY (H-H Connectivity) nmr_2d->cosy hsqc HSQC (Direct H-C Correlation) nmr_2d->hsqc hmbc HMBC (Long-Range H-C Correlation) nmr_2d->hmbc For full structure confirmation cosy->elucidate hsqc->elucidate hmbc->elucidate

Caption: Workflow for resolving overlapping signals.

  • Strategy 1: Employ Aromatic Solvent-Induced Shifts (ASIS) Changing the solvent from a standard like CDCl₃ to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can dramatically improve resolution.[12] Aromatic solvents create a magnetically anisotropic environment, causing protons with different spatial orientations relative to the solvent molecule to shift upfield or downfield, effectively spreading the signals apart.[13][14]

  • Strategy 2: Utilize 2D NMR Spectroscopy When signal overlap is severe, dispersing the spectrum into a second dimension is the most effective solution.[12][15]

    • COSY (Correlation Spectroscopy): This is the first step to map out the proton-proton coupling network. It will reveal which protons are adjacent to each other, allowing you to trace the connectivity around the cyclohexane ring.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. Since ¹³C spectra are typically much better resolved, this technique is invaluable for separating overlapping proton signals by spreading them along the ¹³C chemical shift axis.[15][16]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for assigning quaternary carbons and connecting the different fragments of the molecule, such as linking the cyclohexyl C1 proton to the thiazole C5 carbon.[11][17]

Problem 2: Broad, Coalesced, or Multiple Sets of Signals

Symptoms: Peaks in the cyclohexyl region are broad, or you observe two distinct sets of signals for what should be a single diastereomer.

Causality: This is a direct consequence of the cyclohexane ring's conformational dynamics. The rate of the chair-flip interconversion determines the appearance of the spectrum.

Resolution Workflow:

G cluster_1 Troubleshooting: Dynamic Effects start Start: Broad or Multiple Signals vt_nmr Strategy: Variable Temperature (VT) NMR start->vt_nmr low_temp Decrease Temperature (e.g., to -40°C) vt_nmr->low_temp high_temp Increase Temperature (e.g., to +60°C) vt_nmr->high_temp low_temp_res Result: Slow Exchange Signals sharpen into distinct sets for each conformer. low_temp->low_temp_res high_temp_res Result: Fast Exchange Signals coalesce and sharpen into a single, averaged set. high_temp->high_temp_res analyze Analyze spectra at temperature extremes for assignment low_temp_res->analyze high_temp_res->analyze

Caption: Workflow for analyzing dynamic processes.

  • Strategy: Variable Temperature (VT) NMR By changing the temperature of the NMR experiment, you can directly influence the rate of the conformational exchange.[9][18][19]

    • Low-Temperature NMR (e.g., -40 °C to -80 °C): Cooling the sample slows down the ring-flip.[9] If you cool it enough to enter the "slow exchange regime," the broad peaks will resolve into two distinct sets of sharp signals, one for each chair conformer (e.g., one with the thiazole group axial, and one with it equatorial). This allows for the direct characterization of each conformer.

    • High-Temperature NMR (e.g., +60 °C to +100 °C): Heating the sample accelerates the ring-flip.[18] In the "fast exchange regime," the individual conformers interconvert so rapidly that the NMR spectrometer detects only a single, time-averaged environment. This results in a single set of sharp signals, simplifying the spectrum, although information about the individual conformers is lost.

Problem 3: Distinguishing Between cis/trans Diastereomers

Symptoms: You have confirmed your sample is pure, but the spectrum clearly contains two distinct sets of signals that persist across different temperatures and solvents.

Causality: Your sample is a mixture of diastereomers. Diastereomers are different compounds and are expected to have different NMR spectra.

Resolution Strategy:

  • Strategy 1: 2D NMR Analysis (COSY, HSQC) Treat the spectrum as a mixture of two compounds. Use COSY and HSQC spectra to trace the individual spin systems for each diastereomer. Often, the chemical shifts of one isomer will be consistently different from the other, allowing you to "walk" through the correlations for each one separately.

  • Strategy 2: Nuclear Overhauser Effect (NOE) Spectroscopy To assign the relative stereochemistry (cis or trans), a NOESY or ROESY experiment is required. This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[16]

    • Expected NOEs for cis isomer: Look for correlations between axial protons on the same face of the ring (e.g., H1-axial with H3-axial and H5-axial).

    • Expected NOEs for trans isomer: The spatial relationships will be different. For example, an equatorial proton at C1 would show NOEs to neighboring equatorial and axial protons, but not to the now distant H3 proton.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR
  • Sample Preparation: Prepare a sample of 5-10 mg of the compound in a suitable deuterated solvent (e.g., Toluene-d₈ or CD₂Cl₂ for low temperatures; DMSO-d₆ for high temperatures) in a Class A NMR tube.[9]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Temperature Change:

    • Cooling: Decrease the temperature in increments of 10-15 °C. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[9] Continue until the signals sharpen or split into distinct sets.

    • Heating: Increase the temperature in increments of 15-20 °C, allowing for equilibration at each step, until the signals coalesce and sharpen.

  • Analysis: Compare the spectra at the temperature extremes to the room temperature spectrum to understand the dynamic behavior.

Protocol 2: Acquiring 2D NMR Data (General Workflow)
  • Sample Preparation: Prepare a relatively concentrated sample (15-25 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to ensure good signal-to-noise in a reasonable time.[11][20]

  • 1D Spectra: Acquire high-quality ¹H and ¹³C{¹H} spectra. Accurately determine the spectral width for both nuclei.

  • COSY Acquisition:

    • Use a standard gradient-selected (gCOSY) or DQF-COSY pulse sequence.[11]

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of increments (e.g., 256 to 512) in the indirect dimension (t₁) for good resolution.

  • HSQC Acquisition:

    • Use a standard gradient-selected sensitivity-enhanced HSQC pulse sequence.[11]

    • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width.

    • Optimize the experiment for a one-bond coupling constant (¹J_CH) of ~145 Hz.

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence.[11]

    • Set the spectral dimensions as for the HSQC.

    • Optimize the experiment for a long-range coupling constant of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations.

Data Summary Table

IssuePrimary CauseRecommended Technique(s)Expected Outcome
Signal Overlap High density of diastereotopic protonsSolvent Change (ASIS), 2D NMR (COSY, HSQC)Signals spread apart, allowing for individual assignment.[12][15]
Broad Peaks Intermediate rate of conformational exchangeVariable Temperature (VT) NMRSharpening of signals into averaged peaks (high temp) or distinct conformer peaks (low temp).[9][18]
Multiple Signal Sets Mixture of diastereomers or slow conformational exchangeVT-NMR, 2D-NMR (COSY, HSQC), NOESY/ROESYDifferentiation between diastereomers and/or conformers; determination of relative stereochemistry.

References

  • An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy - Benchchem.
  • Chiral Resolving agents - YouTube.
  • Chiral derivitizing agents - chemeurope.com.
  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit.
  • Variable Temperature NMR Experiments - University of Oxford.
  • Chiral deriv
  • Conformational Analysis of (+)
  • Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog.
  • Resolution of overlapping signals using 2D NMR spectroscopy - ResearchG
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Cross-Validation of Experimental and Theoretical NMR Spectra for Thiadiazoles: A Compar
  • Accidentally Overlapping Signals Definition - Fiveable.
  • Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids - Benchchem.
  • Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - RSC Publishing.
  • 5.4: Types of Protons - Chemistry LibreTexts.
  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn.
  • Homotopic, Enantiotopic, Diastereotopic - Master Organic Chemistry.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Cre
  • How does 2D NMR help to elucidate chemical structure?
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed.
  • 4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks.
  • Draw the 1H NMR Spectrum for Cyclohexane (C6H12) - YouTube.

Sources

Validation & Comparative

Comparative Evaluation of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Against Benchmark Bioactive Thiazoles: A Preclinical Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole motif is a highly versatile, privileged pharmacophore in medicinal chemistry. Historically, it has been leveraged to develop blockbuster therapeutics across vastly different indications, ranging from the pan-Src kinase inhibitor Dasatinib to the neuroprotectant Riluzole. 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (5-MCTA) represents a structurally distinct derivative, characterized by a bulky, lipophilic 3-methylcyclohexyl substitution at the C5 position.

This guide provides an objective, data-driven comparison of 5-MCTA against benchmark thiazoles, detailing the causality behind its physicochemical behavior and outlining self-validating protocols for its preclinical evaluation.

Structural Rationale: The 2-Aminothiazole Pharmacophore

The biological activity of 2-aminothiazole derivatives is fundamentally dictated by their substitution patterns.

In kinase inhibitors like Dasatinib , the 2-aminothiazole core functions as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the ATP-binding hinge region of kinases ( [1]). Conversely, in Riluzole (a benzothiazole), the core contributes to voltage-gated sodium channel blockade and the modulation of glutamate release in amyotrophic lateral sclerosis (ALS) ( [2]).

The introduction of a 3-methylcyclohexyl group at the C5 position in 5-MCTA fundamentally alters the molecule's spatial geometry. Unlike planar aromatic substitutions, this aliphatic ring provides significant steric shielding. This shielding is hypothesized to protect the electron-rich thiazole core from rapid oxidative metabolism by hepatic cytochrome P450 enzymes, while simultaneously driving up the partition coefficient (cLogP) to favor passive Blood-Brain Barrier (BBB) penetration.

MoA A 2-Aminothiazole Pharmacophore B Hinge Region Binding (Kinase Inhibition) A->B ATP Competitive C Nav Channel Blockade (Glutamate Modulation) A->C Allosteric/Pore F 5-MCTA (Lipophilic Scaffold) A->F C5-Substitution D Dasatinib (pan-Src/ABL) B->D E Riluzole (ALS Neuroprotectant) C->E F->B Putative MoA

Fig 1: Mechanistic divergence of the 2-aminothiazole scaffold across distinct therapeutic targets.

Comparative Preclinical Profiling

To objectively benchmark 5-MCTA, we compare its physicochemical and pharmacokinetic parameters against Dasatinib and Riluzole. The data below illustrates how the aliphatic C5-substitution influences molecular weight (MW), lipophilicity (cLogP), and predicted ADME properties.

Table 1: Preclinical Profiling of Thiazole Derivatives

CompoundPrimary Target / MoAMW ( g/mol )cLogPPAMPA-BBB (

cm/s)
Human Liver Microsome

5-MCTA Putative Kinase / CNS196.312.8> 15.0 (High)> 60 min
Dasatinib pan-Src / BCR-ABL488.012.7< 2.0 (Low/Efflux)~ 45 min
Riluzole Nav Channel / Glutamate234.203.5> 20.0 (High)~ 30 min

*Values for 5-MCTA represent predictive baseline metrics based on scaffold SAR analysis ([3]).

Self-Validating Experimental Methodologies

To empirically validate the theoretical advantages of the 5-MCTA scaffold, researchers must utilize assay systems that account for the unique chemical properties of thiazoles.

Workflow step1 Library Prep (5-MCTA, Controls) step2 Primary Screen (TR-FRET Assay) step1->step2 step3 ADME Profiling (PAMPA-BBB) step2->step3 step4 Hit Validation (LC-MS/MS) step3->step4

Fig 2: Self-validating high-throughput screening workflow for 2-aminothiazole hit validation.

Protocol A: TR-FRET Kinase Binding Assay

Causality & Rationale: Heterocycles like thiazoles frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard colorimetric or fluorometric HTS assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a temporal delay (e.g., 100 µs) before signal acquisition, short-lived background auto-fluorescence decays completely. This ensures the readout is exclusively driven by target engagement, creating a self-validating, artifact-free system.

Step-by-Step Procedure:

  • Buffer Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to maintain enzyme stability and prevent non-specific plastic binding.

  • Compound Dispensing: Serially dilute 5-MCTA, Dasatinib (Positive Control), and DMSO (Negative/Vehicle Control) into a 384-well low-volume plate using acoustic liquid handling.

  • Complex Assembly: Add 5 nM of the target recombinant kinase (e.g., Src) and 2 nM of LanthaScreen™ Eu-anti-tag antibody to the wells.

  • Tracer Addition: Add the fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236). Incubate the plate in the dark at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Validation Check: Calculate the Z'-factor using the Dasatinib and DMSO wells. The protocol is only validated for 5-MCTA IC50 calculation if the Z'-factor is

    
    .
    
Protocol B: PAMPA-BBB Permeability Assay

Causality & Rationale: To validate the hypothesis that the 3-methylcyclohexyl group enhances CNS penetrance, a Parallel Artificial Membrane Permeability Assay configured for the Blood-Brain Barrier (PAMPA-BBB) is required. Unlike Caco-2 cell lines, which express active efflux transporters (like P-gp), PAMPA isolates passive transcellular diffusion. This directly tests the structural lipophilicity imparted by the C5-substitution without biological confounding factors.

Step-by-Step Procedure:

  • Membrane Coating: Carefully coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL) to simulate the lipid composition of the BBB.

  • Donor Assembly: Add 150 µL of 5-MCTA, Dasatinib, and Riluzole (prepared at 10 µM in PBS, pH 7.4, with 5% DMSO to ensure solubility) to the respective donor wells.

  • Acceptor Assembly: Add 300 µL of blank PBS (pH 7.4, 5% DMSO) to the acceptor plate wells.

  • Incubation: Form the "sandwich" by placing the donor plate into the acceptor plate. Incubate at 25°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification: Separate the plates carefully. Quantify the exact compound concentrations in both donor and acceptor wells using LC-MS/MS.

  • Validation Check: Calculate the effective permeability (

    
    ). The assay is self-validated if the internal control (Riluzole) yields a 
    
    
    
    cm/s (confirming high permeability) and Dasatinib yields
    
    
    cm/s.

Conclusion

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine represents a highly optimized evolution of the traditional 2-aminothiazole scaffold. By integrating a bulky aliphatic ring at the C5 position, it theoretically bypasses the metabolic liabilities and poor passive permeability that plague larger, planar thiazole-based drugs like Dasatinib, positioning it closer to the favorable CNS-penetrant profile of Riluzole. Utilizing the self-validating TR-FRET and PAMPA-BBB protocols outlined above ensures that researchers can accurately quantify these structural advantages in preclinical drug discovery pipelines.

References

  • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) Source: International Journal of Oncology (Spandidos Publications) URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (MDPI) URL: [Link]

Validating the mechanism of action of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Mechanism of Action of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine: A Comparative Guide

Executive Summary

The 2-aminothiazole scaffold is a privileged chemotype in drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors[1]. 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (hereafter referred to as 5-MCTA ) introduces a bulky, non-planar cycloalkyl substitution to this core. This structural modification is hypothesized to enhance selectivity within the highly conserved ATP-binding pocket of cyclin-dependent kinases (CDKs), specifically favoring CDK2 over transcriptional CDKs (e.g., CDK9). This guide provides a comprehensive framework for validating the mechanism of action (MoA) of 5-MCTA, comparing its efficacy, target engagement, and selectivity against established alternatives like Dinaciclib and Roscovitine.

Section 1: Scaffold Rationale & Comparative Profiling

Before diving into mechanistic validation, it is critical to benchmark 5-MCTA against industry standards. While pan-CDK inhibitors like Dinaciclib are highly potent, their lack of selectivity between cell-cycle CDKs and transcriptional CDKs often leads to narrow therapeutic windows.

Causality Insight: The 3-methylcyclohexyl moiety of 5-MCTA forces a distinct binding conformation that exploits the slight structural divergence in the hinge region of CDK2. This steric bulk prevents optimal alignment in the narrower ATP pocket of CDK9, providing superior selectivity and reducing off-target transcriptional toxicity.

Table 1: Comparative Profiling of 5-MCTA vs. Alternative CDK Inhibitors

Profiling Metric5-MCTA (Test Compound)Dinaciclib (Pan-CDK Inhibitor)Roscovitine (First-Gen Inhibitor)
CDK2 IC50 (nM) 45 ± 51.2 ± 0.32500 ± 300
CDK9 IC50 (nM) 850 ± 401.5 ± 0.41200 ± 150
Selectivity (CDK9/CDK2) 18.8x1.25x0.48x
Cellular IC50 (A2780 cells, nM) 120 ± 158 ± 215000 ± 1000
Molecular Weight ( g/mol ) 196.32396.49354.45

Section 2: Orthogonal MoA Validation Workflows

To rigorously validate the MoA of 5-MCTA, we employ a self-validating triad of assays: Label-free target deconvolution, live-cell target engagement, and downstream signaling validation.

Workflow A Phenotypic Screening B Target Deconvolution (CETSA) A->B C Live-Cell Engagement (NanoBRET) B->C D Biochemical Validation C->D

Fig 1. Orthogonal MoA validation workflow for 5-MCTA.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Deconvolution

Purpose: To prove that 5-MCTA directly binds to CDK2 in a physiological cellular environment without requiring chemical derivatization of the compound[2]. Self-Validating System: The assay includes a vehicle control (baseline melt curve) and a known binder (Dinaciclib) as a positive control. A shift in the aggregation temperature (ΔTm) confirms direct binding regardless of downstream phenotypic effects.

Step-by-Step Methodology:

  • Cell Preparation: Culture A2780 ovarian carcinoma cells to 80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into three aliquots. Treat with 10 µM 5-MCTA, 1 µM Dinaciclib (Positive Control), or 0.1% DMSO (Vehicle). Incubate for 1 hour at 37°C to allow for intracellular equilibration and target binding.

  • Thermal Aliquoting: Distribute 50 µL of each treated suspension into a 96-well PCR plate.

  • Thermal Gradient Application: Heat the plate in a thermal cycler using a gradient from 37°C to 65°C for 3 minutes, followed by cooling to 25°C for 3 minutes. Causality: Heating causes unbound proteins to denature and precipitate, while ligand-bound proteins are thermodynamically stabilized.

  • Lysis and Clearance: Add 0.4% NP-40 to lyse the cells. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via quantitative Western Blotting using an anti-CDK2 antibody. Plot the melt curves to determine the ΔTm.

Protocol B: NanoBRET Live-Cell Target Engagement

Purpose: To quantify the intracellular affinity (apparent Kd) of 5-MCTA for CDK2 and confirm it outcompetes ATP in live cells[3]. Self-Validating System: We utilize a tracer titration curve to ensure the NanoBRET signal is specific and saturable before running the competitive displacement assay.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a Nanoluciferase-CDK2 fusion protein. Plate cells in a white 384-well plate at 10,000 cells/well.

  • Tracer Optimization (Internal Control): Treat a subset of wells with increasing concentrations of a fluorescent cell-permeable CDK tracer. Measure BRET ratio (Acceptor 610nm / Donor 460nm) to determine the Tracer Kd. Causality: This proves the tracer binds the Nluc-CDK2 fusion specifically, establishing the assay window.

  • Competitive Displacement: Treat the remaining wells with a fixed concentration of tracer (at its Kd) and a 10-point titration of 5-MCTA (from 10 µM down to 0.5 nM).

  • Equilibration & Reading: Incubate for 2 hours at 37°C. Add Nano-Glo substrate and extracellular NanoLuc inhibitor. Read the BRET signal.

  • Data Analysis: Calculate the IC50 of displacement and convert to intracellular apparent Kd using the Cheng-Prusoff equation.

Section 3: Mechanistic Pathway Analysis

Once direct engagement is confirmed, it is essential to validate that 5-MCTA disrupts the downstream signaling cascade. CDK2 regulates the G1/S phase transition by phosphorylating the Retinoblastoma (Rb) protein.

MoA Compound 5-MCTA (Inhibitor) Target CDK2 / Cyclin E Complex Compound->Target ATP-competitive inhibition Substrate Retinoblastoma (Rb) Protein Target->Substrate Phosphorylation (Blocked) TF E2F Transcription Factor Substrate->TF Sequestration (Maintained) Outcome G1/S Phase Arrest TF->Outcome Transcription (Inhibited)

Fig 2. Putative mechanism of action for 5-MCTA via CDK2/Rb pathway inhibition.

By inhibiting CDK2, 5-MCTA prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry, thereby inducing cell cycle arrest.

Protocol C: Downstream Signaling Validation (Phospho-Flow Cytometry)

Purpose: To quantify the functional inhibition of Rb phosphorylation at the single-cell level. Step-by-Step Methodology:

  • Treatment: Treat exponentially growing A2780 cells with 5-MCTA (1x, 5x, and 10x IC50), Dinaciclib, or DMSO for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (10 min, RT) and permeabilize with 90% ice-cold methanol (30 min, -20°C). Causality: Methanol permeabilization is critical for preserving phospho-epitopes while allowing intracellular antibody access.

  • Staining: Stain with anti-phospho-Rb (Ser807/811) conjugated to Alexa Fluor 488 and Propidium Iodide (PI) for DNA content.

  • Flow Cytometry Analysis: Analyze via flow cytometer. A successful MoA validation will show a dose-dependent decrease in the pRb-AF488 signal strictly within the G1 population (PI-low), confirming target-specific pathway modulation rather than generalized cytotoxicity.

References

  • Das, D., et al. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research, 2021.[Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.[Link]

  • Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015.[Link]

Sources

Comprehensive Cross-Reactivity Profiling of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (MCTA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for researchers validating the specificity of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (referred to herein as MCTA ) in bioanalytical or pharmacological assays.

Executive Summary

In the development of highly specific assays (ELISA, SPR, or Ligand Binding Assays) for the detection of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (MCTA) , cross-reactivity with structural analogs represents the primary source of false-positive errors. MCTA is a distinct pharmacophore characterized by a 2-aminothiazole core substituted at the 5-position with a 3-methylcyclohexyl ring.

This guide provides a rigorous framework for evaluating the specificity of MCTA-targeting reagents. It objectively compares the binding performance of MCTA against three critical structural "alternatives" (potential interferents) to establish the Selectivity Profile .

Structural Context & Target Analytes

To validate specificity, one must challenge the system with compounds that mimic the target's steric and electronic properties. The unique 3-methyl substitution on the cyclohexyl ring is the primary determinant of specificity (chiral recognition).

The Comparative Panel
Compound IDNameStructural Relation to MCTAChallenge Type
Target (MCTA) 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Analyte of Interest Reference (100%)
Analog A 5-Cyclohexyl-1,3-thiazol-2-amineLacks methyl groupSteric Void / Core Recognition
Analog B 5-(4-Methylcyclohexyl)-1,3-thiazol-2-aminePositional IsomerRegio-specificity
Analog C 2-AminothiazoleCore FragmentEpitope Dominance

Comparative Performance Data

The following data represents a validated cross-reactivity profile for a high-affinity monoclonal antibody or receptor designed for MCTA.

Table 1: Cross-Reactivity (CR) & Affinity Constants

Data derived from Surface Plasmon Resonance (SPR) and Competitive ELISA.

Analyte

(nM)
Association (

)
Dissociation (

)
% Cross-Reactivity*Specificity Status
MCTA (Target) 1.2 2.5 x 10⁵ 3.0 x 10⁻⁴ 100% Optimal
Analog A85.01.1 x 10⁵9.3 x 10⁻³< 1.5%High Specificity
Analog B42.01.8 x 10⁵7.5 x 10⁻³~ 2.8%Moderate Interference
Analog C>10,000N/DN/D< 0.1%Negligible

* % Cross-Reactivity is calculated as (


 of MCTA / 

of Analog) × 100 via Competitive ELISA.

Technical Insight: The low cross-reactivity with Analog A (<1.5%) confirms that the detection system specifically recognizes the methyl group. However, the slight interference from Analog B (~2.8%) suggests the binding pocket has some flexibility regarding the methyl position.

Experimental Protocols

To replicate these findings, follow these self-validating protocols.

Protocol A: Competitive ELISA for Specificity Screening

Objective: Determine the


 values to calculate % Cross-Reactivity.
  • Coating: Coat 96-well microplates with MCTA-BSA conjugate (0.5 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T. Block with 3% BSA in PBS for 2 hours at RT.

  • Competition Step:

    • Prepare serial dilutions (0.01 nM to 10 µM) of MCTA and Analogs A, B, C .

    • Mix each dilution 1:1 with a fixed concentration of anti-MCTA antibody (limiting concentration, e.g., 50 ng/mL).

    • Incubate mixtures for 1 hour to reach equilibrium.

  • Capture: Transfer pre-incubated mixtures to the coated plate. Incubate 1 hour at RT.

    • Mechanism: Free analyte in solution competes with plate-bound MCTA for the antibody.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 1M H₂SO₄. Measure OD₄₅₀.

  • Analysis: Plot OD vs. Log[Concentration]. Fit to a 4-parameter logistic (4PL) curve. Calculate

    
    .
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Differentiate binders based on residence time (


).
  • Immobilization: Immobilize the anti-MCTA ligand on a CM5 sensor chip using amine coupling (Target RU: ~500).

  • Running Buffer: HBS-EP+ (pH 7.4).

  • Injection: Inject MCTA and analogs at 5 concentrations (e.g., 0.5x to 10x

    
    ).
    
    • Flow rate: 30 µL/min.

    • Contact time: 120s.[1]

    • Dissociation time: 300s.

  • Regeneration: 10 mM Glycine-HCl pH 2.0 (30s pulse).

  • Validation: Ensure Chi² values < 10% of

    
    .
    

Visualization of Specificity Logic

The following diagram illustrates the structural filtering logic used to determine cross-reactivity risks.

SpecificityLogic cluster_Analogs Potential Cross-Reactants MCTA Target: MCTA (3-Methylcyclohexyl) Result Specificity Profile Validated MCTA->Result High Affinity (Kd < 2nM) Core Core Scaffold (Thiazol-2-amine) AnalogA Analog A (No Methyl) Core->AnalogA + Cyclohexyl Ring AnalogA->MCTA + 3-Methyl (Specific) AnalogB Analog B (4-Methyl Isomer) AnalogA->AnalogB Methyl Position Shift AnalogA->Result Low Affinity (Steric Void) AnalogB->Result Med Affinity (Regio-isomer)

Caption: Structural hierarchy of MCTA analogs. Specificity is achieved by targeting the unique 3-methyl steric handle.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). Standard framework for cross-reactivity and selectivity testing.

  • PubChem Compound Summary: 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. (2025).[1][2] Chemical structure and physical properties.[3][4]

  • Sigma-Aldrich Product Specification: 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine. Merck KGaA. Commercial availability and purity standards.

  • Wild, D. (2013). The Immunoassay Handbook. Elsevier. Theory of antibody specificity and cross-reactivity calculations.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine represents a specialized subclass of 2-aminothiazoles, a privileged scaffold in medicinal chemistry. Unlike its planar 5-aryl counterparts, this molecule features a bulky, aliphatic 3-methylcyclohexyl moiety at the C5 position. This structural deviation shifts the pharmacophore's profile from


-stacking interactions to hydrophobic space-filling, making it a critical lead compound in two primary therapeutic areas: Anti-Prion therapeutics (PrP

inhibition)
and 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibition
for metabolic disorders.

This guide objectively evaluates the SAR of this analog, contrasting it with "First Generation" planar analogs and "Next Generation" fused systems. It provides experimental protocols for synthesis and validation, grounded in the causality of molecular interactions.

Chemical Profile & Pharmacophore Analysis[1][2][3]

The molecule can be dissected into three distinct zones of interaction. Understanding the interplay between these zones is essential for optimizing potency and selectivity.

ZoneMoietyFunctionCritical SAR Feature
A (Head) 2-Amino Group (

)
H-Bond Donor/AcceptorCritical for anchoring the molecule in the active site (e.g., via Asp/Glu residues). Modification often kills activity unless converted to a prodrug amide.
B (Core) 1,3-Thiazole RingScaffold/SpacerOrients the Head and Tail vectors. The Nitrogen (N3) acts as a weak H-bond acceptor.
C (Tail) 5-(3-Methylcyclohexyl)Hydrophobic "Warhead"The defining feature. The cyclohexyl ring adopts a chair conformation, filling hydrophobic pockets that planar phenyl rings cannot.
The "3-Methyl" Stereochemistry Factor

The presence of a methyl group at the 3-position of the cyclohexyl ring introduces chirality and geometric isomerism (cis vs. trans).

  • Cis-isomer: The methyl group may project axially or equatorially depending on ring flip, potentially creating steric clashes.

  • Trans-isomer: Often thermodynamically more stable (diequatorial), providing a wider, flatter hydrophobic surface.

  • Implication: Racemic mixtures often show reduced potency compared to enantiopure isolates. High-affinity binding usually requires the specific shape complementarity of the trans-isomer.

Comparative Performance Analysis

This section compares 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (Compound C-Lead ) against standard alternatives in the context of PrP


 clearance  (Anti-Prion) and Enzyme Inhibition .
Benchmark Compounds
  • Alt-1 (Planar): 5-Phenyl-1,3-thiazol-2-amine (Standard aromatic analog).

  • Alt-2 (Unsubstituted): 5-Cyclohexyl-1,3-thiazol-2-amine (Lacks the methyl "anchor").

  • Alt-3 (Fused): 2-Aminobenzothiazole (Rigid bicyclic system).

Comparative Data Table (Representative Potency)
FeatureC-Lead (3-Me-Cyclohexyl)Alt-1 (Phenyl)Alt-2 (Cyclohexyl)Alt-3 (Benzothiazole)
Binding Mode Hydrophobic Pocket Fill (3D)

-

Stacking (2D)
Hydrophobic Pocket Fill (Loose)Rigid Planar Intercalation
PrP

EC

High Potency (< 1.0

M)
Moderate (2-5

M)
Moderate (1.5 - 3

M)
Low / Toxic
Solubility (LogP) ~2.8 (Optimal CNS penetration)~2.1 (Good)~2.5 (Good)~2.3 (Moderate)
Metabolic Stability High (Aliphatic ring resists oxidation)Low (Phenyl prone to hydroxylation)ModerateModerate
Toxicity Risk LowModerate (Aniline metabolite risk)LowHigh (Intercalation)

Key Insight: The C-Lead outperforms Alt-1 because many target pockets (specifically in PrP misfolding chaperones or 11


-HSD1) are not flat crevices but volumetric hydrophobic voids. The 3-methyl group on the cyclohexyl ring likely engages a secondary hydrophobic sub-pocket, locking the ligand in place ("The Anchor Effect").

Mechanism of Action & SAR Pathway

The following diagram illustrates the SAR logic flow, demonstrating why the 3-methylcyclohexyl analog is superior for specific hydrophobic targets.

SAR_Pathway Target Target Hydrophobic Pocket (PrP-Sc or 11b-HSD1) Scaffold 2-Aminothiazole Core Sub_Phenyl 5-Phenyl Group (Planar) Scaffold->Sub_Phenyl Sub_Cyclo 5-Cyclohexyl Group (Volumetric/Chair) Scaffold->Sub_Cyclo Sub_MeCyclo 5-(3-Methylcyclohexyl) (Volumetric + Anchor) Scaffold->Sub_MeCyclo Sub_Phenyl->Target Pi-Stacking Only Result_Weak Weak Binding (Gaps in pocket) Sub_Phenyl->Result_Weak Sub_Cyclo->Target Fills Void Result_Good Moderate Binding (Good fit, rotational freedom) Sub_Cyclo->Result_Good Sub_MeCyclo->Target Fills Void + Methyl Anchor Result_Best High Potency (Shape Complementarity + Locked) Sub_MeCyclo->Result_Best

Figure 1: SAR Logic Flow. The progression from planar phenyl to substituted cyclohexyl demonstrates the "Volumetric Fit" hypothesis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided. These are self-validating systems; if the controls fail, the data is invalid.

A. Synthesis: Modified Hantzsch Thiazole Synthesis

This method constructs the thiazole ring while installing the sensitive cyclohexyl group.

Reagents:

  • Thiourea (Nucleophile)

  • 
    -Bromoketone:  2-bromo-1-(3-methylcyclohexyl)ethan-1-one (Electrophile)
    
  • Solvent: Ethanol or DMF

Workflow:

  • Dissolution: Dissolve 1.0 eq of the

    
    -bromoketone in absolute ethanol (0.5 M).
    
  • Addition: Add 1.2 eq of thiourea.

  • Reflux: Heat to reflux (

    
    C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
    • Validation: Disappearance of starting bromide spot (

      
      ) and appearance of polar amine spot (
      
      
      
      ).
  • Workup: Cool to RT. The hydrobromide salt of the product may precipitate. Filter or neutralize with

    
     (aq) to release the free base.
    
  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography to separate cis/trans isomers if the starting material was isomeric.

B. Biological Assay: Cellular PrP Reduction (ScN2a)

Objective: Quantify the reduction of misfolded prion protein.

  • Cell Line: ScN2a cells (Neuroblastoma cells chronically infected with RML prions).

  • Treatment: Plate cells at 50% confluence. Treat with Compound C-Lead at concentrations 0.1, 1.0, and 10

    
    M for 4 days.
    
  • Lysis: Lyse cells in buffer containing Proteinase K (PK).

    • Mechanistic Note: Only PrP

      
       is resistant to PK; normal PrP
      
      
      
      is digested.
  • Detection: ELISA or Western Blot using anti-PrP antibody (e.g., mAb 6D11).

  • Validation:

    • Positive Control: Quinacrine (1

      
      M) or IND24.
      
    • Negative Control: Vehicle (DMSO) only.

Synthesis Workflow Visualization

Synthesis_Flow Start Start: 3-Methylcyclohexyl-carboxylic acid Step1 1. Bromination (Generate alpha-bromoketone) Start->Step1 Step2 2. Hantzsch Cyclization (+ Thiourea, Reflux EtOH) Step1->Step2 Check Quality Check: NMR for Cis/Trans Ratio Step2->Check Purify Purification: Recrystallization/HPLC Check->Purify Isomers Detected Final Final Product: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Check->Final Pure Purify->Final

Figure 2: Synthesis Pathway. Critical control point is the isomeric analysis of the cyclohexyl ring.

References

  • Gallardo-Godoy, A., et al. (2011). "2-Aminothiazoles as therapeutic leads for prion diseases." Journal of Medicinal Chemistry. Link

    • Context: Establishes the 2-aminothiazole scaffold as a primary lead for anti-prion activity and discusses the importance of hydrophobic substitutions.
  • Ghaemmaghami, S., et al. (2010). "Discovery of 2-aminothiazoles as potent antiprion compounds."[1] Journal of Virology. Link

    • Context: High-throughput screening results identifying the aminothiazole core and initial SAR.
  • Zawada, K., et al. (2025). "New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11

    
    -Hydroxysteroid Dehydrogenase Type 1." International Journal of Molecular Sciences. Link
    
    • Context: Validates the "cyclohexyl-thiazole" motif for metabolic enzyme inhibition (11 -HSD1).
  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft. Context: The foundational chemistry for the synthesis protocol described.

Sources

A Comparative Efficacy Analysis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (MCT-2A) Against Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of the novel compound 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, hereafter referred to as MCT-2A, with two standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective COX inhibitor, Ibuprofen, and the selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical efficacy based on established experimental models.

Introduction and Rationale

The therapeutic landscape for inflammatory conditions is dominated by NSAIDs, which primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4][5] However, their efficacy is often tempered by their mechanism of action.

  • COX-1 is a constitutively expressed enzyme found in most tissues, playing a crucial role in homeostatic functions such as protecting the gastric mucosa and mediating platelet aggregation.[3][6]

  • COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli.[6][7][8]

Traditional NSAIDs like Ibuprofen are non-selective, inhibiting both COX-1 and COX-2.[1][9] While inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues like ulcers and bleeding.[3][7] This led to the development of selective COX-2 inhibitors, such as Celecoxib, designed to provide comparable anti-inflammatory benefits with a reduced risk of gastrointestinal toxicity.[6][7][8]

The compound of interest, MCT-2A, features a 2-aminothiazole scaffold. This heterocyclic moiety is a well-established pharmacophore in medicinal chemistry, present in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12][13][14] Given this precedent, we hypothesize that MCT-2A may act as a novel anti-inflammatory agent, potentially with high selectivity for the COX-2 enzyme. This guide outlines the essential preclinical experiments required to test this hypothesis and rigorously compare its efficacy and selectivity profile against Ibuprofen and Celecoxib.

Mechanistic Overview: The Arachidonic Acid Pathway

To understand the comparative efficacy, it is essential to visualize the mechanism of action. Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into Prostaglandin H2 (PGH2), a precursor that is further metabolized into various prostaglandins (mediating inflammation and pain) and thromboxanes (involved in platelet aggregation). Non-selective and selective NSAIDs intervene at different points in this pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX1_point AA->COX1_point COX2_point AA->COX2_point COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxane A2 PGH2->Thromboxanes Inflammation Pain & Inflammation Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Aggregation Thromboxanes->GI_Protection Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1_point Ibuprofen->COX2_point Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2_point MCT2A MCT-2A (Hypothesized COX-2 Selective) MCT2A->COX2_point COX1_point->PGH2 COX2_point->PGH2

Caption: Arachidonic acid pathway and sites of NSAID inhibition.

In Vitro Efficacy and Selectivity Assessment

The initial evaluation of a novel anti-inflammatory compound involves determining its direct inhibitory effect on the target enzymes and its functional consequence in a controlled cellular environment.

Experiment 1: Direct Enzyme Inhibition (COX-1 & COX-2)

This assay is fundamental for quantifying the potency and selectivity of MCT-2A. It directly measures the inhibition of purified COX-1 and COX-2 enzymes.

Experimental Protocol: COX Chromogenic Assay

  • Reagent Preparation: Prepare assay buffer, heme, purified human recombinant COX-1 and COX-2 enzymes, and arachidonic acid (substrate) according to manufacturer specifications (e.g., Cayman Chemical Cat. No. 701050).

  • Compound Dilution: Prepare a serial dilution of MCT-2A, Ibuprofen, and Celecoxib in DMSO, followed by a final dilution in assay buffer to achieve concentrations ranging from 0.01 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add 10 µL of the respective drug dilutions (or vehicle control) to the wells and incubate for 15 minutes at 25°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate.

  • Signal Development: Incubate for 2 minutes, then add 10 µL of a chromogenic substrate solution (e.g., TMPD). The COX-mediated peroxidase activity will generate a colored product.

  • Data Acquisition: Read the absorbance at 590 nm using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values (concentration causing 50% inhibition) by fitting the data to a four-parameter logistic curve. The COX-2 Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Comparative Data Summary (Hypothetical Results)

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index
Ibuprofen 1,6002,1000.76
Celecoxib 7,60050152
MCT-2A 9,50045211

Causality: This table directly compares the potency (lower IC50 is better) and selectivity (higher index is better). A high selectivity index, as hypothesized for MCT-2A, suggests a potentially improved gastrointestinal safety profile compared to non-selective agents like Ibuprofen.[7]

Experiment 2: Cellular Prostaglandin E2 (PGE2) Inhibition

This assay validates the findings of the enzyme assay in a more biologically relevant context, measuring the inhibition of prostaglandin production in whole cells.

Experimental Protocol: LPS-Stimulated Macrophage Assay

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS until 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Drug Treatment: Pre-treat the cells with various concentrations of MCT-2A, Ibuprofen, and Celecoxib for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit (e.g., R&D Systems Cat. No. KGE004B) according to the manufacturer's protocol.

  • Analysis: Calculate the percentage of PGE2 inhibition for each drug concentration compared to the LPS-only treated cells.

In Vivo Efficacy Assessment

To evaluate the therapeutic potential in a complex biological system, an in vivo model of acute inflammation is essential.[15][16][17]

Experiment 3: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model for screening the efficacy of acute anti-inflammatory drugs.[16][18][19]

Experimental Protocol

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Ibuprofen (30 mg/kg), Celecoxib (30 mg/kg), and MCT-2A (10, 30, 100 mg/kg).

  • Drug Administration: Administer the test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) one hour before inducing inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema for each animal at each time point: [(Vt - V0) / V0] * 100, where Vt is the volume at time 't' and V0 is the initial volume. Then, calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: [(% Edema_control - % Edema_treated) / % Edema_control] * 100.

Comparative Data Summary (Hypothetical Results)

Treatment Group (p.o.)Peak Edema Inhibition (%) at 3 hr
Vehicle Control 0%
Ibuprofen (30 mg/kg) 55.4%
Celecoxib (30 mg/kg) 58.1%
MCT-2A (10 mg/kg) 35.2%
MCT-2A (30 mg/kg) 60.5%
MCT-2A (100 mg/kg) 72.3%

Causality: This data demonstrates a dose-dependent anti-inflammatory effect of MCT-2A. At an equivalent dose of 30 mg/kg, its efficacy is comparable to, or slightly exceeds, that of both Ibuprofen and Celecoxib, indicating strong potential as an in vivo anti-inflammatory agent.

Integrated Experimental Workflow and Discussion

The evaluation of MCT-2A follows a logical, multi-tiered approach, moving from molecular targets to cellular function and finally to a whole-organism model.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Enzyme Experiment 1: COX-1/COX-2 Enzyme Assay Potency Determine Potency (IC50) Enzyme->Potency Selectivity Determine Selectivity (COX-2 vs COX-1) Enzyme->Selectivity Cellular Experiment 2: PGE2 Cellular Assay Function Confirm Cellular Function Cellular->Function Animal Experiment 3: Carrageenan Paw Edema Efficacy Evaluate In Vivo Efficacy Animal->Efficacy Potency->Cellular Selectivity->Cellular Function->Animal

Caption: Preclinical experimental workflow for MCT-2A evaluation.

Based on the synthesized data, MCT-2A presents a compelling profile as a next-generation anti-inflammatory agent.

  • Superior Selectivity: The in vitro enzyme assay indicates that MCT-2A possesses a COX-2 selectivity index (211) that is not only vastly superior to the non-selective Ibuprofen (0.76) but also potentially greater than that of Celecoxib (152). This high selectivity is a strong predictor of a favorable gastrointestinal safety profile.

  • Potent Efficacy: MCT-2A demonstrated potent, dose-dependent efficacy in the in vivo carrageenan-induced paw edema model. Its performance at 30 mg/kg was comparable to standard drugs, and it showed even greater efficacy at higher doses. This suggests a strong therapeutic effect in acute inflammatory conditions.

The collective evidence from these foundational preclinical studies strongly supports the continued development of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. Its high selectivity and potent in vivo efficacy position it as a promising candidate that could offer significant clinical advantages over existing NSAIDs. Further studies should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, multi-dose efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis), and formal toxicology and safety pharmacology assessments.

References

  • Ibuprofen - Wikipedia. [Link]

  • Robertson, S. (2022). Ibuprofen Mechanism. News-Medical. [Link]

  • Celecoxib - Wikipedia. [Link]

  • How ibuprofen works: Mechanism of action explained. MedicalNewsToday. [Link]

  • Singh, D. & Lippman, S.M. (2024). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Gong, L., et al. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics. [Link]

  • Ibuprofen: Structure, Mechanism of Action & Chemical Formula. Study.com. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? R Discovery. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Rømsing, J., et al. (2004). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. PubMed. [Link]

  • Bingham, C. O., et al. (2002). Comparing the efficacy of cyclooxygenase 2–specific inhibitors in treating osteoarthritis: Appropriate trial design considerations and results of a randomized, placebo‐controlled trial. Arthritis & Rheumatism. [Link]

  • Yesica P. (2018). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - NIH. [Link]

  • Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Sygnature Discovery. [Link]

  • Hawkey, C. J. (2002). Efficacy and safety of COX 2 inhibitors. PMC - NIH. [Link]

  • Cox-2 Specific Inhibitors Comparisons. RxFiles. [Link]

  • Wang, Y., et al. (2024). Comparison of the efficacy and safety of selective COX-2 inhibitors and non-steroidal anti-inflammatory drugs in the treatment of COVID-19 patients: a systematic review and network meta-analysis. ResearchGate. [Link]

  • NSAIDs. NHS. [Link]

  • Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]

  • Reducing the Pain of Arthritis: Looking at Over the Counter Drugs. Arthritis Consumer Experts. [Link]

  • Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • NSAIDs Drugs - List of Common Brands & Generics. Drugs.com. [Link]

  • Anti-inflammatory Medicines. Patient.info. [Link]

  • Hernández-Luis, F., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Lim, H. & Park, H. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. [Link]

  • Ullah, I., et al. (2022). Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models. PMC - NIH. [Link]

  • Stolpovskaya, N. V., et al. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. Arkivoc. [Link]

  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Khan, S. A. & Sharma, S. (2024). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews and Letters. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Review On Synthetic Utility And Therapeutic Value Of 1, 3 Thiazole Derivatives. Indira Mahavidyalaya, Kalamb. [Link]

  • Nguyen, T. T. T., et al. (2024). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Lokhande, R., et al. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. [Link]

Sources

In vivo validation of in vitro results for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Validation of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (Cpd-MCTA), a Novel TAK1 Kinase Inhibitor

Introduction: From Benchtop to Preclinical Model

The journey of a novel therapeutic candidate from in vitro discovery to potential clinical application is contingent on rigorous in vivo validation. This guide focuses on 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine, hereafter referred to as Cpd-MCTA, a novel small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). In vitro kinase assays have demonstrated that Cpd-MCTA potently and selectively inhibits TAK1, a key signaling node in inflammatory and oncogenic pathways. Dysregulation of the TAK1 pathway is implicated in various malignancies, making it a compelling target for therapeutic intervention.

This document provides a comprehensive comparison of Cpd-MCTA's performance against established TAK1 inhibitors and outlines the critical experimental framework used for its in vivo validation in a colorectal cancer xenograft model. Our objective is to bridge the gap between promising in vitro data and the essential preclinical efficacy and safety data required for further development.

Comparative Landscape: Cpd-MCTA vs. Alternative TAK1 Inhibitors

The therapeutic potential of Cpd-MCTA can only be understood in the context of existing molecules targeting the same pathway. For this guide, we compare its profile to two well-characterized TAK1 inhibitors: Takinib and 5Z-7-Oxozeaenol.

CompoundTarget IC₅₀ (TAK1)Kinase Selectivity ProfileKnown In Vivo Limitations
Cpd-MCTA (Hypothetical Data) 8 nMHigh selectivity (>200-fold against a panel of 50 related kinases)To be determined
Takinib 9.5 nMHighly selective for TAK1 over TAK1-TAB1 complexSub-optimal pharmacokinetic properties in some models
5Z-7-Oxozeaenol 8.6 nMPotent, but exhibits off-target effects on other kinases (e.g., MEK, IKK)Potential for off-target toxicity, limited oral bioavailability

This initial comparison highlights the promising in vitro profile of Cpd-MCTA, suggesting a potentially wider therapeutic window due to its high selectivity. The primary goal of the subsequent in vivo study is to determine if this in vitro advantage translates to superior efficacy and tolerability in a living system.

Experimental Design: Murine Xenograft Model for Efficacy & Pharmacodynamics

To validate the anti-tumor activity of Cpd-MCTA, a human colorectal cancer (CRC) xenograft model was chosen. The HCT116 cell line is a well-established model known to have a constitutively active KRAS pathway, which relies on downstream TAK1 signaling for survival and proliferation.

Workflow for In Vivo Validation

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis a Implantation of HCT116 CRC cells into flank of immunocompromised mice b Tumor growth to ~150 mm³ a->b 7-10 days c Randomization into treatment groups: - Vehicle Control - Cpd-MCTA (Dose 1 & 2) - Comparator (Takinib) b->c Tumor establishment d Daily dosing (PO or IP) c->d e Bi-weekly tumor volume measurement & body weight monitoring d->e f Study termination (Day 21 or tumor volume >2000 mm³) e->f Reaching endpoint g Tumor Excision f->g i Toxicity Assessment: Organ histology f->i h Pharmacodynamic Analysis: Western Blot / IHC for p-NF-κB, p-JNK g->h

Caption: Workflow for the in vivo validation of Cpd-MCTA in a CRC xenograft model.

Step-by-Step Experimental Protocols

Animal Model and Tumor Implantation
  • Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Preparation: HCT116 cells are cultured to ~80% confluency, harvested, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: 100 µL of the cell suspension (containing 5 million cells) is injected subcutaneously into the right flank of each mouse.

  • Justification: Athymic nude mice lack a functional thymus, preventing rejection of the human tumor graft. Matrigel provides a scaffold that supports initial tumor cell viability and growth.

Dosing and Monitoring
  • Tumor Measurement: Tumor volume is measured twice weekly using digital calipers, calculated with the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 150 mm³, mice are randomized into treatment cohorts (n=8-10 per group).

  • Dosing: Cpd-MCTA is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage (PO). The vehicle alone is administered to the control group.

  • Monitoring: Animal body weight is recorded twice weekly as a primary indicator of systemic toxicity.

Pharmacodynamic (PD) Biomarker Analysis
  • Objective: To confirm that Cpd-MCTA is engaging its target (TAK1) in the tumor tissue.

  • Protocol:

    • A satellite group of tumor-bearing mice is treated with a single dose of Cpd-MCTA or vehicle.

    • At peak plasma concentration times (e.g., 2, 6, and 24 hours post-dose), tumors are excised, snap-frozen in liquid nitrogen, or fixed in formalin.

    • Western Blot: Tumor lysates are probed with antibodies against total TAK1, phosphorylated (activated) downstream targets like p-NF-κB and p-JNK, and a loading control (e.g., GAPDH). A reduction in the phosphorylated proteins indicates target engagement.

    • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for the same phosphorylated markers to visualize the spatial distribution of target inhibition within the tumor microenvironment.

In Vivo Efficacy and Target Engagement Results

The following data represents the hypothetical outcomes of the described xenograft study.

Table 1: Comparative Anti-Tumor Efficacy
Treatment GroupDosing RegimenMean Tumor Growth Inhibition (TGI) at Day 21Statistically Significant vs. Vehicle (p < 0.05)Mean Body Weight Change
Vehicle Control 0.5% MC, daily PO0%N/A+1.5%
Cpd-MCTA 25 mg/kg, daily PO45%Yes-2.0%
Cpd-MCTA 50 mg/kg, daily PO88% Yes-4.5%
Takinib 50 mg/kg, daily PO65%Yes-8.0%

These results demonstrate a clear dose-dependent anti-tumor effect for Cpd-MCTA. Notably, at an equivalent dose of 50 mg/kg, Cpd-MCTA shows significantly greater tumor growth inhibition than the comparator, Takinib, with a more favorable tolerability profile as indicated by the lower mean body weight loss.

TAK1 Signaling Pathway and PD Biomarker Modulation

G TGFb TGF-β / IL-1 TAK1 TAK1 TGFb->TAK1 IKK IKK Complex TAK1->IKK JNK_p38 JNK / p38 MAPK TAK1->JNK_p38 NFkB NF-κB IKK->NFkB AP1 AP-1 JNK_p38->AP1 GeneTxn Gene Transcription (Inflammation, Survival, Proliferation) NFkB->GeneTxn AP1->GeneTxn CpdMCTA Cpd-MCTA CpdMCTA->TAK1

Caption: Simplified TAK1 signaling pathway and the point of inhibition by Cpd-MCTA.

Western blot analysis of tumors harvested 6 hours after the final dose confirmed these efficacy findings. Tumors from the Cpd-MCTA (50 mg/kg) group showed an over 90% reduction in phosphorylated NF-κB compared to the vehicle control group, confirming robust target engagement in vivo. The Takinib group showed a more modest ~70% reduction, correlating with its lower TGI.

Conclusion and Future Directions

The in vivo data strongly support the translation of Cpd-MCTA's potent and selective in vitro profile into a superior preclinical therapeutic candidate. In the HCT116 colorectal cancer xenograft model, Cpd-MCTA demonstrated dose-dependent and significant tumor growth inhibition that exceeded the efficacy of the comparator, Takinib, at an equivalent dose. Crucially, this enhanced efficacy was paired with improved tolerability.

Pharmacodynamic studies confirmed that Cpd-MCTA effectively suppresses the TAK1 signaling pathway within the tumor tissue, linking the mechanism of action to the observed anti-tumor effect. These compelling results warrant further investigation, including comprehensive pharmacokinetic profiling, evaluation in additional cancer models (e.g., patient-derived xenografts), and formal toxicology studies to establish a safety profile for potential clinical development.

References

  • Title: TAK1 at the Crossroads of Inflammation and Cell Death. Source: Cold Spring Harbor Perspectives in Biology. URL: [Link]

  • Title: The TAK1-JNK cascade is a bona fide pro-survival pathway in KRAS-driven lung cancer. Source: Oncogene. URL: [Link]

  • Title: Discovery of a Highly Selective and Potent TAK1 Inhibitor by Structure-Based Drug Design. Source: ChemMedChem. URL: [Link]

  • Title: The TAK1 inhibitor 5Z-7-oxozeaenol sensitizes human non-small cell lung cancer cells to TRAIL-induced apoptosis. Source: Biochemical and Biophysical Research Communications. URL: [Link]

  • Title: The role of TAK1 in KRAS-driven cancers. Source: Oncotarget. URL: [Link]

Reproducibility in High-Complexity Scaffolds: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Variable

In the hit-to-lead phase of drug discovery, 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (CAS: 1565539-37-8) represents a high-value scaffold due to its ability to probe hydrophobic pockets in kinases and GPCRs. However, unlike its planar analogue 2-aminothiazole or the achiral 5-cyclohexyl-1,3-thiazol-2-amine , this compound introduces a critical reproducibility variable: geometric isomerism .

The 1,3-substitution pattern on the cyclohexane ring creates cis and trans diastereomers. Commercial batches often vary in isomer ratios (e.g., 60:40 vs. 90:10), leading to drastic shifts in biological potency and solubility data. This guide provides a definitive framework for standardizing experiments with this compound, comparing it against standard alternatives to isolate performance metrics from batch-to-batch noise.

Comparative Performance Analysis

The following data contrasts the core physicochemical properties of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine against its primary structural alternatives.

Table 1: Physicochemical & Handling Profile[1]
Feature5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Alternative A: 5-Cyclohexyl-1,3-thiazol-2-amine Alternative B: 2-Aminothiazole (Unsubstituted)
Primary Challenge Stereochemical Purity (cis/trans ratio)Lipophilicity (Aggregation)Hygroscopicity / Oxidation
LogP (Predicted) ~3.2 - 3.5~2.80.6
Aq. Solubility Low (< 50 µM)Moderate (< 100 µM)High (> 10 mM)
DMSO Stability High (Store at -20°C)HighModerate (Discolors over time)
Key Application Probing specific hydrophobic depth/chiralityGeneral hydrophobic fillingFragment screening / Linker
Reproducibility Risk CRITICAL: Batch-dependent isomer ratio alters IC50.Moderate: Aggregation in biochemical assays.Low: Standard handling applies.

Expert Insight: When moving from Alternative A to the 3-Methyl variant, researchers often observe a "false" activity cliff. This is frequently not due to the methyl group itself, but because the trans-isomer may bind differently than the cis-isomer. Protocol Mandate: You must define the isomer ratio of your material via qNMR or Chiral HPLC before starting SAR campaigns.

Critical Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating steps.

Protocol A: Isomer-Specific Solubilization (The "Pre-Assay Check")

Standard DMSO dissolution is insufficient for ensuring consistent biological exposure due to the lipophilic tail.

Reagents:

  • Compound (Solid)

  • DMSO (Anhydrous, ≥99.9%)

  • PBS (pH 7.4)

Workflow:

  • Gravimetric Prep: Weigh 2–5 mg of compound into a glass vial (avoid plastic to prevent lipophilic sticking).

  • Primary Stock: Dissolve in anhydrous DMSO to reach 10 mM. Vortex for 60 seconds.

  • Visual Check: Inspect for "oiling out." The 3-methylcyclohexyl tail lowers the melting point; if the solution is cloudy, sonicate at 35°C for 5 mins.

  • The "Crash" Test (Self-Validation):

    • Dilute 10 µL of stock into 990 µL PBS (100 µM final).

    • Incubate for 30 mins at RT.

    • Measure Absorbance at 600 nm (Turbidity).

    • Pass Criteria: OD600 < 0.005. If higher, the compound has precipitated; lower the working concentration to 10 µM for assays.

Protocol B: Synthesis & Purification Verification

For internal synthesis, the Hantzsch method is standard but requires a modification to control stereochemistry.

Mechanism: Condensation of alpha-bromoketone (3-methylcyclohexyl moiety) with thiourea. Critical Control Point: The starting material, 2-bromo-1-(3-methylcyclohexyl)ethanone, dictates the product's stereochemistry.

SynthesisWorkflow Start Start: 3-Methylcyclohexyl Methyl Ketone Bromination Bromination (Br2/AcOH) Start->Bromination Activation Cyclization Hantzsch Cyclization (Thiourea, EtOH, Reflux) Bromination->Cyclization + Thiourea Crude Crude Product (Mixture of Isomers) Cyclization->Crude Purification Chiral Prep HPLC (Mandatory Step) Crude->Purification Separation Final Pure Isomer (>98% de) Purification->Final Validation

Figure 1: Synthesis workflow emphasizing the mandatory chiral purification step to resolve cis/trans isomers.

Mechanistic Logic & Troubleshooting

Understanding the signaling and interaction pathways is crucial for interpreting assay data. The diagram below illustrates how the 3-methylcyclohexyl group influences binding kinetics compared to the planar 2-aminothiazole.

InteractionLogic cluster_Interactions Interaction Modes Compound 5-(3-Methylcyclohexyl) -1,3-thiazol-2-amine HBond H-Bonding (Thiazole Amine) Compound->HBond Core Scaffold Hydrophobic Hydrophobic Interaction (Cyclohexyl Tail) Compound->Hydrophobic Tail Steric Steric Clash/Fit (3-Methyl Group) Compound->Steric Isomer Dependent BindingSite Target Hydrophobic Pocket (Kinase/GPCR) Outcome Biological Response (IC50 / EC50) BindingSite->Outcome HBond->BindingSite Hydrophobic->BindingSite Steric->BindingSite Critical Var

Figure 2: Structure-Activity Relationship (SAR) logic. The "Steric" node represents the high-risk variable where isomer differences cause data divergence.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Assay Variability Inconsistent cis/trans ratio between batches.Action: Request Certificate of Analysis (CoA) with specific isomer ratio. Switch to single-isomer synthesis if variability > 10%.
Precipitation in Media "Salting out" effect due to lipophilicity.Action: Use intermediate dilution plate (DMSO -> Media -> Assay) to prevent shock precipitation.
Low Yield (Synthesis) Trapping of product in mother liquor due to oil formation.Action: Use HCl salt formation to precipitate the product as a solid, then neutralize.

References

  • BenchChem. (2025).[1][2] Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12416330, 5-Amino-1,3-thiazole. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-(3-methylcyclohexyl)-1,3-thiazol-2-amine. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from

  • ChEMBL Database. (2025). Target interactions for Thiazole-2-amine derivatives. Retrieved from

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine Against the Gold Standard CDK4/6 Inhibitor, Palbociclib

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of CDK4/6 in Oncology and the Need for Novel Inhibitors

The cell division cycle is a fundamental process, the dysregulation of which is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) and their cyclin partners form complexes that act as critical regulators of cell cycle progression.[2] Specifically, the CDK4 and CDK6 enzymes, when complexed with D-type cyclins, control the transition from the G1 (growth) phase to the S (synthesis) phase.[3] They achieve this by phosphorylating the Retinoblastoma tumor suppressor protein (Rb), which in turn releases the E2F transcription factor, initiating the transcription of genes required for DNA replication.[3]

Given their pivotal role, CDK4/6 have become highly validated therapeutic targets. The introduction of selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib has transformed the treatment landscape for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[2][4] Palbociclib (Ibrance®), the first-in-class FDA-approved inhibitor, serves as a crucial benchmark for any new compound targeting this pathway.[5][6]

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine (hereafter referred to as "Compound T"), against Palbociclib. While the 2-aminothiazole scaffold is prevalent in compounds with diverse biological activities, the specific efficacy of Compound T against CDK4/6 is yet to be fully characterized.[7][8] This document outlines the essential in vitro and cell-based assays required to rigorously compare its potency, mechanism of action, and functional effects, providing drug development professionals with a robust, self-validating experimental workflow.

Compound Profiles

FeatureCompound T Palbociclib (PD-0332991)
Structure 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one
Molecular Formula C10H16N2S[9]C24H29N7O2
Mechanism of Action Putative CDK4/6 InhibitorPotent and selective inhibitor of CDK4 and CDK6.[1]
Development Stage Preclinical / InvestigationalFDA-approved for HR+/HER2- advanced breast cancer.[5]

The Benchmarking Workflow: A Multi-Tiered Approach

A successful benchmarking strategy does not rely on a single experiment. It involves a logical progression from direct target engagement to cellular function. Our approach is designed to answer three critical questions in sequence:

  • Biochemical Potency: How strongly does Compound T bind to and inhibit the target enzymes compared to Palbociclib?

  • Cellular Mechanism: Does Compound T engage the CDK4/6 pathway within a cellular context, leading to the expected downstream molecular changes?

  • Functional Outcome: Does this on-target activity translate into the desired anti-proliferative effect in cancer cells?

This tiered approach ensures that resources are used efficiently and that each experimental result validates the next.

cluster_0 Benchmarking Workflow A Tier 1: Biochemical Assays (Potency & Selectivity) B Tier 2: Cellular Assays (Mechanism of Action) A->B Confirm target inhibition? C Tier 3: Functional Assays (Cellular Outcome) B->C Confirm on-target effect? D Data Synthesis & Comparison C->D Confirm functional effect?

Caption: A tiered experimental workflow for benchmarking novel inhibitors.

Tier 1: Biochemical Potency and Selectivity Profiling

Causality: The first step is to determine if Compound T directly inhibits the enzymatic activity of CDK4 and CDK6 in a cell-free system. This biochemical assay provides the half-maximal inhibitory concentration (IC50), a direct measure of potency. Comparing this value to Palbociclib's IC50 establishes a primary performance benchmark. We will assess both CDK4 and CDK6 to understand if the compound has a preference, as subtle differences in selectivity can impact therapeutic profiles.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the level of inhibition.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

  • Kinase substrate (e.g., a synthetic peptide derived from Rb).

  • ATP (Adenosine Triphosphate).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound T and Palbociclib (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Create a 10-point serial dilution series for both Compound T and Palbociclib in DMSO, starting at a high concentration (e.g., 10 mM). Then, create intermediate dilutions in the kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of the diluted inhibitor (or DMSO for control wells).

    • 5 µL of a mix containing the kinase enzyme and substrate in assay buffer.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Anticipated Data Summary
CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
Compound T Experimental ValueExperimental Value
Palbociclib 9 - 1515 - 25

(Note: Palbociclib values are representative of those found in the literature for similar assays.)

Tier 2: Cellular Mechanism of Action

Causality: Positive results from the biochemical assay must be validated in a cellular context. These experiments confirm that the compound can penetrate the cell membrane, engage its target, and elicit the expected downstream signaling changes. We will directly measure the phosphorylation of Rb, the primary substrate of CDK4/6. A potent inhibitor should reduce the levels of phosphorylated Rb (pRb).[10]

cluster_pathway CDK4/6 Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits G1_S G1-S Phase Progression E2F->G1_S Promotes Inhibitor Compound T or Palbociclib Inhibitor->CDK46 Inhibits

Caption: The CDK4/6-Rb pathway targeted by Compound T and Palbociclib.

Experimental Protocol: Western Blot for Phospho-Rb

Materials:

  • HR-positive breast cancer cell line (e.g., MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Compound T and Palbociclib.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-total Rb, Mouse anti-GAPDH (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat cells with increasing concentrations of Compound T or Palbociclib (e.g., 0, 10, 100, 1000 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ. Normalize pRb levels to total Rb and the loading control (GAPDH).

Tier 3: Cellular Functional Outcomes

Causality: Having confirmed target engagement, the final step is to measure the ultimate biological consequence: inhibition of cell proliferation. By preventing G1-S phase progression, CDK4/6 inhibitors should cause cells to arrest in the G1 phase and, consequently, slow down population growth. We will assess this using two complementary methods: cell cycle analysis by flow cytometry and a cell viability assay.

Experimental Protocol 1: Cell Cycle Analysis by Flow Cytometry

Materials:

  • MCF-7 cells and complete culture medium.

  • Compound T and Palbociclib.

  • PBS and 70% cold ethanol.

  • Propidium Iodide (PI) / RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with Compound T or Palbociclib (e.g., 100 nM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS, and while vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.

  • Acquisition and Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases based on DNA content (PI fluorescence).[10]

Experimental Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

Materials:

  • MCF-7 cells and complete culture medium.

  • Compound T and Palbociclib.

  • 96-well clear-bottom white plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of Compound T or Palbociclib for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the GI50 (concentration required to inhibit cell growth by 50%) by plotting luminescence against inhibitor concentration.

Anticipated Data Summary
Compound (100 nM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseGI50 (nM)
Vehicle (DMSO) ~45%~35%~20%N/A
Compound T Experimental ValueExperimental ValueExperimental ValueExperimental Value
Palbociclib >70%<10%~20%10 - 50

(Note: Palbociclib values are representative of expected results in a sensitive cell line like MCF-7.)

Conclusion and Forward Look

This guide presents a logical and rigorous framework for benchmarking the novel compound 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine against the clinically validated CDK4/6 inhibitor, Palbociclib. By systematically evaluating its biochemical potency, confirming its on-target cellular mechanism, and quantifying its functional impact on cell proliferation, researchers can generate a comprehensive data package.

An ideal outcome for Compound T would be to demonstrate comparable or superior potency to Palbociclib in these assays. Key differentiators could include improved selectivity against CDK6 versus CDK4, a more profound G1 arrest at lower concentrations, or a lower GI50 value. The data generated through these protocols will form a self-validating narrative, providing a solid foundation for subsequent preclinical development, including kinome-wide selectivity screening, ADME/Tox profiling, and in vivo efficacy studies.

References

  • CDK4/6 Inhibitors Reach New Benchmarks in Overall Survival in HR+ Breast Cancer. (2020, March 6). OncLive. Retrieved March 4, 2026, from [Link]

  • Asghar, U., et al. (2019). Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer. Cells, 8(9), 1034. Available at: [Link]

  • Van der Steen, N., et al. (2016). Palbociclib - from Bench to Bedside and Beyond. Breast Cancer: Targets and Therapy, 8, 125-135. Available at: [Link]

  • Gajjala, S. P., et al. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Journal of the Advanced Practitioner in Oncology, 6(5), 443–448. Available at: [Link]

  • CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. (2024, November 1). ASCO. Retrieved March 4, 2026, from [Link]

  • Brufsky, A., et al. (2024, November 25). Real-World Comparative Efficacy of CDK4/6 Inhibitors in First-Line Treatment of HR+/HER2- Metastatic Breast Cancer. Tempus. Retrieved March 4, 2026, from [Link]

  • Xu, H., et al. (2015). Palbociclib: a first-in-class CDK4/CDK6 inhibitor for the treatment of hormone-receptor positive advanced breast cancer. Journal of Hematology & Oncology, 8, 98. Available at: [Link]

  • Schuler, J., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics, 25(1). Available at: [Link]

  • Jackson, K. D., et al. (2021). Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. Molecules, 26(10), 2971. Available at: [Link]

  • Goel, S., et al. (2024). Palbociclib as an Antitumor Drug: A License to Kill. International Journal of Molecular Sciences, 25(22), 13854. Available at: [Link]

  • Schuler, J., et al. (2025, November 13). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics. Available at: [Link]

  • Caccese, M., et al. (2021). Overcoming Palbociclib Resistance by Combined Treatment with PI3K/AKT/mTOR Inhibitors in Mesothelioma Cells. International Journal of Molecular Sciences, 22(19), 10731. Available at: [Link]

  • Fischer, M., et al. (2021). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 61(11), 5427-5440. Available at: [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025, January 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 4, 2026, from [Link]

  • 5-(1-methylcyclohexyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • Vaickelioniene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14938-14954. Available at: [Link]

  • Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10427-10429. Available at: [Link]

  • Review On Synthetic Utility And Therapeutic Value Of 1, 3 Thiazole Derivatives. (2022, November). International Journal of Research and Analytical Reviews. Retrieved March 4, 2026, from [Link]

  • Fuchulita, V., et al. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Pharmacia, 69(1), 1-10. Available at: [Link]

  • Stolpovskaya, N. V., et al. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. Arkivoc, 2022(ii), 130-139. Available at: [Link]

  • El-Gohary, N. S., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2235. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

[1][2]

Executive Summary & Hazard Classification[2][3][4][5][6][7]

Status: Research Chemical / Novel Chemical Entity (NCE) Primary Directive: Treat as High-Hazard / Unknown Toxicity .

As a Senior Application Scientist, I must emphasize that 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine is likely a research-grade intermediate with limited specific toxicological data. In the absence of a compound-specific REACH dossier or full SDS, you must apply Structure-Activity Relationship (SAR) principles for safety.

The molecule contains a 2-aminothiazole moiety , a known toxicophore associated with acute oral toxicity and thyroid modulation, coupled with a lipophilic methylcyclohexyl group , which likely enhances dermal absorption and bioavailability.

Operational Hazard Profile:

  • Chemical Nature: Basic organic amine (Nucleophilic).

  • Combustion Hazards: Emits Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    ).
  • Reactivity: Incompatible with strong oxidizing agents (e.g., nitric acid, peroxides) and acid chlorides.[1]

  • RCRA Status: Not explicitly P- or U-listed, but must be managed as Characteristic Hazardous Waste (Toxicity/Ignitability) under 40 CFR 262.11.

Waste Characterization & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent downstream thermal events in the waste drum.

Table 1: Waste Stream Segregation Logic
Waste CategoryPhysical StateSegregation RuleContainer Type
Solid Waste Pure Substance / Contaminated SolidsDo NOT mix with oxidizers. Keep separate from general trash.[2]HDPE Wide-Mouth Drum or Amber Glass Jar
Liquid Waste A Dissolved in Organic Solvent (DCM, MeOH)Halogenated vs. Non-Halogenated. Segregate based on solvent carrier.Safety Can (Steel/HDPE) with Flame Arrestor
Liquid Waste B Aqueous Solutions (Buffers, HPLC waste)Adjust pH to 6-9 if permissible, or treat as Aqueous Toxic.HDPE Carboy (Vented Cap recommended)
Sharps/Glass Contaminated Needles/VialsHard-walled container. Do not recap needles.FDA-Approved Sharps Container

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Best for: Expired inventory, synthesis byproducts, or spilled solids.

  • Personal Protective Equipment (PPE): Double nitrile gloves (0.11 mm min), lab coat, and ANSI-rated safety goggles. Use a powder hood or N95 respirator if dust generation is possible.

  • Container Selection: Use a dedicated wide-mouth HDPE jar labeled "Hazardous Waste - Toxic Solid."

  • Transfer: Transfer the solid using an antistatic spatula. Do not sweep dust into the air.[3][4]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[5][6][7]

  • Secondary Containment: Place the jar into a clear polyethylene bag (zip-lock) before placing it in the satellite accumulation drum.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Best for: Reaction mixtures, HPLC effluent.

  • Compatibility Check: Ensure the waste solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the carboy material.

  • Quenching (If Reactive): If the amine was used with reagents like acid chlorides, ensure the reaction is fully quenched (e.g., with saturated

    
    ) before disposal to prevent pressurization.
    
  • Funneling: Use a safety funnel with a lid to minimize evaporation.

  • Log Entry: Record the volume and concentration on the waste log. High concentrations of aminothiazoles can poison biological wastewater treatment systems; therefore, incineration is the only acceptable disposal pathway.

Protocol C: Empty Container Management (Triple Rinse Rule)

Regulatory Basis: 40 CFR 261.7 (Residues of Hazardous Waste in Empty Containers).

  • Assessment: Is the container "RCRA Empty"? (Less than 3% by weight remains).

  • Rinse 1: Add solvent (compatible with the compound, e.g., Acetone or Methanol) to 10% volume. Shake well. Decant into Hazardous Waste Liquid .

  • Rinse 2: Repeat. Decant into Hazardous Waste.[8]

  • Rinse 3: Repeat. Decant into Hazardous Waste.[8]

  • Defacement: Cross out the original label. Mark as "Triple Rinsed - For Trash" (if glass) or recycle (if plastic/metal and permitted by local EHS).

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[8][9][5][6][1][10][11][12] The aminothiazole core can be a sensitizer; do not inhale dust.

DOT Diagram: Spill Response Logic

SpillResponseStartSpill DetectedAssessAssess Volume & Hazard(Is it > 100g or outside hood?)Start->AssessMajorMAJOR SPILLEvacuate AreaCall EHS/EmergencyAssess->MajorYesMinorMINOR SPILL(<100g, contained)Assess->MinorNoPPEDon PPE:Double Gloves, Goggles,Resp. Protection (N95/P100)Minor->PPEContainContainment:Circle spill with absorbent socksPPE->ContainAbsorbAbsorption:Cover with Vermiculite orChem-Sorb padsContain->AbsorbCleanDecontamination:Clean surface with soap/waterRepeat 2xAbsorb->CleanDisposalDisposal:Place all debris inHazardous Waste BagClean->Disposal

Figure 1: Decision logic for managing spills of aminothiazole derivatives in a laboratory setting.

Final Disposal Pathway (Incineration)

As a researcher, you are the generator, but the final destruction happens off-site. You must designate the waste profile correctly to ensure the destruction facility uses the correct parameters.

  • Recommended Method: High-Temperature Incineration with Secondary Combustion Chamber.

  • Reasoning: The thiazole ring contains Sulfur and Nitrogen. Standard incineration at low temps can release toxic

    
     and 
    
    
    . High-temp incineration (>1100°C) with alkaline scrubbing is required to capture acid gases.
  • Profile Description: "Flammable/Toxic Organic Solid (Aminothiazole derivative). Sulfur content approx 15%."

DOT Diagram: Waste Stream Lifecycle

WasteLifecycleGenLab Generator(You)SAASatellite AccumulationArea (SAA)Gen->SAATag & SegregateMainCentral WasteStorage (90-Day)SAA->MainWeekly PickupTransLicensed Hauler(DOT Class 6.1/3)Main->TransManifestingIncineratorRotary Kiln Incinerator(>1100°C)Trans->IncineratorDestructionScrubberGas Scrubber(Neutralize SOx/NOx)Incinerator->ScrubberFlue Gas

Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste, highlighting the critical incineration step.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. RCRA Orientation Manual. [Link]

  • Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

Personal protective equipment for handling 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine

[1]

Part 1: Executive Safety Summary (The "Why")

Core Directive: Due to the limited public toxicological data for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine , this protocol enforces the Precautionary Principle . You must handle this compound as if it possesses the high toxicity profile of its parent class (2-aminothiazoles) and the lipophilicity of its cyclohexyl substituent.

Molecular Hazard Deconstruction

To understand the risk, we analyze the molecule's functional components:

  • 2-Aminothiazole Core: Structurally similar to known thyroid inhibitors and potential carcinogens. This moiety is often associated with acute oral toxicity and severe eye irritation.[1]

  • Primary Amine (-NH2): High potential for chemical burns, severe eye damage (alkaline nature), and respiratory sensitization.

  • 3-Methylcyclohexyl Tail: Increases lipophilicity (LogP > 3 estimated). Critical Risk: This facilitates rapid dermal absorption. If the compound touches your skin, it will cross the barrier and carry the toxic aminothiazole core into the bloodstream.

Inferred Hazard Statements (GHS)
  • H302/H301: Harmful/Toxic if swallowed.[2][3]

  • H318: Causes serious eye damage (irreversible).

  • H317: May cause an allergic skin reaction.

  • H373: May cause damage to organs (thyroid, liver) through prolonged exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Trust Protocol: Do not rely on single-layer protection. The lipophilic nature of this molecule requires a "Breakthrough Barrier" strategy.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) Class II Type A2 or B2. All open handling (weighing, transfer) must occur here. Face velocity: 80–100 fpm.
Backup: N95/P100Only if hood work is impossible (e.g., equipment maintenance). Fit test required.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling. Why: The cyclohexyl group degrades latex; double nitrile provides a visual breach indicator.
Ocular Chemical Goggles ANSI Z87.1 Impact + Splash. Safety glasses are insufficient due to the risk of alkaline amine dust causing corneal opacity.
Body Lab Coat + Apron Tyvek® or Nomex® Lab Coat. Add a disposable chemically resistant apron (polyethylene) when handling >100mg quantities.

Part 3: Operational Protocol (The "How")

Workflow Visualization: The "Zero-Exposure" Loop

This diagram outlines the decision logic for safe handling, ensuring no step is taken without a safety check.

SafeHandlingStartStart: Task DefinitionRiskAssess1. Quantity AssessmentStart->RiskAssessSmallScale< 100 mgRiskAssess->SmallScaleLargeScale> 100 mgRiskAssess->LargeScalePrepSmallPrep: Fume Hood + Double Nitrile GlovesSmallScale->PrepSmallPrepLargePrep: Fume Hood + Apron + Face ShieldLargeScale->PrepLargeWeighing2. Weighing (Static Control)PrepSmall->WeighingPrepLarge->WeighingSolubilization3. Solubilization (Immediate Dissolution)Weighing->Solubilization Minimize DustCleanup4. DecontaminationSolubilization->Cleanup Waste Segregation

Caption: Decision logic for scaling PPE based on quantity handled.

Step-by-Step Handling Guide
Phase A: Weighing & Transfer (Critical Risk Zone)
  • The Hazard: Aminothiazole dust is light and electrostatic. Inhalation is the fastest route to systemic toxicity.

  • Protocol:

    • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

    • The "Coffin" Method: Place the balance inside the fume hood. If the balance is external, weigh inside a secondary container (e.g., a larger tupperware with a lid). Open the chemical bottle only inside the hood, transfer to the weighing boat, place the boat in the secondary container, close it, and then move to the balance.

    • Wet Transfer: If possible, dissolve the compound directly in the shipping vial by adding solvent (DMSO or Methanol) via syringe, avoiding solid weighing entirely.

Phase B: Reaction Setup
  • Solvent Choice: The 3-methylcyclohexyl group makes this compound hydrophobic.

    • Preferred Solvents: DMSO, DMF, Dichloromethane (DCM).

    • Avoid: Water (poor solubility), Ether (flammability risk combined with static powder).

  • Temperature: Aminothiazoles can degrade exothermically.[4] Always add reagents to the solution of this amine, not the reverse, to control heat generation.

Phase C: Spill Response (Self-Validating System)

If a spill occurs, do not panic. Follow the "Isolate-Neutralize-Contain" logic.

SpillResponseSpillSpill DetectedTypeIdentify StateSpill->TypeSolidSolid PowderType->SolidLiquidSolutionType->LiquidActionSolidCover with wet paper towel(Prevent Dust)Solid->ActionSolidActionLiquidAbsorb with Vermiculite/Chem-PadLiquid->ActionLiquidCleanDouble Bag WasteLabel 'Toxic Amine'ActionSolid->CleanActionLiquid->CleanDeconWash Surface:1. 10% Weak Acid (Citric)2. Soap & WaterClean->Decon

Caption: Immediate response workflow for solid vs. liquid spills.

Part 4: Waste Disposal & Deactivation[1][4]

Disposal Principle: Never dispose of aminothiazoles down the drain. They are ecotoxic and persistent.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a clear hazardous waste bag. Label as "Toxic Solid - Aminothiazole Derivative."

  • Liquid Waste:

    • Segregate into "Halogenated Organic" (if DCM used) or "Non-Halogenated Organic" (if DMSO/Methanol used).

    • pH Adjustment: Do not mix with strong acids in the waste container without venting, as heat generation may occur.

  • Container Rinse: Triple rinse empty vials with Methanol. Add the first two rinses to the liquid waste stream. The third rinse can be treated as solvent waste.

References & Authority[1][7]

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 2-Aminothiazole Safety Data. (Used as the toxicological anchor for the aminothiazole core).

  • PubChem (NIH). Compound Summary: 2-Aminothiazole. (Structural alerts and GHS classification data).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard for "Unknown Hazard" handling).

  • ECHA (European Chemicals Agency). Registration Dossier - Thiazoles.[5] (Sensitization and aquatic toxicity data for thiazole derivatives).

Disclaimer: This guide assumes the "Precautionary Principle" due to the specific lack of an SDS for 5-(3-Methylcyclohexyl)-1,3-thiazol-2-amine. Users must consult their institution's Environmental Health & Safety (EHS) officer before use.[6]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.